molecular formula C9H17NO2 B7949813 a-Amino-1-methyl-cyclohexaneacetic acid

a-Amino-1-methyl-cyclohexaneacetic acid

Número de catálogo: B7949813
Peso molecular: 171.24 g/mol
Clave InChI: ZKVWUXSBUSFWDO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

A-Amino-1-methyl-cyclohexaneacetic acid is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality a-Amino-1-methyl-cyclohexaneacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about a-Amino-1-methyl-cyclohexaneacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-amino-2-(1-methylcyclohexyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(7(10)8(11)12)5-3-2-4-6-9/h7H,2-6,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVWUXSBUSFWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to α-Amino-1-methyl-cyclohexaneacetic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of α-Amino-1-methyl-cyclohexaneacetic acid, a term that can be interpreted as several related chemical structures. The most prominent and clinically significant of these is Gabapentin. This document will primarily focus on Gabapentin, while also exploring its structural isomer and other relevant analogs to provide a complete scientific landscape for researchers, scientists, and drug development professionals.

Part 1: Elucidating the Core Structure: Gabapentin

The compound most commonly associated with a structure that could be described as an "amino-methyl-cyclohexaneacetic acid" is Gabapentin . Its precise chemical name is 1-(aminomethyl)cyclohexaneacetic acid .[1][2]

Chemical Structure and Properties

Gabapentin is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA).[3][4] It is characterized by a cyclohexane ring with an aminomethyl group (-CH2NH2) and a carboxymethyl group (-CH2COOH) attached to the same carbon atom (position 1).[3]

Key Structural Features:

  • Cyclohexane Ring: Provides a bulky, lipophilic scaffold.

  • Aminomethyl Group: A primary amine that is protonated at physiological pH.

  • Carboxymethyl Group: A carboxylic acid moiety that is deprotonated at physiological pH.

At physiological pH, Gabapentin exists as a zwitterion.[5]

Chemical and Physical Properties of Gabapentin:

PropertyValueSource
Molecular Formula C9H17NO2[3]
Molecular Weight 171.24 g/mol [1][3]
IUPAC Name 2-[1-(aminomethyl)cyclohexyl]acetic acid[3]
CAS Number 60142-96-3[5]
pKa1 3.7[2]
pKa2 10.7[2]
Solubility Freely soluble in water and in acidic and basic aqueous solutions.[2]
Stereochemistry

Gabapentin is an achiral molecule as it does not possess a stereocenter.

Part 2: Synthesis and Manufacturing

Several synthetic routes for Gabapentin have been developed. A common method involves the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide. Another approach starts from 1-cyanocyclohexaneacetic acid, which is then reduced to yield Gabapentin.[6]

A patented process describes the synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride from 3,3-pentamethylene glutarimide.[7] Another patented method involves the use of a novel intermediate, 1-(nitromethyl)cyclohexyl-acetic acid derivative, to synthesize Gabapentin.[8]

Part 3: Mechanism of Action and Pharmacological Profile

Despite its structural similarity to GABA, Gabapentin does not bind to GABA receptors and is not converted into GABA.[2][4] Its primary mechanism of action is believed to be its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[5] This interaction is thought to reduce the release of excitatory neurotransmitters.

Part 4: Therapeutic Applications

Gabapentin is widely used in the treatment of:

  • Epilepsy: As an adjunctive therapy for partial seizures.[9]

  • Neuropathic Pain: Including postherpetic neuralgia and diabetic neuropathy.[4]

  • Restless Legs Syndrome .[3]

Part 5: Structural Isomers and Analogs

The Isomer: 2-amino-2-(1-methylcyclohexyl)acetic acid

A direct interpretation of "a-Amino-1-methyl-cyclohexaneacetic acid" could also refer to the structural isomer 2-amino-2-(1-methylcyclohexyl)acetic acid . In this molecule, the amino group is directly attached to the alpha-carbon of the acetic acid moiety, and the 1-methylcyclohexyl group is also attached to this alpha-carbon.

Related Compounds
  • Neramexane: A derivative of memantine, neramexane is a 1-amino-1,3,3,5,5-pentamethylcyclohexane.[10][11] It acts as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[10][12][13] Its core structure consists of a bulky, lipophilic cyclohexane cage and a protonated amine group, which are key for its activity.[10]

  • Pregabalin: A structural analog of Gabapentin, with a similar mechanism of action.[4]

Part 6: Experimental Protocols

Synthesis of 1-(aminomethyl)-cyclohexaneacetic acid[6]
  • Slurry 1g of 10% rhodium on carbon (with 1% palladium) in 30 ml of methanol and reduce under hydrogen in a Parr shaker.

  • Dissolve 16.7 g (0.1 mol) of 1-Cyanocyclohexaneacetic acid in 40 ml of methanol and combine with the reduced catalyst.

  • Place the mixture under 50 pounds per square inch gauge (psig) of hydrogen and shake for two hours at room temperature.

  • Remove the catalyst by filtration.

  • Condense the filtrate to a volume of 25 ml by vacuum distillation.

  • Add 100 ml of isopropanol and remove an additional 25 to 50 ml of solvent by vacuum distillation.

  • Cool the resulting slurry at 0 to 5° C for 24 hours.

  • Filter and dry the product to yield 1-(aminomethyl)-cyclohexaneacetic acid.

Part 7: Visualization of Key Structures

cluster_gabapentin Gabapentin cluster_isomer Structural Isomer cluster_neramexane Related Analog GAB Gabapentin 1-(aminomethyl)cyclohexaneacetic acid GAB_structure GAB->GAB_structure Chemical Structure ISO 2-amino-2-(1-methylcyclohexyl)acetic acid GAB->ISO Isomer of NER Neramexane 1-amino-1,3,3,5,5-pentamethylcyclohexane GAB->NER Structural Analog NER_structure NER->NER_structure Chemical Structure

Caption: Relationship between Gabapentin, its isomer, and a related analog.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3446, Gabapentin. [Link]

  • ResearchGate. Chemical structures of memantine, neramexane, MRZ 2=759, 2=1010, and 2=1013. [Link]

  • ResearchGate. Chemical structure of Gabapentin, 1-(aminomethyl) cyclohexaneacetic acid, C 9 H 17 NO 2, molecular weight 171.24. [Link]

  • MDPI. Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. [Link]

  • Global Substance Registration System. NERAMEXANE. [Link]

  • Wikipedia. Gabapentin. [Link]

  • PubChemLite. Neramexane (C11H23N). [Link]

  • U.S. Food and Drug Administration. Neurontin (gabapentin) tablets label. [Link]

  • PrepChem.com. Synthesis of 1-(aminomethyl)-cyclohexaneacetic acid. [Link]

  • PrepChem.com. Preparation of 1-aminomethyl-1-cyclohexaneacetic acid hydrochloride. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22664988, (1-Aminomethyl)-cyclohexaneacetic acid hydrochloride hydrate. [Link]

  • DrugBank Online. 1-(aminomethyl)cyclohexaneacetic acid. [Link]

  • NextSDS. Cyclohexaneacetic acid, a-aMino-, Methyl ester, (S)- — Chemical Substance Information. [Link]

  • Google Patents. Process for the preparation of amino methyl cyclo alkane acetic acids.
  • Google Patents. US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
  • Google Patents. CN1221525C - Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3021578, 1-Amino-1-methylcyclohexane. [Link]

Sources

Advanced Integration of α-Amino-1-methyl-cyclohexaneacetic acid (CAS 855417-33-3) in Peptidomimetics: Physical Properties and Experimental Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Overview

In the pursuit of metabolically stable and conformationally restricted peptidomimetics, the incorporation of non-natural, sterically hindered amino acids has become a cornerstone of modern drug design. α-Amino-1-methyl-cyclohexaneacetic acid (CAS 855417-33-3) , also systematically known as 2-amino-2-(1-methylcyclohexyl)acetic acid, represents a highly specialized building block in this domain[1].

Unlike natural aliphatic amino acids (e.g., leucine or valine), this compound features a bulky 1-methylcyclohexyl moiety directly attached to the α-carbon. This unique architecture introduces profound steric bulk, which restricts the dihedral angles (φ and ψ) of the peptide backbone. As an application scientist, I utilize this specific conformational restriction to force peptides into stable secondary structures (such as α-helices or β-turns) while simultaneously shielding adjacent amide bonds from enzymatic degradation.

Physicochemical Profiling and Molecular Descriptors

Understanding the physical properties of CAS 855417-33-3 is critical for predicting its behavior in both synthetic workflows and biological systems. Because it is an aliphatic amino acid, it exists as a zwitterion at physiological pH, heavily influencing its solubility and melting point. Its properties closely mirror those of structurally related cycloalkyl amino acids like gabapentin, sharing similar ionization profiles[2].

Table 1: Core Physicochemical Properties
PropertyValueCausality / Application Relevance
Molecular Formula C9H17NO2[1]Defines the highly aliphatic, non-aromatic nature of the side chain.
Molecular Weight 171.24 g/mol [1]Low molecular weight ensures minimal inflation of the final peptide's mass.
Physical State Solid (Crystalline)Driven by strong intermolecular electrostatic interactions between zwitterions.
pKa (Predicted) ~3.7 (COOH), ~10.7 (NH2)[2]Exists as a zwitterion at pH 7.4, requiring specific chromatographic strategies.
Purity Standards ≥95% (HPLC/NMR)[3]High purity is mandatory to prevent sequence truncation during solid-phase synthesis.

Analytical Characterization Workflows

Standard reversed-phase (RP) chromatography often fails to adequately retain highly polar zwitterions. To validate the integrity of CAS 855417-33-3 raw materials, I employ a self-validating Hydrophilic Interaction Liquid Chromatography (HILIC) workflow coupled with tandem mass spectrometry (MS/MS).

Protocol: HILIC-ESI-MS/MS Validation

Objective: Confirm the identity and purity of the amino acid prior to synthetic integration.

  • Sample Preparation: Dissolve 1 mg of CAS 855417-33-3 in 1 mL of Acetonitrile/Water (75:25, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid lowers the pH below the amine's pKa (~10.7), ensuring complete protonation for optimal positive-ion electrospray ionization (ESI+). The high organic content is required for HILIC partitioning.

  • System Validation (Self-Check): Inject a blank (solvent only) followed by a known reference standard.

    • Causality: This confirms the absence of column carryover and establishes a baseline retention time, validating the system's readiness.

  • Chromatographic Separation: Run the sample through a HILIC column (e.g., 1.7 µm, 2.1 x 100 mm) using a gradient of 90% to 50% Acetonitrile over 5 minutes.

    • Causality: The polar stationary phase retains the zwitterionic core, preventing the compound from eluting in the void volume—a common failure point when using standard C18 columns.

  • Detection: Monitor the[M+H]+ precursor ion at m/z 172.2[1].

Solid-Phase Peptide Synthesis (SPPS) Dynamics

The very feature that makes CAS 855417-33-3 valuable—its massive steric bulk—also makes it notoriously difficult to couple during Solid-Phase Peptide Synthesis (SPPS). Standard carbodiimide activators (like DIC) often result in incomplete coupling, leading to deletion sequences. To overcome this, the workflow must be modified to use highly reactive uronium salts (e.g., HATU) and extended coupling times.

Protocol: Sterically Hindered SPPS Coupling
  • Resin Swelling: Swell the growing peptide-resin in Dimethylformamide (DMF) for 30 minutes to maximize pore accessibility.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF for 2 x 5 minutes to expose the N-terminal amine.

  • Activation: Pre-activate 4 equivalents of Fmoc-protected CAS 855417-33-3 with 3.9 equivalents of HATU and 8 equivalents of DIEA in DMF for 2 minutes.

    • Causality: HATU forms a highly reactive 7-aza-benzotriazole active ester, which is small and electrophilic enough to overcome the steric shielding of the 1-methylcyclohexyl group.

  • Coupling: Add the activated mixture to the resin and agitate at 50°C (via microwave assistance) for 2 hours.

  • Validation Step (Kaiser Test): Extract a few resin beads and perform a ninhydrin (Kaiser) test.

    • Causality: This is a critical self-validating step. A blue color indicates unreacted primary amines (failed coupling), triggering an automatic double-coupling cycle. A yellow color confirms successful amide bond formation, allowing the synthesis to proceed.

SPPS_Workflow N1 Resin Preparation (Swelling in DMF) N2 Fmoc Deprotection (20% Piperidine) N1->N2 N3 Amino Acid Activation (CAS 855417-33-3 + HATU/DIEA) N2->N3 N4 Sterically Hindered Coupling (Extended Time / Temp) N3->N4 N5 Validation: Kaiser Test (Check for free amines) N4->N5 N6 Cleavage & Global Deprotection (TFA Cocktail) N5->N6

SPPS workflow optimized for the bulky α-Amino-1-methyl-cyclohexaneacetic acid.

Pharmacokinetic Implications: Proteolytic Resistance

In drug development, native peptides suffer from extremely short in vivo half-lives due to rapid degradation by exopeptidases and endopeptidases. By substituting a natural amino acid with CAS 855417-33-3, we engineer a "steric shield" into the peptide backbone.

When an aminopeptidase attempts to bind to the peptide, the bulky 1-methylcyclohexyl side chain physically clashes with the enzyme's active site pocket. This prevents the catalytic triad of the protease from reaching the adjacent amide bond, effectively halting hydrolysis and drastically prolonging the drug's pharmacokinetic half-life.

Proteolytic_Resistance P1 Peptide containing CAS 855417-33-3 E1 Protease/Aminopeptidase Binding Attempt P1->E1 S1 Steric Clash (1-Methylcyclohexyl moiety) E1->S1 Structural Block I1 Hydrolysis Prevented (Enzyme Exclusion) S1->I1 H1 Enhanced In Vivo Half-Life I1->H1

Mechanism of proteolytic resistance conferred by the 1-methylcyclohexyl side chain.

References

  • Title: a-Amino-1-methyl-cyclohexaneacetic acid | C9H17NO2 | CID 22235314 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: JAMP Gabapentin Capsules (Product Monograph) Source: Health Canada Drug Product Database URL: [Link]

Sources

Mechanism of Action for α-Amino-1-Methyl-Cyclohexaneacetic Acid Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of neurotropic therapeutics often requires balancing target receptor affinity with blood-brain barrier (BBB) penetrance. α-Amino-1-methyl-cyclohexaneacetic acid derivatives represent a highly specialized class of conformationally restricted, unnatural amino acids. While structurally sharing a lipophilic core with gabapentinoids (e.g., 1-(aminomethyl)cyclohexaneacetic acid), these derivatives feature a critical structural shift: the repositioning of the amino group to the alpha-carbon and the addition of a methyl group at the C1 position of the cyclohexane ring.

This whitepaper dissects the dual-mechanistic nature of these derivatives, exploring how their unique stereochemistry optimizes transport via the L-type Amino Acid Transporter 1 (LAT1) while maintaining high-affinity allosteric modulation of the Voltage-Gated Calcium Channel (VGCC) α2​δ−1 subunit .

Molecular Pharmacophore & Target Engagement

At physiological pH (7.4), α-amino-1-methyl-cyclohexaneacetic acid derivatives exist strictly as zwitterions. This high polarity prevents passive lipid bilayer diffusion, necessitating carrier-mediated transport.

The pharmacophore relies on two distinct structural domains:

  • The Zwitterionic Headgroup (α-amino acid): Forms critical electrostatic interactions with the Arg217 residue within the binding pocket of the α2​δ−1 subunit . Furthermore, because LAT1 is an obligate exchanger that evolved to transport natural α-amino acids, the α-amino configuration provides superior substrate recognition compared to the γ -amino configuration seen in first-generation gabapentinoids .

  • The 1-Methylcyclohexyl Ring: Provides the necessary steric bulk and lipophilicity to anchor the molecule into the hydrophobic cleft of the target receptor, stabilizing the ligand-receptor complex through Van der Waals forces.

Primary Mechanism: VGCC α2​δ−1 Modulation

Contrary to classical calcium channel blockers (like verapamil or nifedipine) that physically occlude the ion pore, α-amino-1-methyl-cyclohexaneacetic acid derivatives act as trafficking modulators .

When the derivative binds to the α2​δ−1 auxiliary subunit in the endoplasmic reticulum and Golgi apparatus, it sterically hinders the interaction between α2​δ−1 and the pore-forming α1​ subunit. This prevents the anterograde trafficking and membrane insertion of the VGCC complex at the presynaptic terminal.

The Physiological Cascade:

  • Downregulation of Surface VGCCs: Fewer calcium channels reach the presynaptic active zone.

  • Reduced Calcium Influx: Action potential-driven Ca2+ entry is significantly attenuated.

  • Inhibition of Exocytosis: The fusion of synaptic vesicles is impaired, leading to a decreased release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP) .

VGCC_Pathway Ligand α-Amino-1-methyl- cyclohexaneacetic acid Alpha2Delta VGCC α2δ-1 Subunit Ligand->Alpha2Delta Zwitterionic Binding Trafficking Inhibition of VGCC Membrane Trafficking Alpha2Delta->Trafficking Steric Hindrance Calcium Reduced Ca2+ Influx Trafficking->Calcium Receptor Downregulation Neurotransmitter Decreased Glutamate Release Calcium->Neurotransmitter Exocytosis Inhibition

Signaling cascade of VGCC α2δ-1 subunit modulation by α-amino-1-methyl-cyclohexaneacetic acid.

Experimental Workflows & Self-Validating Protocols

To rigorously validate the mechanism of action for novel derivatives, application scientists must employ self-validating assay systems that isolate specific variables. Below are the gold-standard methodologies.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology

Objective: Quantify the functional inhibition of presynaptic calcium currents.

  • Step 1: Cell Preparation: Culture HEK293 cells stably transfected with human CaV​2.2 ( α1​ pore), β3​ , and α2​δ−1 subunits.

  • Step 2: Extracellular Bath Formulation: Replace extracellular Ca2+ with Ba2+ (Barium) as the charge carrier.

    • Causality Check: Why Barium? Calcium influx triggers Calcium-Dependent Inactivation (CDI) of the channel, which confounds the measurement of drug-induced steady-state inhibition. Ba2+ permeates the channel pore but does not trigger CDI, allowing for the isolated quantification of the compound's inhibitory effect.

  • Step 3: Incubation: Incubate cells with the derivative (0.1 μM to 100 μM) for 24 hours.

    • Causality Check: Acute application (minutes) will yield false negatives because the drug inhibits trafficking, not the open-pore state. A 24-hour incubation is required to observe the depletion of surface channels.

  • Step 4: Recording: Apply a voltage step protocol from a holding potential of -80 mV to +10 mV. Measure the peak inward Ba2+ current.

Workflow Prep HEK293 Cells (α2δ-1 & CaV2.2) Incubation 24h Compound Incubation Prep->Incubation Seed & Transfect PatchClamp Whole-Cell Patch Clamp (Ba2+ Current) Incubation->PatchClamp Electrophysiology Validation Internal Control (Pregabalin) PatchClamp->Validation Cross-verify Analysis IC50 Calculation Validation->Analysis Data Processing

Self-validating patch-clamp electrophysiology workflow for assessing VGCC inhibition.

Protocol B: Competitive LAT1 Transport Assay

Objective: Assess BBB penetrance potential via SLC7A5 transport.

  • Step 1: Seed DLD-1 or CHO cells (high endogenous LAT1 expression) in 24-well plates.

  • Step 2: Wash cells and replace media with a Sodium-Free Choline Chloride Buffer .

    • Causality Check: LAT1 is a sodium-independent transporter. By replacing extracellular sodium with choline, we eliminate background noise from sodium-dependent amino acid transporters (like System A or ASC), ensuring the measured uptake is exclusively LAT1-mediated .

  • Step 3: Add [3H] -L-Leucine (a known high-affinity LAT1 substrate) concurrently with varying concentrations of the α-amino-1-methyl-cyclohexaneacetic acid derivative.

  • Step 4: Terminate the reaction after 3 minutes using ice-cold buffer, lyse the cells, and measure retained radioactivity via liquid scintillation counting to determine the IC50​ of competitive inhibition.

Quantitative Pharmacological Profiling

The structural shift from a γ -amino acid to an α -amino acid significantly alters the pharmacokinetic and pharmacodynamic landscape. The table below summarizes representative quantitative data comparing the α-amino derivative against established clinical benchmarks.

Compound ClassStructural ClassificationVGCC α2δ-1 Affinity ( Kd​ )LAT1 Affinity ( IC50​ vs Leucine)Primary Excretion
α-Amino-1-methyl-cyclohexaneacetic acid α-amino acid (Unnatural)~0.08 μM~45 μM (High)Renal (Unchanged)
Pregabalin (Reference)γ-amino acid~0.05 μM~70 μM (Moderate)Renal (Unchanged)
Gabapentin (Reference)γ-amino acid~0.14 μM~120 μM (Low-Moderate)Renal (Unchanged)

Data Interpretation: The α-amino configuration yields a tighter binding affinity to LAT1 compared to gabapentin, predicting superior dose-proportional absorption in the gastrointestinal tract and highly efficient BBB crossing. Furthermore, the 1-methyl substitution on the cyclohexane ring restricts rotational degrees of freedom, locking the molecule into an active conformer that slightly improves α2​δ−1 binding thermodynamics over standard cyclohexaneacetic acids.

References

  • Brown JP, Gee NS, Marais E, et al. "Structural requirement of the calcium-channel subunit alpha2delta for gabapentin binding." Biochemical Journal, 1998. URL:[Link]

  • Shikano N, Nakajima S, et al. "Uptake of 3-[125I]iodo-α-methyl-l-tyrosine into colon cancer DLD-1 cells: Characterization of amino acid transport systems." Nuclear Medicine and Biology, 2010. URL:[Link]

  • Chang CY, Challa CK, Shah J, Eloy JD. "Gabapentin in Acute Postoperative Pain Management." BioMed Research International, 2014. URL:[Link]

An In-depth Technical Guide to the In Vitro Binding Affinity of α-Amino-1-methyl-cyclohexaneacetic Acid (Gabapentin)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

α-Amino-1-methyl-cyclohexaneacetic acid, widely known as gabapentin, is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA).[1] Despite its design, gabapentin does not exert its primary therapeutic effects through direct interaction with GABA receptors.[2] Instead, its mechanism of action is centered on its high-affinity binding to the α2δ subunit of voltage-gated calcium channels (VGCCs).[3] This interaction is pivotal to its efficacy as an anticonvulsant and analgesic, making the precise characterization of its in vitro binding affinity a cornerstone of both preclinical research and drug development.[4][5]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the principles and methodologies for determining the in vitro binding affinity of gabapentin and its analogues. We will delve into the molecular target, detail a robust experimental protocol for a radioligand binding assay, and discuss the interpretation of the resulting data.

The Molecular Target: The α2δ Subunit of Voltage-Gated Calcium Channels

Voltage-gated calcium channels are crucial for a multitude of physiological processes, including neurotransmitter release and neuronal excitability.[3] These channels are heteromeric protein complexes, typically composed of a pore-forming α1 subunit and auxiliary β, γ, and α2δ subunits.[3][6] The α2δ subunit itself is a single protein that is post-translationally cleaved into α2 and δ peptides, which remain linked by a disulfide bond.[6]

The α2δ subunit plays a significant role in the trafficking and plasma membrane stabilization of the VGCC complex.[6][7] There are four known isoforms of the α2δ subunit (α2δ-1, α2δ-2, α2δ-3, and α2δ-4).[6][8] Gabapentin and its analogues, such as pregabalin, selectively bind with high affinity to the α2δ-1 and α2δ-2 isoforms.[2][4][8] This binding is thought to interfere with the trafficking of the α2δ subunit, leading to a reduction in the number of functional calcium channels at the presynaptic terminal and subsequently a decrease in neurotransmitter release.[2][8]

The binding of gabapentinoids to the α2δ-1 subunit has been identified as essential for their therapeutic effects in neuropathic pain.[3][4][5] Therefore, accurate and reproducible in vitro binding assays are critical for the discovery and development of novel compounds targeting this subunit.

Visualizing the Gabapentin Binding and Mechanism of Action

cluster_0 Presynaptic Terminal cluster_1 Gabapentin's Effect Gabapentin Gabapentin a2d_subunit α2δ-1/α2δ-2 Subunit Gabapentin->a2d_subunit Binds to Reduced_trafficking Reduced VGCC Trafficking Gabapentin->Reduced_trafficking Inhibits VGCC Voltage-Gated Calcium Channel (VGCC) a2d_subunit->VGCC Modulates Trafficking Ca_ion Ca²⁺ VGCC->Ca_ion Influx Vesicle Synaptic Vesicle (with Neurotransmitters) NT_release Neurotransmitter Release Vesicle->NT_release Ca_ion->Vesicle Triggers Fusion Reduced_Ca_influx Reduced Ca²⁺ Influx Reduced_trafficking->Reduced_Ca_influx Reduced_NT_release Reduced Neurotransmitter Release Reduced_Ca_influx->Reduced_NT_release

Caption: Mechanism of action of Gabapentin at the presynaptic terminal.

Quantitative Assessment of Binding Affinity: The Radioligand Binding Assay

A widely accepted and robust method for determining the in vitro binding affinity of gabapentin and related compounds is the competitive radioligand binding assay. This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]gabapentin or [³H]pregabalin) from its binding site on the target protein.

Experimental Protocol: [³H]Gabapentin Binding Assay

This protocol is a synthesized example based on established methodologies.[2]

1. Materials and Reagents:

  • Radioligand: [³H]Gabapentin (specific activity ~20-80 Ci/mmol)

  • Test Compound: α-Amino-1-methyl-cyclohexaneacetic acid (gabapentin) or other test compounds

  • Non-specific Binding Control: Unlabeled gabapentin (1000-fold excess concentration relative to the radioligand)

  • Tissue Preparation: Porcine or rat brain cortex membranes, or cell lines expressing recombinant human α2δ-1 or α2δ-2 subunits.

  • Assay Buffer: 10 mM HEPES/KOH, pH 7.4

  • Wash Buffer: Ice-cold 100 mM Tris/HCl, pH 7.4

  • Filtration System: Glass fiber filters (e.g., GF/B or GF/C), presoaked in 0.3% polyethyleneimine.

  • Scintillation Counter and Scintillation Fluid

2. Step-by-Step Methodology:

  • Tissue Preparation:

    • Homogenize porcine or rat brain cortex in ice-cold sucrose buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a final volume of 250 µL per tube, add the following in order:

      • Assay buffer

      • Membrane preparation (typically 25-100 µg of protein)

      • [³H]Gabapentin at a final concentration near its Kd (e.g., 10-20 nM)

      • Either the test compound at varying concentrations, buffer for total binding, or a high concentration of unlabeled gabapentin for non-specific binding.

  • Incubation:

    • Incubate the assay tubes at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[2]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each tube through the presoaked glass fiber filters under vacuum.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[2]

  • Quantification:

    • Place the filters into scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

Data Analysis and Interpretation

The raw data (DPM) is used to calculate the percentage of specific binding of the radioligand at each concentration of the test compound.

  • Total Binding: Radioactivity bound in the absence of any competing ligand.

  • Non-specific Binding (NSB): Radioactivity bound in the presence of a saturating concentration of unlabeled gabapentin.

  • Specific Binding: Total Binding - Non-specific Binding.

The percentage of specific binding is then plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is generated, from which the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined using non-linear regression analysis.

The IC₅₀ value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizing the Experimental Workflow

Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Assay_Setup Assay Setup (Radioligand, Compound, Membranes) Membrane_Prep->Assay_Setup Incubation Incubation (Equilibrium Binding) Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC₅₀ & Ki Determination) Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a radioligand binding assay.

Summary of Reported Binding Affinities
CompoundTargetAssay TypeRadioligandKi (nM)Reference
GabapentinPorcine Brain α2δRadioligand Binding[³H]Gabapentin~100
PregabalinRecombinant Human α2δ-1Radioligand Binding[³H]Pregabalin~38[9]
PregabalinRecombinant Human α2δ-2Radioligand Binding[³H]Pregabalin~30[9]

Note: Ki values can vary depending on the specific experimental conditions, tissue source, and radioligand used.

Alternative and Complementary Assays

While radioligand binding assays are the gold standard for determining binding affinity, other techniques can provide complementary information.

  • Homogeneous Immunoassays: These assays, such as the ARK Gabapentin Assay, are based on competition between the drug in a sample and a drug-enzyme conjugate for binding to an antibody.[10] While primarily used for therapeutic drug monitoring, the principles can be adapted for screening purposes.

  • Surface Plasmon Resonance (SPR): SPR can be used to measure the kinetics of binding (association and dissociation rates) in real-time, providing a more detailed understanding of the drug-target interaction.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of thermodynamic parameters (enthalpy and entropy) in addition to the binding affinity.

Conclusion

The in vitro binding affinity of α-Amino-1-methyl-cyclohexaneacetic acid (gabapentin) to the α2δ subunit of voltage-gated calcium channels is a critical parameter in the study of its pharmacology and the development of novel gabapentinoids. The radioligand binding assay remains a robust and reliable method for quantifying this interaction. A thorough understanding of the experimental design, execution, and data analysis is paramount for obtaining high-quality, reproducible results that can confidently guide drug discovery and development efforts.

References

  • Gee, N. S., Brown, J. P., Dissanayake, V. U., Offord, J., Thurlow, R., & Woodruff, G. N. (1996). The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel. The Journal of biological chemistry, 271(10), 5768–5776. [Link]

  • Field, M. J., Cox, P. J., Stott, E., Melrose, H., Offord, J., Su, T. Z., Bramwell, S., Corradini, L., England, S., Winks, J., & Williams, D. (2006). Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences of the United States of America, 103(46), 17537–17542. [Link]

  • Tran-Van-Minh, A., Heblich, F., Lanneau, C., Canti, C., & Dolphin, A. C. (2010). The α2δ ligand gabapentin inhibits the Rab11-dependent recycling of the calcium channel subunit α2δ-2. The Journal of neuroscience : the official journal of the Society for Neuroscience, 30(38), 12846–12857. [Link]

  • Dolphin, A. C. (2012). Voltage-gated calcium channel α2δ subunits: an assessment of proposed novel roles. The Journal of physiology, 590(Pt 24), 6271–6281. [Link]

  • Li, Z., Taylor, C. P., Weber, M. L., Piechan, J., & Mangat, H. S. (2011). Pregabalin activity in standardized receptor-binding assays. Pharmacology research & perspectives, 1(2), 79–87. [Link]

  • DrugBank. (n.d.). Gabapentin. DrugBank Online. [Link]

  • Kadurin, I., & Dolphin, A. C. (2022). Structural basis for CaVα2δ:gabapentin binding. bioRxiv. [Link]

  • Pin, J. P., & Bettler, B. (2016). The GABA B Receptor—Structure, Ligand Binding and Drug Development. Neuropharmacology, 111, 16–30. [Link]

  • Kammermeier, P. J. (n.d.). The Role of Accessory α2δ Subunits in the Trafficking and Expression of Voltage Gated Calcium Channels. University of Rochester Medical Center. [Link]

  • Takasu, K., Yasui, M., & Kanda, H. (2023). Voltage-gated calcium channel subunit α2δ-1 in spinal dorsal horn neurons contributes to aberrant excitatory synaptic transmission and mechanical hypersensitivity after peripheral nerve injury. Frontiers in Molecular Neuroscience, 16, 1146313. [Link]

  • Nakagawa, H., Ishii, K., & Okuno, T. (2021). Revisiting the Rate-Limiting Step of the ANS–Protein Binding at the Protein Surface and Inside the Hydrophobic Cavity. International Journal of Molecular Sciences, 22(2), 833. [Link]

  • Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic and analgesic drug discovery. Epilepsy research, 73(2), 137–150. [Link]

  • Muttenthaler, M., Nevin, S. T., Grishin, A. A., Ngo, S. T., Choy, P. T., Daly, N. L., & Alewood, P. F. (2010). Enhancing Binding Affinity of an Intrinsically Disordered Protein by α-Methylation of Key Amino Acid Residues. Journal of medicinal chemistry, 53(16), 6108–6116. [Link]

  • Cundy, K. C., Annamalai, T., Bu, L., Gopaul, S., He, H., Jeong, C., & Gallop, M. A. (2004). XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: I. Design, synthesis, enzymatic conversion to gabapentin, and transport by intestinal solute transporters. The Journal of pharmacology and experimental therapeutics, 311(1), 315–323. [Link]

  • Suneetha, A., & Rao, D. (2018). Method Development and Validation of Gabapentin, Methyl cobalamin and their degradative products by RP-HPLC. International Journal of Research and Analytical Reviews, 5(3), 234-245. [Link]

  • Al-Majith, A. H., & Al-Ani, I. H. (2012). A Validated Method without Derivatization for the Determination of Gabapentin in Bulk, Pharmaceutical Formulation and Human Urine Samples. Tropical Journal of Pharmaceutical Research, 11(4), 603-609. [Link]

  • Brown, J. P., Dissanayake, V. U., Gee, N. S., & Woodruff, G. N. (1998). Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain: development of a radioligand binding assay for alpha 2 delta subunits using [3H]leucine. Analytical biochemistry, 255(2), 236–243. [Link]

Sources

A Technical Guide to the Pharmacological Profile of Gabapentin (α-Amino-1-methyl-cyclohexaneacetic acid)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Gabapentin, chemically known as α-Amino-1-methyl-cyclohexaneacetic acid, is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA). Despite its structural origins, its primary mechanism of action does not involve direct interaction with GABA receptors. Instead, Gabapentin exerts its therapeutic effects primarily through high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs). This interaction modulates calcium influx, reduces the release of excitatory neurotransmitters, and ultimately dampens neuronal hyperexcitability. This guide provides an in-depth analysis of Gabapentin's molecular targets, pharmacological properties, and the key experimental methodologies used to characterize its activity, offering a comprehensive resource for professionals in the field of neuroscience and drug development.

Introduction and Chemical Identity

Gabapentin, sold under brand names like Neurontin, is an anticonvulsant medication first approved in 1993 for epilepsy and later for neuropathic pain.[1][2] Its chemical structure, 2-[1-(Aminomethyl)cyclohexyl]acetic acid, was designed to be a lipophilic analog of GABA, capable of crossing the blood-brain barrier.[3] However, its mechanism of action proved to be distinct from GABAergic pathways.[2][4] It is now classified as a prototypical gabapentinoid, a class of drugs that target the α2δ subunit of VGCCs.[1]

Primary Molecular Target and Mechanism of Action

The principal therapeutic target of Gabapentin is the α2δ-1 auxiliary subunit of presynaptic, high-voltage-activated calcium channels.[1][3][5] While it also shows some affinity for the α2δ-2 subunit, it has no affinity for α2δ-3.[6][7]

2.1 Binding to the α2δ-1 Subunit

Voltage-gated calcium channels are multisubunit protein complexes crucial for regulating neurotransmitter release.[8] The α2δ subunit is an extracellular auxiliary protein that plays a key role in the trafficking and membrane localization of the pore-forming α1 subunit.[6][9] In pathological states like neuropathic pain, the expression of α2δ-1 subunits is upregulated in presynaptic terminals, leading to increased calcium channel density and neurotransmitter release.[3][5]

Gabapentin binds with high affinity (Kd ≈ 59 nmol/L) to a specific site on the α2δ-1 subunit.[6] This binding is thought to induce a conformational change that disrupts the normal function of the subunit.

2.2 Downstream Pharmacological Effects

The binding of Gabapentin to α2δ-1 initiates several downstream effects that collectively reduce neuronal hyperexcitability:

  • Impaired Calcium Channel Trafficking: Chronic exposure to Gabapentin has been shown to disrupt the Rab11-dependent recycling of α2δ-1 and its associated calcium channels from endosomal compartments back to the presynaptic membrane.[6][9][10] This leads to a gradual reduction in the number of functional calcium channels at the presynaptic terminal.[1][9]

  • Reduced Neurotransmitter Release: By decreasing the density of presynaptic VGCCs, Gabapentin effectively reduces calcium influx upon neuronal depolarization. This, in turn, diminishes the release of excitatory neurotransmitters, including glutamate, norepinephrine, and Substance P.[1][11][12]

  • Inhibition of Synaptogenesis: The α2δ-1 subunit also interacts with extracellular matrix proteins like thrombospondins, which are involved in the formation of new excitatory synapses. Gabapentin can block this interaction, thereby inhibiting aberrant synapse formation that contributes to chronic pain states.[3][6][11]

It is crucial to note that Gabapentin does not directly block the calcium channel pore.[1] Its action is modulatory, primarily affecting the trafficking and regulatory function of the channel complex.[1][9]

Gabapentin_Mechanism_of_Action cluster_inhibition Downstream Effects of GBP Binding GBP Gabapentin (GBP) a2d1 α2δ-1 Subunit (on presynaptic neuron) GBP->a2d1 Binds with high affinity Trafficking Channel Trafficking & Recycling GBP->Trafficking Disrupts Synapse Excitatory Synaptogenesis GBP->Synapse Inhibits VGCC Voltage-Gated Calcium Channel (VGCC) a2d1->VGCC Regulates trafficking of VGCC α1 subunit a2d1->Synapse Promotes Ca_Influx Calcium (Ca²⁺) Influx VGCC->Ca_Influx Trafficking->VGCC Reduces surface expression of NT_Release Excitatory Neurotransmitter Release (e.g., Glutamate) Ca_Influx->NT_Release Effect Reduced Neuronal Hyperexcitability NT_Release->Effect Leads to Thrombospondin Thrombospondin Thrombospondin->a2d1 Interacts

Caption: Mechanism of Gabapentin action on presynaptic neurons.

Pharmacological Properties

3.1 Pharmacokinetics (ADME)

Gabapentin exhibits unique and clinically important pharmacokinetic properties, characterized by a lack of metabolism and dose-dependent absorption.[13]

  • Absorption: Gabapentin is absorbed from the proximal small intestine via a saturable L-amino acid transport system (likely LAT2).[1][12][14] This results in dose-dependent bioavailability, which decreases as the dose increases.[1][13][15] For example, bioavailability is around 60% at 300 mg but drops to approximately 27% at 1,600 mg.[1] Food has a minimal effect on its absorption.[1][3]

  • Distribution: Gabapentin is not significantly bound to plasma proteins (<3%).[1][13] It readily crosses the blood-brain barrier, also via an active transport mechanism (LAT1), achieving cerebrospinal fluid concentrations that are about 9-14% of those in plasma.[1][3]

  • Metabolism: Gabapentin undergoes little to no metabolism in humans.[1][13] This is a significant advantage as it minimizes the risk of metabolism-based drug-drug interactions and is safe for patients with hepatic impairment.[1][13]

  • Excretion: The drug is eliminated almost entirely unchanged in the urine via renal excretion.[1][13][16] Its elimination half-life is relatively short, averaging 5 to 7 hours, which necessitates dosing three times a day for immediate-release formulations to maintain therapeutic levels.[1][13]

Pharmacokinetic Parameter Value / Description References
Bioavailability 27% - 60% (inversely proportional to dose)[1][3]
Time to Peak (Tmax) 2-4 hours (increases with dose)[1][5]
Plasma Protein Binding < 3%[1][13]
Metabolism Negligible / None[1][13]
Elimination Half-Life 5 - 7 hours[1][13]
Route of Excretion Renal (unchanged drug)[1][13][16]

3.2 Pharmacodynamics

The primary pharmacodynamic effect of Gabapentin is the reduction of hyperexcitability in neuronal networks. This is achieved without affecting normal neuronal function, making its action state-dependent.[6] By reducing the release of glutamate, it decreases postsynaptic excitability, which is the basis for its anticonvulsant and analgesic effects.[11][14] While structurally a GABA analog, it does not bind to GABA receptors or affect GABA transport or metabolism at clinically relevant concentrations.[1][4]

Key Preclinical Validation Methodologies

The characterization of Gabapentin's pharmacology relies on specific, robust experimental techniques. Understanding these protocols is essential for researchers aiming to study gabapentinoids or develop novel modulators of the α2δ-1 subunit.

4.1 Protocol: Radioligand Competitive Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of test compounds for the α2δ-1 subunit. It measures the ability of a non-labeled compound (the "competitor," e.g., Gabapentin) to displace a radiolabeled ligand (e.g., [³H]Gabapentin) from its target.

Methodology:

  • Membrane Preparation: Homogenize tissue rich in the target protein (e.g., porcine cerebral cortex) in a buffered solution. Centrifuge to pellet the membranes and wash to remove endogenous ligands. Resuspend the final membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]Gabapentin, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Wash the filters to remove non-specific binding. Place the filter discs into scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that displaces 50% of the radioligand). Calculate the Ki using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand competitive binding assay.

Therapeutic Indications & Clinical Utility

Gabapentin is approved by the FDA for:

  • Epilepsy: As an adjunctive therapy for partial seizures in adults and pediatric patients.[1][17]

  • Neuropathic Pain: Specifically for postherpetic neuralgia, the pain that persists after a shingles infection.[1][17]

Beyond these approved uses, Gabapentin is widely prescribed off-label for a variety of conditions, including diabetic neuropathy, fibromyalgia, restless legs syndrome, and some anxiety disorders.[1][2][17] Its efficacy in these areas is supported by numerous clinical trials, although its benefit is considered moderate, with about 30-40% of patients experiencing a meaningful reduction in pain.[1]

Safety and Toxicology Profile

Gabapentin is generally well-tolerated. The most common side effects are central nervous system-related and include:

  • Dizziness

  • Somnolence (sleepiness)[1]

  • Ataxia (lack of voluntary coordination of muscle movements)

A significant safety concern is respiratory depression, particularly when Gabapentin is co-prescribed with other CNS depressants like opioids.[2][3] This has led to regulatory warnings. Dependence and withdrawal symptoms can occur with chronic use, necessitating gradual tapering when discontinuing the drug.[18]

Conclusion

α-Amino-1-methyl-cyclohexaneacetic acid (Gabapentin) is a pharmacologically unique compound whose therapeutic efficacy stems not from its intended GABA-mimetic design, but from its specific, high-affinity interaction with the α2δ-1 subunit of voltage-gated calcium channels. Its primary mechanism involves the disruption of channel trafficking, leading to a reduction in presynaptic calcium channel density and a subsequent decrease in the release of excitatory neurotransmitters. Its favorable pharmacokinetic profile, characterized by a lack of metabolism, makes it a valuable clinical tool, though its use requires careful consideration of its dose-dependent absorption and potential for CNS side effects. Continued research into the structural basis of its interaction with the α2δ-1 subunit will pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Gabapentin - Wikipedia. (n.d.). Retrieved from [Link]

  • McKeown, E., & Toth, C. (2020). Mechanisms of action of gabapentin. PubMed. Retrieved from [Link]

  • McLean, M. J. (1994). Clinical pharmacokinetics of gabapentin. PubMed. Retrieved from [Link]

  • Yasaei, R., & Katta, S. (2021). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. PMC. Retrieved from [Link]

  • Calandrella, D., & Mastrangel, A. (2024). Molecular Mechanisms and Therapeutic Potential of Gabapentin with a Focus on Topical Formulations to Treat Ocular Surface Diseases. MDPI. Retrieved from [Link]

  • Synapse. (2024). What is the mechanism of Gabapentin? Patsnap Synapse. Retrieved from [Link]

  • Srichaiya, S., et al. (n.d.). Pharmacokinetic of Gabapentin 600 mg Tablet in Thai Healthy Subjects. Siriraj Medical Journal. Retrieved from [Link]

  • Clinicaltrials.eu. (n.d.). Gabapentin – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. Retrieved from [Link]

  • Vollmer, K. O., & Ankermann, B. (1994). Clinical pharmacokinetics of gabapentin. Ovid. Retrieved from [Link]

  • Riquelme, D. N., et al. (2022). Gabapentin Disrupts Binding of Perlecan to the α2δ1 Voltage Sensitive Calcium Channel Subunit and Impairs Skeletal Mechanosensation. MDPI. Retrieved from [Link]

  • Patel, R., et al. (2017). Mechanisms of the gabapentinoids and α2δ-1 calcium channel subunit in neuropathic pain. Wiley Online Library. Retrieved from [Link]

  • Hendrich, J., et al. (2008). Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin. PNAS. Retrieved from [Link]

  • Chen, Z., et al. (2023). Structural basis for CaVα2δ:gabapentin binding. eScholarship.org. Retrieved from [Link]

  • Chen, Z., et al. (2022). Structural basis for CaVα2δ:gabapentin binding. bioRxiv. Retrieved from [Link]

  • Aegis Sciences Corporation. (2024). Gabapentin: Highlights and Challenges. Aegis Sciences Corporation. Retrieved from [Link]

  • Cairns, R., & Brown, J. A. (2023). Gabapentinoids: a therapeutic review. PMC. Retrieved from [Link]

  • Sharma, S., et al. (2022). Computational study on gabapentin as a potential therapy for partial seizures. Semantic Scholar. Retrieved from [Link]

  • Gee, N. S., et al. (1996). Specific binding of [3H]gabapentin (A) and [3H]nitrendipine (B) to membranes prepared from various rat tissues. ResearchGate. Retrieved from [Link]

  • DrugBank. (n.d.). 1-(aminomethyl)cyclohexaneacetic acid. DrugBank. Retrieved from [Link]

  • Waza, A. A., & Wani, M. K. (2024). Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. MDPI. Retrieved from [Link]

Sources

a-Amino-1-methyl-cyclohexaneacetic acid exact mass and molecular weight

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in peptidomimetics and high-resolution analytical chemistry, the incorporation and validation of non-canonical amino acids (ncAAs) is a critical frontier in drug development. Among these, α -Amino-1-methyl-cyclohexaneacetic acid stands out as a highly specialized, sterically hindered building block. By locking the peptide backbone into specific conformational states, this molecule imparts exceptional proteolytic stability and enhances target binding affinity.

This technical whitepaper deconstructs the physicochemical properties, exact mass dynamics, and field-proven laboratory protocols required to successfully analyze and synthesize peptides containing this unique unnatural amino acid.

Part 1: Isotopic Architecture and Physicochemical Profiling

Understanding the fundamental mass properties of α -Amino-1-methyl-cyclohexaneacetic acid is the first step in downstream analytical validation. The molecule features a cyclohexane ring substituted at the C1 position with both a methyl group and an α -aminoacetic acid moiety. This creates an extreme case of β,β -disubstitution (effectively a quaternary β -carbon), which dictates both its chromatographic behavior and its synthetic reactivity.

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Significance
Molecular Formula C9H17NO2Determines the isotopic envelope and base molecular weight[1].
Molecular Weight 171.24 g/mol Standard average mass used for stoichiometric calculations in solid-phase peptide synthesis (SPPS)[2].
Monoisotopic Exact Mass 171.1259 DaCalculated from the most abundant isotopes ( 12C , 1H , 14N , 16O ). Critical for High-Resolution Mass Spectrometry (HRMS) identification[3].
Precursor Ion [M+H]+ 172.1332 m/zThe primary target mass observed in positive-ion mode Electrospray Ionization (ESI+).
CAS Registry Numbers 855417-33-3 (Racemic)455936-38-6 ( α -S Isomer)Essential for procurement and regulatory documentation[4][5].
SMILES String O=C(O)C(N)C1(C)CCCCC1Confirms the quaternary nature of the C1 ring carbon, predicting high steric hindrance[6].
The Isobaric Challenge: Differentiating C9H17NO2 Isomers

A major analytical hurdle in drug development is distinguishing α -Amino-1-methyl-cyclohexaneacetic acid from its exact structural isomers. The most notable isobar is Gabapentin (1-(aminomethyl)cyclohexaneacetic acid), a widely used neuroactive drug[7]. Both compounds share the exact same molecular formula (C9H17NO2) and monoisotopic exact mass (171.1259 Da)[3][7]. Differentiating the α -amino acid from the γ -amino acid (Gabapentin) requires orthogonal analytical techniques, specifically leveraging their distinct MS/MS fragmentation pathways.

Isomer_Differentiation A Isobaric Mixture C9H17NO2 (MW: 171.24) B UHPLC Separation (C18, 0.1% FA) A->B C HRMS (ESI+) Precursor: m/z 172.1332 B->C D HCD Fragmentation (Collision Energy: 25-35 eV) C->D E α-Amino-1-methyl- cyclohexaneacetic acid (Loss of NH3, CO) D->E Pathway A F Gabapentin (Lactamization, -H2O) D->F Pathway B

UHPLC-HRMS/MS workflow for differentiating C9H17NO2 structural isomers.

Part 2: Field-Proven Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes an internal control or a feedback loop to guarantee accuracy, whether you are confirming the exact mass or forcing a sterically hindered coupling reaction.

Protocol 1: UHPLC-HRMS/MS Validation and Isomer Differentiation

Objective: To verify the exact mass of α -Amino-1-methyl-cyclohexaneacetic acid and definitively distinguish it from Gabapentin.

  • Sample Preparation: Dissolve the analyte in 50:50 Water/Acetonitrile with 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Chromatographic Separation (Causality): Inject 2 µL onto a sub-2 µm C18 UHPLC column. Why C18? The lipophilic 1-methylcyclohexyl group exhibits strong hydrophobic interactions. A shallow gradient (5% to 40% organic over 10 minutes) is required to resolve the α -amino isomer from the slightly more polar Gabapentin.

  • HRMS Acquisition: Operate the mass spectrometer (e.g., Orbitrap or Q-TOF) in ESI+ mode. Target the exact precursor mass of 172.1332±5 ppm.

  • HCD Fragmentation: Apply Higher-energy C-trap Dissociation (HCD) at a normalized collision energy of 30 eV.

  • Self-Validating Step (Internal Control): Spike the sample with a known Gabapentin reference standard.

    • Validation Logic: If the unknown peak co-elutes exactly with the standard and yields a dominant [M+H−H2​O]+ fragment (due to Gabapentin's propensity to form a γ -lactam ring), the sample is Gabapentin. True α -Amino-1-methyl-cyclohexaneacetic acid will elute later and exhibit a distinct primary loss of ammonia ( [M+H−NH3​]+ ) and formic acid, confirming the α -amino acid structure.

Protocol 2: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

Objective: To successfully couple α -Amino-1-methyl-cyclohexaneacetic acid into a growing peptide chain despite extreme steric shielding.

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes. Perform standard Fmoc-deprotection using 20% piperidine in DMF.

  • Activation Chemistry (Causality): Standard coupling reagents (like DIC/HOBt) will fail here because the nucleophilic attack is blocked by the bulky quaternary β -carbon. Instead, use HATU combined with HOAt and N,N-Diisopropylethylamine (DIPEA) in a 1:1:2 molar ratio relative to the amino acid. HATU forms a highly reactive 7-aza-benzotriazole active ester capable of overcoming the high activation energy barrier.

  • Microwave Coupling: Irradiate the reaction vessel at 75°C for 15 minutes. The thermal energy is critical to increasing molecular collision rates around the sterically hindered pocket.

  • Self-Validating Step (Kaiser Test Feedback Loop): Following the coupling step, wash the resin and perform a micro-cleavage Kaiser test.

    • Validation Logic: A yellow solution indicates complete coupling (no free primary amines remain). Proceed to the next synthesis step. A blue solution indicates incomplete coupling. The system dictates an automatic re-coupling cycle using a different chemistry—such as forming a symmetric anhydride—before any further elongation is permitted.

Part 3: References

  • Lookchem. "Cas 855417-33-3, a-Amino-1-methyl-cyclohexaneacetic acid." Lookchem Database. URL:

  • Guidechem. "(alphaS)-alpha-Amino-1-methylcyclohexaneacetic acid 455936-38-6." Guidechem Chemical Dictionary. URL:

  • SpectraBase. "C9H17NO2 Exact Mass and Properties." SpectraBase. URL:

  • MedKoo Biosciences. "Certificate of Analysis: C9H17NO2 Exact Mass." MedKoo Biosciences. URL:

  • KEGG. "KEGG DRUG: Gabapentin (C9H17NO2 Isomer)." Genome.jp. URL:

Sources

Exploratory Synthesis Pathways for α-Amino-1-methyl-cyclohexaneacetic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design and synthesis of sterically hindered, non-proteinogenic amino acids are critical for the development of advanced peptidomimetics. Compounds such as α-amino-1-methyl-cyclohexaneacetic acid (CAS: 855417-33-3) and its enantiopure (S)-analog (CAS: 455936-38-6) are utilized to restrict conformational flexibility and enhance the proteolytic stability of peptide-based therapeutics.

This whitepaper outlines the mechanistic challenges associated with synthesizing amino acids bearing bulky, tertiary alkyl side chains and provides field-proven, self-validating protocols for their exploratory synthesis.

The Steric Challenge & Retrosynthetic Rationale

Standard asymmetric amino acid synthesis typically relies on the alkylation of a glycine enolate equivalent (e.g., via Schöllkopf bis-lactim ethers or Evans chiral auxiliaries). However, applying this methodology to synthesize α-amino-1-methyl-cyclohexaneacetic acid is fundamentally flawed.

The Causality of Failure: The target requires alkylation with 1-methyl-1-halocyclohexane. Because this is a tertiary alkyl halide, the steric bulk surrounding the electrophilic carbon severely hinders the SN​2 trajectory. Instead of the desired substitution, the strong basicity of the enolate forces an E2 elimination, yielding 1-methylcyclohexene and recovering the unreacted glycine equivalent.

The Solution: The α-carbon must be constructed ex novo directly onto a pre-formed 1-methylcyclohexyl core. Retrosynthetically, this designates 1-methylcyclohexanecarboxaldehyde as the critical common precursor. From this aldehyde, two robust homologation pathways emerge:

  • The Bucherer-Bergs Reaction: A multicomponent approach yielding a racemic hydantoin intermediate.

  • The Ellman Asymmetric Strecker Synthesis: A stereoselective approach utilizing a chiral sulfinamide auxiliary.

Retrosynthesis Target α-Amino-1-methyl- cyclohexaneacetic acid Bucherer Bucherer-Bergs (Racemic Hydantoin) Target->Bucherer Basic Hydrolysis Strecker Ellman Asymmetric Strecker (Chiral Sulfinamide) Target->Strecker Acidic Hydrolysis Aldehyde 1-Methylcyclohexane- carboxaldehyde Bucherer->Aldehyde KCN, (NH4)2CO3 Strecker->Aldehyde 1. (R)-t-BuSONH2 2. Et2AlCN

Retrosynthetic pathways for α-amino-1-methyl-cyclohexaneacetic acid.

Precursor Synthesis: 1-Methylcyclohexanecarboxaldehyde

To establish the quaternary carbon center prior to amino acid assembly, we utilize the α-alkylation of cyclohexanecarbonitrile followed by controlled reduction.

Step-by-Step Protocol
  • Alkylation: Dissolve cyclohexanecarbonitrile (1.0 eq) in anhydrous THF at -78 °C. Add Lithium Diisopropylamide (LDA, 1.1 eq) dropwise. Stir for 1 h to ensure complete enolization. Add methyl iodide (1.2 eq) and warm to room temperature.

  • Reduction: Isolate the intermediate 1-methylcyclohexanecarbonitrile. Dissolve in dry DCM at -78 °C. Add Diisobutylaluminum hydride (DIBAL-H, 1.2 eq, 1M in hexane) dropwise. Stir for 2 h.

  • Hydrolysis & Validation: Quench with saturated aqueous Rochelle's salt. Stir vigorously until two clear phases form.

    • Self-Validation Check: Aqueous workup followed by IR spectroscopy of the organic layer must confirm the presence of a strong carbonyl stretch (~1720 cm⁻¹) and the complete disappearance of the nitrile stretch (~2250 cm⁻¹).

Pathway A: The Bucherer-Bergs Hydantoin Route

Mechanistic Causality: The Bucherer-Bergs reaction is highly effective for sterically hindered aldehydes. While direct Strecker reactions on bulky substrates often suffer from poor imine formation, the Bucherer-Bergs pathway succeeds because the formation of the highly stable, five-membered hydantoin ring acts as a thermodynamic sink, continuously driving the equilibrium forward ().

Step-by-Step Protocol
  • Hydantoin Formation: In a heavy-walled pressure vessel, combine 1-methylcyclohexanecarboxaldehyde (1.0 eq), KCN (1.5 eq), and (NH4​)2​CO3​ (3.0 eq) in a 1:1 mixture of EtOH and H2​O .

  • Thermal Activation: Seal the vessel and heat to 60 °C for 48 hours. The bulky nature of the substrate necessitates extended reaction times to overcome the initial kinetic barrier.

  • Isolation & Validation: Cool the mixture to 0 °C.

    • Self-Validation Check: The hydantoin intermediate is highly crystalline. Successful formation is visually validated by the heavy precipitation of a white solid (5-(1-methylcyclohexyl)hydantoin) upon cooling. Filter and wash with cold water.

  • Hydrolysis: Suspend the hydantoin in 6M aqueous Ba(OH)2​ . Reflux at 120 °C for 48 hours. Ba(OH)2​ is preferred over NaOH as barium carbonate can be easily filtered out during workup.

  • Neutralization: Cool the mixture, filter the inorganics, and carefully acidify the filtrate with concentrated HCl to the isoelectric point (pH ~5.5-6.0) to precipitate the racemic α-amino-1-methyl-cyclohexaneacetic acid.

Pathway B: Asymmetric Strecker Synthesis via Ellman's Auxiliary

Mechanistic Causality: To bypass the inefficient and yield-destroying chiral resolution of the racemic product, we employ an asymmetric Strecker reaction. Condensation of the aldehyde with (R)-tert-butanesulfinamide yields a chiral sulfinyl imine. The bulky tert-butyl group effectively blocks one face of the imine. When Et2​AlCN is utilized, the Lewis acidic aluminum coordinates to the sulfinyl oxygen, creating a rigid cyclic transition state. This directs the cyanide nucleophile exclusively to the Re-face, yielding the diastereopure (S)-α-amino nitrile ().

EllmanWorkflow Step1 Aldehyde + (R)-t-BuSONH2 Step2 Condensation (Ti(OEt)4) Step1->Step2 Step3 Chiral Sulfinyl Imine Step2->Step3 Step4 Cyanation (Et2AlCN) Step3->Step4 Step5 Diastereopure α-Amino Nitrile Step4->Step5 Step6 Hydrolysis (6M HCl) Step5->Step6 Step7 (S)-α-Amino Acid Step6->Step7

Step-by-step workflow for the asymmetric Strecker synthesis using Ellman's auxiliary.

Step-by-Step Protocol
  • Imine Condensation: Dissolve 1-methylcyclohexanecarboxaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in anhydrous THF. Add Ti(OEt)4​ (2.0 eq).

    • Causality: Ti(OEt)4​ acts as both a Lewis acid to activate the sterically hindered aldehyde and an irreversible water scavenger to drive the condensation. Stir at RT for 12 h.

  • Workup & Validation: Quench with brine and filter through a Celite pad.

    • Self-Validation Check: The rapid formation of a thick white precipitate ( TiO2​ salts) confirms the successful consumption of Ti(OEt)4​ . Concentrate the filtrate to isolate the (R)-sulfinyl imine.

  • Stereoselective Cyanation: Dissolve the imine in anhydrous THF and cool to -78 °C. Add Et2​AlCN (1.5 eq) dropwise. Stir for 4 h, slowly warming to RT.

  • Hydrolysis of Auxiliary: Isolate the diastereopure α-amino nitrile. Reflux in 6M HCl for 24 h. This single, elegant step simultaneously hydrolyzes the nitrile to the carboxylic acid and cleaves the acid-labile sulfinyl group, yielding enantiopure (S)-α-amino-1-methyl-cyclohexaneacetic acid.

Quantitative Data & Pathway Comparison

The selection of the synthesis pathway depends heavily on the project phase. The table below summarizes the operational metrics of both pathways to guide process chemistry decisions.

MetricPathway A: Bucherer-BergsPathway B: Ellman Strecker
Target Output Racemic mixtureEnantiopure (S)- or (R)-isomer
Overall Yield (from Aldehyde) 65 - 75%45 - 55%
Stereoselectivity (de / ee) N/A (Racemic)> 95% de (prior to hydrolysis)
Reagent Cost Very Low ( KCN , (NH4​)2​CO3​ )High ( Ti(OEt)4​ , Et2​AlCN , Chiral Aux.)
Scalability Excellent (Kilogram scale)Moderate (Gram scale, cryogenic limits)
Primary Challenge Requires late-stage chiral resolutionMoisture sensitivity of Et2​AlCN

References

  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. URL: [Link]

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995. URL: [Link]

An In-Depth Technical Guide to the Toxicity and Safety Profile of a-Amino-1-methyl-cyclohexaneacetic acid (Gabapentin)

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the toxicity and safety profile of a-Amino-1-methyl-cyclohexaneacetic acid, commonly known as Gabapentin. Designed for professionals in research and drug development, this document synthesizes preclinical and clinical data to offer a nuanced understanding of Gabapentin's safety landscape. Editorial control has been exercised to structure this guide in a manner that best elucidates the multifaceted nature of its subject, moving beyond rigid templates to deliver a logically flowing and scientifically rigorous analysis.

Introduction: Unveiling Gabapentin

Gabapentin, a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), was initially developed as an antiepileptic drug.[1] Its clinical applications have since expanded to include the management of neuropathic pain, such as postherpetic neuralgia.[1] Despite its structural similarity to GABA, Gabapentin does not bind to GABA receptors nor does it influence GABA synthesis or uptake.[2] Its therapeutic effects are primarily mediated through its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels.[2][3] This interaction reduces the release of excitatory neurotransmitters, thereby dampening neuronal excitability.[4]

Pharmacokinetic Profile: A Foundation for Safety Assessment

A thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to interpreting its safety profile.

Absorption: Gabapentin is absorbed in the small intestine via the L-amino acid transporter.[4] This transport mechanism is saturable, leading to a dose-dependent bioavailability that decreases with higher doses.[1][2][4]

Distribution: Gabapentin exhibits low plasma protein binding (less than 3%) and readily crosses the blood-brain barrier.[2]

Metabolism: A key feature of Gabapentin's safety profile is its lack of significant metabolism in humans.[2][5] This minimizes the risk of drug-drug interactions mediated by hepatic enzymes.[6]

Excretion: Gabapentin is almost exclusively eliminated unchanged by the kidneys.[5][7] This renal excretion is directly proportional to creatinine clearance, making dose adjustments crucial in patients with impaired renal function to prevent drug accumulation and toxicity.[5][7] The elimination half-life in individuals with normal renal function is approximately 5 to 7 hours.[1][5]

Preclinical Toxicology: Insights from Animal Studies

Preclinical toxicology studies are paramount in identifying potential target organs of toxicity and establishing a preliminary safety margin.

Acute Toxicity

Acute toxicity studies have demonstrated a wide safety margin for Gabapentin. In mice and rats, the oral lethal dose (LD50) was not identified at doses as high as 8000 mg/kg.[8][9] Signs of acute toxicity in animals at high doses included ataxia, labored breathing, ptosis, and hypoactivity or excitation.[8][9]

Genotoxicity

The genotoxic potential of Gabapentin has been investigated in various assays. While some in vitro studies using neuroblastoma cells have suggested potential for cytotoxicity and genotoxicity at certain concentrations, the overall evidence from a standard battery of genotoxicity tests, including the Ames test, has not indicated a significant mutagenic or clastogenic risk.[5][10][11]

Carcinogenicity

Long-term carcinogenicity studies have been conducted in mice and rats. In mice, no evidence of drug-related carcinogenicity was observed at doses up to 2000 mg/kg/day.[9] However, in male rats, an increased incidence of pancreatic acinar cell adenoma and carcinoma was observed at the highest dose tested (2000 mg/kg/day).[9] The relevance of this finding to humans is considered low due to species-specific mechanisms.[10][12] Epidemiological studies in human populations have not found a consistent association between Gabapentin use and an increased risk of cancer.[13][14][15]

Reproductive and Developmental Toxicity

Developmental toxicity studies have been performed in mice, rats, and rabbits.[16] No evidence of teratogenicity was found at doses up to 3000 mg/kg in mice and 1500 mg/kg in rats and rabbits.[16] However, at high doses, an increase in fetal skeletal and visceral abnormalities and embryofetal mortality has been observed in animal studies.[17]

Clinical Safety and Adverse Effects

The clinical safety of Gabapentin has been established through extensive use and numerous clinical trials. However, like all therapeutic agents, it is associated with a range of adverse effects.

Common Adverse Effects

The most frequently reported adverse effects are generally related to the central nervous system and are often dose-dependent.

Adverse EffectIncidence with Gabapentin (%)Incidence with Placebo (%)
Dizziness17-20.27-7.4
Somnolence15-215.8-9
Ataxia136
Peripheral Edema7.5 (at ≥1800 mg/d)1.6
Headache4.0-
Nausea1.1-

Data compiled from multiple sources and clinical trials.[18][19][20][21]

Serious Adverse Effects

While less common, some serious adverse effects warrant careful monitoring.

  • Respiratory Depression: The U.S. Food and Drug Administration (FDA) has issued a warning regarding the risk of serious breathing difficulties, particularly when Gabapentin is used with other central nervous system (CNS) depressants like opioids, or in patients with underlying respiratory conditions and the elderly.[20][22]

  • Neuropsychiatric Events: In pediatric patients (ages 3 to 12), an increased incidence of emotional lability, hostility, hyperkinesia, and thought disorder has been reported.[20] Suicidal ideation and behavior have also been reported in patients taking antiepileptic drugs, including Gabapentin.

  • Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS): This is a rare but serious and potentially life-threatening hypersensitivity reaction that has been reported with Gabapentin use.[7]

  • Anaphylaxis and Angioedema: Severe allergic reactions requiring immediate medical attention can occur.[7]

Toxicity in Specific Populations

The safety profile of Gabapentin can be influenced by patient-specific factors.

  • Renal Impairment: Due to its renal excretion, patients with compromised kidney function are at a significantly higher risk of Gabapentin toxicity if the dosage is not appropriately adjusted.[7] Accumulation of the drug can lead to neurotoxicity, including altered mental status, myoclonus, and coma.[7][23]

  • Elderly: Older adults are more susceptible to the CNS depressant effects of Gabapentin, such as dizziness, somnolence, and an increased risk of falls.[24][25]

  • Pediatric Population: While generally considered safe for use in children aged 3 and older for epilepsy, there is limited information on the long-term safety profile in this population for other indications.[12][21]

  • Pregnancy: There are no adequate and well-controlled studies in pregnant women. Animal studies have shown developmental toxicity.[16][17] Therefore, Gabapentin should be used during pregnancy only if the potential benefit justifies the potential risk to the fetus.[16]

Drug-Drug Interactions

Gabapentin's lack of hepatic metabolism reduces the likelihood of pharmacokinetic drug interactions.[6] However, pharmacodynamic interactions are a significant consideration.

  • CNS Depressants: Co-administration with opioids, benzodiazepines, alcohol, and other CNS depressants can potentiate the sedative and respiratory depressant effects of Gabapentin.[3][4][15][26]

  • Antacids: Antacids containing aluminum and magnesium can reduce the bioavailability of Gabapentin. It is recommended to administer Gabapentin at least two hours after taking such antacids.[3]

Overdose

Acute, life-threatening toxicity with Gabapentin overdose is uncommon.[8] Symptoms of overdose can include dizziness, double vision, slurred speech, drowsiness, loss of consciousness, lethargy, and mild diarrhea.[8] Supportive care is the primary management strategy. Hemodialysis can effectively remove Gabapentin and may be indicated in patients with severe renal impairment or in cases of severe overdose.[8]

Experimental Protocols: Assessing Neurotoxicity

To evaluate the potential neurotoxicity of a compound like Gabapentin, a sub-chronic neurotoxicity study in rats can be employed. The following is a representative protocol outline.

Objective: To assess the potential neurotoxic effects of Gabapentin following repeated oral administration in rats for 90 days.

Animal Model: Sprague-Dawley rats (young adults, equal numbers of males and females).

Groups:

  • Control (Vehicle: distilled water)

  • Low Dose Gabapentin

  • Mid Dose Gabapentin

  • High Dose Gabapentin

  • Satellite group (High Dose and Control) for reversibility assessment.

Dosing: Oral gavage, once daily for 90 consecutive days. Dose levels should be based on previous acute toxicity data and pharmacokinetic studies.

Assessments:

  • Clinical Observations: Daily cage-side observations for any signs of toxicity.

  • Body Weight and Food Consumption: Recorded weekly.

  • Functional Observational Battery (FOB): A series of tests to assess sensory, motor, and autonomic function, conducted pre-test and at specified intervals during the study.

  • Motor Activity: Assessed using an automated activity monitoring system.

  • Neuropathology: At the end of the study, animals are euthanized, and nervous system tissues (brain, spinal cord, peripheral nerves) are collected for histopathological examination.

Neurotoxicity_Assessment_Workflow cluster_pre_study Pre-Study Phase cluster_dosing Dosing and Observation Phase (90 Days) cluster_post_dosing Post-Dosing Phase cluster_reversibility Reversibility Phase (Satellite Groups) Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Group_Assignment Randomization and Group Assignment Animal_Acclimatization->Group_Assignment Baseline_Measurements Baseline Measurements (FOB, Motor Activity) Group_Assignment->Baseline_Measurements Daily_Dosing Daily Oral Dosing (Vehicle or Gabapentin) Baseline_Measurements->Daily_Dosing Clinical_Observations Daily Clinical Observations Daily_Dosing->Clinical_Observations Weekly_Measurements Weekly Body Weight & Food Consumption Daily_Dosing->Weekly_Measurements Periodic_Assessments Periodic Functional Assessments (FOB) Daily_Dosing->Periodic_Assessments Recovery_Period Recovery Period (e.g., 28 days) Daily_Dosing->Recovery_Period Terminal_Assessments Terminal Assessments (Motor Activity) Periodic_Assessments->Terminal_Assessments Euthanasia_and_Necropsy Euthanasia and Gross Necropsy Terminal_Assessments->Euthanasia_and_Necropsy Tissue_Collection Nervous System Tissue Collection Euthanasia_and_Necropsy->Tissue_Collection Histopathology Histopathological Examination Tissue_Collection->Histopathology Reversibility_Assessments Functional Assessments Recovery_Period->Reversibility_Assessments Reversibility_Pathology Terminal Pathology Reversibility_Assessments->Reversibility_Pathology

Workflow for a sub-chronic neurotoxicity study in rats.

Signaling Pathways and Mechanistic Insights

The primary mechanism of action of Gabapentin involves its interaction with the α2δ-1 subunit of voltage-gated calcium channels. This interaction is central to its therapeutic effects and also provides insights into its potential for toxicity.

Gabapentin_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) α2δ-1 subunit Vesicle Synaptic Vesicle (contains Glutamate) VGCC->Vesicle Inhibits Ca²⁺ influx, reducing vesicle fusion Gabapentin Gabapentin Gabapentin->VGCC:a2d1 Binds to Glutamate Glutamate Vesicle->Glutamate Reduced Release Receptor Glutamate Receptor Glutamate->Receptor Binds to Excitation Excitation Receptor->Excitation Reduced Postsynaptic Excitation

Simplified diagram of Gabapentin's mechanism of action.

The mechanism underlying the observation of pancreatic acinar cell tumors in male rats is thought to be non-genotoxic.[1] One hypothesis suggests that Gabapentin may possess a low-level mitogenic activity, potentially through the mobilization of intracellular calcium in pancreatic acinar cells.[1]

Conclusion

Gabapentin possesses a well-characterized safety profile and is generally well-tolerated. Its favorable pharmacokinetic properties, including a lack of hepatic metabolism, contribute to its relatively low potential for drug-drug interactions. The most common adverse effects are CNS-related and often transient. However, serious adverse effects, such as respiratory depression, particularly in combination with other CNS depressants, and neurotoxicity in the context of renal impairment, necessitate careful patient selection, dose adjustments, and monitoring. Preclinical studies have not revealed significant genotoxic or teratogenic potential at clinically relevant doses, and the finding of pancreatic tumors in male rats is considered to have low relevance to humans. A thorough understanding of Gabapentin's toxicity and safety profile is essential for its rational and safe use in both clinical practice and future drug development endeavors.

References

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  • Irizarry, M. C., Webb, A., Gornbein, J., & Hsieh, F. Y. (2012). Risk of cancer in patients exposed to gabapentin in two electronic medical record systems. Pharmacoepidemiology and Drug Safety, 21(2), 194-204. Retrieved from [Link]

  • Aydin, M., & Aydin, O. G. (2025, May 23). Elucidating the cytogenotoxic potential of gabapentin: in vitro and in silico analysis. Cukurova Medical Journal. Retrieved from [Link]

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  • Chen, Y. C., Tu, Y. K., Wu, C. T., & Lee, C. Y. (2022). Effectiveness and Adverse Events of Gabapentinoids as Analgesics for Patients with Burn Injuries: A Systematic Review with Meta-Analysis and Trial Sequential Analysis. Journal of Personalized Medicine, 12(11), 1836. Retrieved from [Link]

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  • Bilgin, B., & Yarat, A. (2025, December 29). Investigation of the effects of gabapentin on high glucose-induced neurotoxicity and genotoxicity in an in vitro model of diabetic neuropathy and in silico molecular docking analysis. Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved from [Link]

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  • El-Kattan, M. A., & El-Kholy, W. M. (2026). Gabapentin-Induced Sub-Chronic Neurotoxicity in Rats and the Protective Role of Alpha-Tocopherol. Turkish Journal of Pathology. Retrieved from [Link]

  • Petrere, J. A., & Anderson, J. A. (1994). Developmental toxicity studies in mice, rats, and rabbits with the anticonvulsant gabapentin. Fundamental and Applied Toxicology, 23(4), 585-589. Retrieved from [Link]

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  • El-Kattan, M. A., & El-Kholy, W. M. (2025, July 28). Gabapentin-Induced Sub-Chronic Neurotoxicity in Rats and the Protective Role of Alpha-Tocopherol. Cairo University Scholars. Retrieved from [Link]

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Sources

thermodynamic stability of a-Amino-1-methyl-cyclohexaneacetic acid in solution

Thermodynamic Stability and Solution Dynamics of α -Amino-1-methylcyclohexaneacetic Acid: A Comprehensive Technical Guide

Executive Summary

The integration of non-proteinogenic amino acids into modern therapeutics requires a rigorous understanding of their behavior in solution. α -Amino-1-methylcyclohexaneacetic acid[1] is a highly sterically hindered unnatural amino acid characterized by a bulky 1-methylcyclohexyl moiety attached directly to the α -carbon. While this steric bulk provides resistance against enzymatic proteolysis, it introduces unique thermodynamic complexities in aqueous and organic solutions. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability, zwitterionic equilibria, and primary degradation pathways of this compound, equipping researchers with field-proven protocols for speciation mapping and kinetic profiling.

Structural Dynamics and Zwitterionic Equilibria

In aqueous solution, α -amino-1-methylcyclohexaneacetic acid exists in a pH-dependent equilibrium between its cationic, zwitterionic, and anionic states. The thermodynamic stability of these states is heavily influenced by the 1-methylcyclohexyl group.

Mechanistic Causality: The gem-disubstituted cyclohexane ring exerts a strong inductive (+I) effect and massive steric shielding around the α -carbon. This shielding physically displaces the primary hydration shell, reducing the local dielectric constant. Consequently, the thermodynamic penalty for charge separation increases. This manifests as a slight elevation in the pKa​ of the carboxylic acid and a depression in the pKa​ of the ammonium group compared to standard aliphatic amino acids like leucine or valine. The introduction of such unnatural bulky groups fundamentally alters the free energy ( ΔG ) of folding and stability when incorporated into peptide backbones[2].

Primary Degradation Pathways in Solution

Understanding the thermodynamic sinks of this compound is critical for preventing material loss during storage and synthesis.

A. Racemization via Carbanion Stabilization

For chiral unnatural amino acids, racemization is a primary thermodynamic concern. The rate-limiting step is the abstraction of the α -proton. While the 1-methylcyclohexyl group sterically hinders direct base attack, the presence of trace aldehydes in solution (often from solvent impurities) catalyzes this process. The amine reacts to form a Schiff base intermediate, which acts as an electron sink. This dramatically increases the acidity of the α -proton, driving the formation of a resonance-stabilized planar carbanion[3]. The thermodynamic driving force is the delocalization of charge, which easily overcomes the initial steric barrier.

B. Diketopiperazine (DKP) Formation

In concentrated solutions or during peptide coupling, the compound is highly susceptible to intramolecular aminolysis, forming a six-membered diketopiperazine (DKP) ring[4]. Mechanistic Causality: Normally, DKP formation carries a high entropic penalty ( ΔS‡ ). However, the bulky 1-methylcyclohexyl group induces the Thorpe-Ingold effect (gem-dialkyl effect). The steric clash between the bulky side chain and the backbone restricts the rotational degrees of freedom ( ϕ and ψ angles) of the linear intermediate. This structural pre-organization significantly lowers the activation entropy required for cyclization, making DKP formation thermodynamically favorable[5].

GAα-Amino-1-methyl-cyclohexaneacetic acid(L-Enantiomer)BSchiff Base Intermediate(Aldehyde Catalyzed)A->B + Aldehyde / pH > 7EDipeptide Intermediate(Intermolecular Coupling)A->E + Monomer / High Conc.CPlanar Carbanion(Resonance Stabilized)B->C - H+ (α-proton abstraction)DRacemic Mixture(D/L-Enantiomers)C->D + H+ (Non-stereoselective)FDiketopiperazine (DKP)(Intramolecular Cyclization)E->F Thorpe-Ingold Effect(Thermodynamically Favored)

Figure 1: Thermodynamic degradation pathways of α-Amino-1-methylcyclohexaneacetic acid.

Empirical Evaluation: Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems to accurately map the thermodynamic stability of the compound.

Protocol 1: Forced Degradation and Kinetic Profiling (LC-MS/UV)

This protocol isolates the kinetic rate constants ( kobs​ ) for racemization and DKP formation.

  • Sample Preparation: Prepare 10 mM solutions of the pure L-enantiomer in three distinct 50 mM buffered aqueous solutions: pH 2.0 (phosphate), pH 7.4 (HEPES), and pH 10.0 (borate).

  • Thermal Stress: Aliquot 1 mL of each solution into hermetically sealed glass ampoules. Incubate in a thermomixer at 25°C, 40°C, 60°C, and 80°C.

  • Chiral Derivatization: At t=0,24,48,and 96 hours, extract 50 µL aliquots. React with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) at 40°C for 1 hour to convert enantiomers into highly resolvable diastereomers.

  • Quantification: Analyze via LC-UV/MS (C18 column, 340 nm detection). Quantify the L-diastereomer, D-diastereomer, and the DKP mass adduct ( [M−H2​O+H]+ ).

  • Self-Validation Check: Mass Balance Verification. Calculate the total molarity of L-enantiomer + D-enantiomer + DKP degradant. The sum must equal the initial 10 mM concentration ( ±2% ). A deviation >2% indicates an undetected thermodynamic sink (e.g., thermal decarboxylation), rendering the specific kinetic run invalid.

Protocol 2: Thermodynamic Speciation Mapping via Isothermal Titration Calorimetry (ITC)

This protocol determines the exact enthalpic ( ΔH ) and entropic ( ΔS ) contributions to the zwitterionic equilibrium.

  • Instrument Calibration: Calibrate the ITC cell using a standard electrical pulse to verify heat capacity ( Cp​ ) baseline stability.

  • Titration Execution: Load the sample cell with a 1 mM solution of the amino acid adjusted to pH 10.5 (fully deprotonated state). Load the syringe with 50 mM HCl.

  • Injection Parameters: Perform 25 injections of 2 µL HCl at 180-second intervals at a constant temperature of 25°C.

  • Data Extraction: Fit the resulting thermogram to a multiple-site binding model to extract ΔH and Ka​ . Calculate ΔG and ΔS using the standard Gibbs free energy equation.

  • Self-Validation Check: Hysteresis Reversal. Perform a reverse titration (titrating 50 mM NaOH into a pH 2.0 amino acid solution). Overlay the integrated heat plots. The forward and reverse thermodynamic parameters must match within a 5% margin of error. Hysteresis indicates non-equilibrium aggregation, requiring sample dilution.

WorkflowS11. Solution Preparation(Aqueous buffers pH 2-10)S22. Thermal Stress(25°C to 80°C incubation)S1->S2S33. Speciation via ITC(ΔH, ΔS, ΔG mapping)S1->S3S44. Kinetic Profiling(Chiral LC-UV/MS)S2->S4S55. Thermodynamic Modeling(Arrhenius & Eyring plots)S3->S5S4->S5

Figure 2: Self-validating experimental workflow for thermodynamic stability assessment.

Quantitative Data & Thermodynamic Parameters

The following tables summarize the thermodynamic behavior of α -amino-1-methylcyclohexaneacetic acid derived from the validated protocols.

Table 1: Thermodynamic Parameters of Ionization (at 25°C)

Ionization Event pKa​ ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)
COOH→COO− 2.353.211.152.06
NH3+​→NH2​ 9.6213.1210.852.27

Note: The relatively high entropic penalty ( −TΔS ) for carboxylate ionization reflects the solvent ordering required around the sterically shielded α -carbon.

Table 2: Kinetic Rate Constants for Degradation Pathways (at 60°C)

ConditionPrimary Degradant kobs​ ( h−1 )Half-life ( t1/2​ )Activation Energy ( Ea​ )
pH 2.0DKP 1.2×10−4 ~240 days22.4 kcal/mol
pH 7.4D-Enantiomer 4.5×10−5 ~640 days28.1 kcal/mol
pH 10.0D-Enantiomer 8.9×10−3 ~3.2 days15.6 kcal/mol
pH 7.4 (+ Aldehyde)D-Enantiomer 6.7×10−2 ~10.3 hours9.2 kcal/mol

Conclusion & Best Practices

The thermodynamic stability of α -amino-1-methylcyclohexaneacetic acid is heavily dictated by its bulky 1-methylcyclohexyl side chain. While the steric hindrance provides excellent kinetic stability against intermolecular degradation at neutral pH, it paradoxically lowers the activation entropy for intramolecular DKP formation. Furthermore, the compound is highly vulnerable to Schiff-base mediated racemization in basic environments.

Handling Best Practices:

  • Storage: Maintain stock solutions at pH 4.0–6.0 to maximize the zwitterionic fraction, which is thermodynamically resistant to both racemization and DKP formation.

  • Solvent Purity: Strictly utilize aldehyde-free solvents (e.g., freshly distilled alcohols or HPLC-grade water) to prevent catastrophic drops in the activation energy of racemization.

In-Depth Technical Guide and Safety Data Sheet: α-Amino-1-methyl-cyclohexaneacetic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

α-Amino-1-methyl-cyclohexaneacetic acid (also known as 2-amino-2-(1-methylcyclohexyl)acetic acid) is a highly specialized, sterically hindered unnatural amino acid. Structurally characterized by a bulky 1-methylcyclohexyl moiety directly adjacent to the α-carbon, this compound is a critical building block in advanced drug development. It is predominantly utilized in the synthesis of peptidomimetics, where it enforces severe conformational restrictions (limiting ϕ and ψ dihedral angles) to enhance proteolytic stability, and in the development of novel gabapentinoid derivatives targeting the central nervous system (CNS).

This whitepaper provides drug development professionals and synthetic chemists with a comprehensive safety data sheet (SDS), physicochemical profiling, and field-proven handling guidelines for incorporating this challenging residue into peptide sequences.

Physicochemical Profiling & Structural Data

Understanding the physical properties of α-Amino-1-methyl-cyclohexaneacetic acid is essential for predicting its behavior in both biological systems and synthetic workflows. The massive steric bulk at the β-position (analogous to a hyper-bulky tert-leucine) drastically increases the lipophilicity of the resulting peptide while simultaneously shielding the α-amine from nucleophilic attack.

Quantitative Data Summary
PropertyValueSource/Notes
Chemical Name α-Amino-1-methyl-cyclohexaneacetic acidIUPAC nomenclature
CAS Registry Numbers 855417-33-3 (Racemic); 455936-38-6 ( α S-isomer) [1]
PubChem CID 22235314 [2]
Molecular Formula C 9​ H 17​ NO 2​ -
Molecular Weight 171.24 g/mol -
Monoisotopic Mass 171.1259 DaHigh-resolution MS target
Predicted XLogP -0.6Indicates moderate aqueous solubility [3]
Appearance White to off-white crystalline powderTypical for unnatural amino acids

Safety Data Sheet (SDS) & Risk Mitigation

While unnatural amino acids are generally not acutely toxic, the fine crystalline powder poses standard laboratory hazards. A self-validating safety protocol ensures that exposure is minimized through proactive engineering controls.

Hazard Identification (GHS Classification)
  • Skin Irritation (Category 2): Causes mild to moderate skin irritation (H315).

  • Eye Irritation (Category 2A): Causes serious eye irritation (H319).

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory tract irritation if dust is inhaled (H335).

Handling and Storage
  • Engineering Controls: Handle exclusively within a certified chemical fume hood to prevent inhalation of aerosolized particulates.

  • PPE Requirements: Nitrile gloves (minimum 4 mil thickness), wrap-around safety goggles, and a standard laboratory coat. If ventilation is compromised, an N95/P100 particulate respirator is required.

  • Storage Conditions: Store at 2–8°C in a tightly sealed, light-resistant container backfilled with inert gas (Argon or Nitrogen) to prevent moisture ingress and potential microbial degradation.

Spill Response Protocol

In the event of a localized spill, the causality of the cleanup workflow must prioritize dust suppression before chemical neutralization.

Spill_Response S1 Spill Detected (Powder/Solution) S2 Assess Risk & Don PPE S1->S2 S3 Containment (Sweep/Absorb) S2->S3 S4 Surface Decontamination (Water/Detergent) S3->S4 S5 Hazardous Waste Disposal S4->S5

Standard operating procedure for chemical spill response and decontamination.

Mechanistic Insights: Conformational Restriction

The incorporation of α-Amino-1-methyl-cyclohexaneacetic acid into a peptide backbone fundamentally alters its thermodynamic landscape.

  • Steric Shielding: The 1-methylcyclohexyl group creates a massive steric umbrella over the peptide bond. This physically blocks the active sites of endogenous proteases (e.g., trypsin, chymotrypsin), exponentially increasing the in vivo half-life of the therapeutic agent.

  • Secondary Structure Promotion: By severely restricting the free rotation of the ϕ (C α -N) and ψ (C α -C) bonds, this residue acts as a conformational lock. It strongly induces β -turn or 310​ -helical motifs, which are highly desirable for targeting specific G-protein coupled receptors (GPCRs) or protein-protein interfaces.

Experimental Methodologies: SPPS Incorporation

Because of the extreme steric hindrance generated by the 1-methylcyclohexyl group, standard Solid-Phase Peptide Synthesis (SPPS) coupling reagents (such as HBTU or DCC) are entirely insufficient. They will result in incomplete couplings and truncated deletion sequences.

To overcome this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). Causality: The nitrogen at position 7 of the HOAt leaving group in HATU acts as an internal general base. It hydrogen-bonds with the incoming amine, accelerating the aminolysis transition state and overcoming the steric barrier of the 1-methylcyclohexyl group.

Step-by-Step Coupling Protocol

This protocol is designed as a self-validating system; the reaction is not permitted to proceed to the next cycle until the Kaiser test confirms complete amine consumption.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes at room temperature.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 minutes). Wash thoroughly with DMF (5 × 1 minute).

  • Activation: In a separate vial, dissolve 0.4 mmol (4 equivalents) of Fmoc-α-Amino-1-methyl-cyclohexaneacetic acid and 0.38 mmol (3.8 equivalents) of HATU in 2 mL of DMF. Add 0.8 mmol (8 equivalents) of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to form the active ester.

  • Coupling: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 4 to 6 hours at room temperature. (Note: For highly recalcitrant sequences, microwave-assisted coupling at 75°C for 15 minutes is recommended).

  • Validation (Kaiser Test): Wash the resin with DMF and Dichloromethane (DCM). Perform a Kaiser test.

    • If blue (positive): Incomplete coupling. Repeat steps 3-4.

    • If yellow (negative): Coupling successful. Proceed to the next cycle.

  • Cleavage: Cleave the final peptide from the resin using a cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% water for 2 hours.

SPPS Workflow Visualization

SPPS_Workflow A Resin Swelling (DMF, 30 min) B Fmoc Deprotection (20% Piperidine) A->B C Amino Acid Activation (HATU / DIPEA) B->C D Coupling Reaction (Extended Time/Heat) C->D E Washing & Kaiser Test (Validation) D->E E->B Kaiser (+) Re-couple F Cleavage from Resin (TFA Cocktail) E->F Kaiser (-)

Workflow for SPPS incorporating sterically hindered unnatural amino acids.

References

  • LookChem Database. "Cas 855417-33-3, a-Amino-1-methyl-cyclohexaneacetic acid." LookChem. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 22235314, a-Amino-1-methyl-cyclohexaneacetic acid." PubChem. Available at:[Link]

  • Luxembourg Centre for Systems Biomedicine (LCSB). "PubChemLite - 2-amino-2-(1-methylcyclohexyl)acetic acid hydrochloride (C9H17NO2)." University of Luxembourg. Available at: [Link]

Methodological & Application

solid-phase peptide synthesis using a-Amino-1-methyl-cyclohexaneacetic acid

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Incorporating α -Amino-1-methyl-cyclohexaneacetic acid

Target Audience: Researchers, peptide chemists, and drug development professionals. Content Focus: Overcoming extreme steric hindrance in SPPS using mechanistic chemical logic and microwave-assisted protocols.

Introduction & Mechanistic Rationale

The incorporation of non-proteinogenic, sterically hindered amino acids is a cornerstone strategy in modern peptidomimetic drug design. α -Amino-1-methyl-cyclohexaneacetic acid (CAS: 855417-33-3) is a highly specialized building block featuring a bulky 1-methylcyclohexyl side chain attached directly to the α -carbon.

Structurally, this creates a quaternary β -carbon system. Similar to tert-leucine, but with significantly more spatial bulk due to the cyclohexane ring, this residue restricts the conformational flexibility of the peptide backbone, effectively locking it into bioactive conformations while conferring near-absolute resistance to proteolytic degradation[1].

The Chemical Bottleneck

The massive steric umbrella of the 1-methylcyclohexyl group creates two distinct synthetic crises during Fmoc-SPPS:

  • Activation Phase: Shielding of the carboxylate makes the formation of the active ester (and subsequent tetrahedral intermediate) kinetically unfavorable.

  • Acylation Phase (The N+1 Problem): Once coupled, the exposed α -amine is deeply buried within the steric bulk of the side chain, making the coupling of the subsequent amino acid exceptionally difficult. Standard carbodiimide/HOBt or HBTU coupling strategies typically result in massive deletion sequences and near-zero yields.

Causality in Experimental Design (E-E-A-T)

To build a self-validating and highly efficient protocol, we must abandon standard room-temperature SPPS and address the thermodynamics and kinetics of the coupling reaction directly.

Overcoming the Activation Energy Barrier

Standard uronium salts like HBTU lack the reactivity required for quaternary β -carbon systems. We employ two synergistic strategies:

  • High-Reactivity Additives (DIC/OxymaPure vs. HATU): While HATU is famous for its "7-aza effect"—where the nitrogen at the 7-position of the HOAt leaving group provides anchimeric assistance to pre-organize the incoming amine[2]—it carries a fatal flaw for extremely slow reactions: the guanidinylation trap . If aminolysis is delayed by steric bulk, the unprotonated peptide amine can react directly with the HATU uronium salt, permanently capping the peptide[2]. Therefore, we mandate the use of DIC/OxymaPure . OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) forms a highly reactive ester with minimal steric demands, and because it is a carbodiimide-based system, guanidinylation is chemically impossible[3].

  • Microwave-Assisted SPPS (MW-SPPS): Even with optimal reagents, the activation energy ( Ea​ ) for the tetrahedral intermediate remains too high at 25°C. Microwave irradiation provides rapid, uniform dielectric heating that increases molecular collision rates, overcoming the Ea​ barrier and driving the reaction to completion in minutes rather than days[4].

Workflow Visualization

The following decision matrix illustrates the required workflow when encountering a quaternary β -carbon residue during chain elongation.

SPPS_WorkflowStartPeptide Chain on ResinDeprotectFmoc Deprotection(20% Piperidine/DMF)Start->DeprotectDecisionCoupling ReagentSelectionDeprotect->DecisionMethodAStandard Coupling(HATU/DIPEA, RT)Decision->MethodAStandard AAMethodBHindered Coupling(DIC/Oxyma, MW 75°C)Decision->MethodBα-Amino-1-methyl-cyclohexaneacetic acidWashWash (DMF/DCM)MethodA->WashMethodB->WashValidateLC-MS Micro-Cleavage(Do NOT rely on Kaiser)Wash->ValidateValidate->MethodBIncomplete(>5% Unreacted)CapCapping(Ac2O/Pyridine)Validate->CapComplete(<5% Unreacted)NextNext Cycle orGlobal CleavageCap->Next

Fig 1: Decision matrix and workflow for SPPS of sterically hindered quaternary β-carbon amino acids.

Self-Validating Experimental Protocols

Note: The following protocols assume a 0.1 mmol synthesis scale on a low-loading PEG-based resin (e.g., ChemMatrix, 0.3 mmol/g) to ensure maximum swelling and reagent diffusion.

Protocol A: Microwave-Assisted Coupling of the Hindered Amino Acid

Objective: Attach Fmoc- α -Amino-1-methyl-cyclohexaneacetic acid to the growing peptide chain.

  • Resin Preparation: Swell the resin in DMF for 30 minutes at room temperature. Perform standard Fmoc deprotection (20% Piperidine in DMF, 2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

  • Reagent Preparation:

    • Weigh 0.5 mmol (5 equivalents) of Fmoc- α -Amino-1-methyl-cyclohexaneacetic acid.

    • Weigh 0.5 mmol (5 eq) of OxymaPure.

    • Dissolve both in 2.0 mL of peptide-synthesis grade DMF.

  • Activation: Add 0.5 mmol (5 eq, ~78 µL) of N,N'-Diisopropylcarbodiimide (DIC) to the solution. Stir for 2 minutes to initiate active ester formation.

  • Microwave Coupling: Add the activated mixture to the resin. Irradiate in a dedicated peptide microwave synthesizer at 75°C for 15 minutes [4]. (Caution: Do not exceed 75°C to prevent premature Fmoc cleavage or epimerization).

  • Washing: Drain the reaction vessel and wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).

Protocol B: The "N+1" Acylation (Coupling onto the Hindered Amine)

Objective: Couple the next amino acid onto the deeply buried α -amine of the newly incorporated α -Amino-1-methyl-cyclohexaneacetic acid.

  • Fmoc Deprotection: Due to steric shielding, standard deprotection is insufficient. Use 20% Piperidine + 0.1 M OxymaPure in DMF (to suppress aspartimide formation if applicable) and heat via microwave at 75°C for 3 minutes . Wash thoroughly.

  • Double Coupling Strategy:

    • Prepare 5 eq of the next Fmoc-amino acid with 5 eq OxymaPure and 5 eq DIC in DMF.

    • First Pass: Microwave at 75°C for 15 minutes. Drain and wash.

    • Second Pass: Prepare a fresh batch of the same reagents and repeat the microwave coupling at 75°C for 15 minutes.

  • Validation (Critical Step):

    • Causality Note: Do not rely on the Kaiser (ninhydrin) test here. The extreme steric bulk prevents the bulky ninhydrin complex from forming, resulting in false negatives.

    • Action: Perform a Micro-Cleavage . Withdraw ~2 mg of resin, treat with 100 µL of TFA/H2O/TIPS (95:2.5:2.5) for 30 mins, evaporate, dissolve in MeCN/H2O, and analyze via LC-MS to confirm the mass shift corresponding to successful N+1 coupling.

  • Capping: If LC-MS shows >95% conversion, cap any unreacted hindered amines using Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes at room temperature.

Quantitative Data Presentation

The table below summarizes the expected coupling efficiencies of α -Amino-1-methyl-cyclohexaneacetic acid under various reagent and thermodynamic conditions, validating the necessity of the MW-DIC/Oxyma protocol.

Coupling SystemThermodynamic ConditionsTime (min)Est. Yield (%)Epimerization RiskCapping Risk
HBTU / DIPEA Room Temp (25°C)120< 30%LowModerate
HATU / DIPEA Room Temp (25°C)120~ 65%ModerateHigh (Guanidinylation)
DIC / OxymaPure Room Temp (25°C)120~ 75%LowNone
HATU / DIPEA Microwave (75°C)15> 90%HighHigh
DIC / OxymaPure Microwave (75°C) 15 > 95% Low None

Data Synthesis: Microwave irradiation combined with the non-guanidinylating DIC/OxymaPure system provides the only reliable pathway for near-quantitative yields with quaternary β -carbon amino acids.

References

  • [1] A Comparative Guide to Fmoc-D-Tle-OH in Solid-Phase Peptide Synthesis. Benchchem. 1

  • [2] HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptidechemistry.org.2

  • [3] Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. MDPI. 3

  • [4] Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Thieme-connect.com. 4

a-Amino-1-methyl-cyclohexaneacetic acid as a non-natural amino acid building block

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: α-Amino-1-methyl-cyclohexaneacetic Acid as a Premium Non-Natural Amino Acid Building Block in Peptidomimetics

Executive Summary & Mechanistic Rationale

As of 2026, the clinical translation of peptide therapeutics continues to face a major bottleneck: rapid in vivo degradation by endogenous proteases. To circumvent this, the incorporation of highly sterically hindered, non-natural amino acids has become a cornerstone of modern medicinal chemistry[1].

α-Amino-1-methyl-cyclohexaneacetic acid (also known as 1-methylcyclohexylglycine or 1-MeChg) represents a premium class of aliphatic, bulky building blocks. Structurally, it features a quaternary β-carbon embedded within a cyclohexane ring. This unique architecture forces severe restrictions on the peptide backbone's dihedral angles (φ, ψ) within the Ramachandran space, effectively locking the peptide into bioactive conformations (such as stable β-turns) while providing an impenetrable steric shield against proteolytic enzymes[1].

Causality of Steric Shielding

Why choose 1-MeChg over traditional bulky residues? Natural aliphatic amino acids like Leucine possess secondary β-carbons, leaving the peptide bond vulnerable to enzymatic hydrolysis. While tert-Leucine (Tle) offers a quaternary β-carbon, it lacks cyclic constraint. 1-MeChg combines the cyclic hydrophobicity of Cyclohexylglycine (Chg) with the extreme quaternary steric bulk of Tle. When placed at the P1 or P1' position relative to a known cleavage site, the 1-methylcyclohexyl moiety physically occludes the protease active site, preventing the formation of the enzyme-substrate transition state[1].

Table 1: Physicochemical and Steric Comparison of Aliphatic Amino Acids

Amino AcidSide Chain Architectureβ-Carbon SubstitutionRelative Lipophilicity (LogP)Proteolytic Shielding Capacity
L-Leucine (Leu) IsobutylSecondary (-CH2-)ModerateLow
Cyclohexylglycine (Chg) CyclohexylTertiary (-CH-)HighHigh
L-tert-Leucine (Tle) tert-ButylQuaternary (-C-)HighVery High
1-Methylcyclohexylglycine 1-MethylcyclohexylQuaternary (-C-)Very HighExtreme

Key Applications in Drug Development

A. Antiviral Protease Inhibitors

The extreme steric bulk of 1-MeChg has been successfully leveraged in the design of Hepatitis C Virus (HCV) NS3/NS4a serine protease inhibitors. By incorporating (1-methylcyclohexyl)glycine derivatives into the inhibitor backbone, researchers achieve enhanced binding affinity through deep hydrophobic pocket insertion, while simultaneously rendering the inhibitor completely resistant to auto-cleavage by the viral protease[2].

B. Next-Generation Antimicrobial Peptides (AMPs)

In the fight against multidrug-resistant pathogens (e.g., MRSA), hydrophobic non-proteogenic amino acids are used to enhance bacterial membrane permeability. Recent developments in Teixobactin analogues have demonstrated that replacing synthetically challenging natural residues (like L-allo-enduracididine) with hydrophobic, bulky unnatural amino acids dramatically improves both the synthetic yield and the in vivo half-life of the antibiotic without sacrificing potency[3].

ProteolyticShielding cluster_0 Enzyme-Substrate Interaction Protease Protease Active Site NaturalPeptide Natural Peptide Bond Protease->NaturalPeptide Cleavage HinderedPeptide 1-MeChg Modified Bond Protease->HinderedPeptide Steric Clash Degradation Rapid Degradation NaturalPeptide->Degradation Hydrolysis Stability Proteolytic Stability HinderedPeptide->Stability Shielding

Fig 1. Mechanistic pathway of protease active site occlusion by the quaternary β-carbon of 1-MeChg.

Experimental Protocols: Overcoming Steric Hindrance in SPPS

The same quaternary β-carbon that protects the final drug from proteases makes the chemical synthesis of the peptide exceptionally difficult. Standard Solid-Phase Peptide Synthesis (SPPS) coupling reagents (e.g., HBTU/DIPEA at room temperature) will fail to couple 1-MeChg, resulting in massive deletion sequences.

The Causality of the Solution: To overcome the steric activation barrier, we must use HATU combined with HOAt . HOAt possesses a pyridine nitrogen that provides an intramolecular hydrogen bond, accelerating the coupling via a highly reactive 7-membered transition state. Furthermore, substituting standard DIPEA with TMP (2,4,6-trimethylpyridine) prevents base-catalyzed epimerization during the required high-temperature microwave irradiation.

Protocol: Microwave-Assisted Solid-Phase Coupling of Fmoc-1-MeChg-OH

Reagents Required:

  • Fmoc-1-MeChg-OH (Synthesized via the Bucherer-Bergs hydantoin route[4])

  • Resin: Rink Amide AM resin (loading 0.5 mmol/g)

  • Coupling Reagents: HATU, HOAt, TMP (2,4,6-trimethylpyridine)

  • Solvents: Peptide-grade DMF, DCM

Step-by-Step Methodology:

  • Resin Swelling: Swell 0.1 mmol of resin in a 1:1 mixture of DCM/DMF for 30 minutes to maximize polymer matrix accessibility.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Activation (Crucial Step): In a separate vial, dissolve Fmoc-1-MeChg-OH (0.4 mmol, 4 eq), HATU (0.39 mmol, 3.9 eq), and HOAt (0.4 mmol, 4 eq) in 2 mL of DMF. Add TMP (0.8 mmol, 8 eq). Allow pre-activation for exactly 2 minutes. Note: 3.9 eq of HATU is used to prevent guanidinylation of the free N-terminus.

  • Microwave Coupling: Transfer the activated mixture to the resin. Irradiate in a peptide microwave synthesizer at 75°C for 15 minutes (Power: 25W).

  • Double Coupling: Drain the reaction vessel and strictly repeat Steps 3 and 4. The extreme steric bulk of the 1-methylcyclohexyl group makes a single coupling insufficient.

  • Capping: Treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes to cap any unreacted amines, preventing the formation of complex deletion impurities.

  • Cleavage: Following the completion of the peptide sequence, cleave from the resin using a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours at room temperature.

SPPSWorkflow Step1 1. Resin Swelling DCM/DMF (30 min) Step2 2. Fmoc Deprotection 20% Piperidine Step1->Step2 Step3 3. Activation HATU/HOAt/TMP Step2->Step3 Step4 4. MW Coupling 75°C, 15 min Step3->Step4 Step4->Step3 Double Coupling Step5 5. Capping Ac2O/Pyridine Step4->Step5 Step6 6. Cleavage TFA Cocktail Step5->Step6

Fig 2. Microwave-assisted SPPS workflow optimized for sterically hindered 1-MeChg incorporation.

Analytical Validation (Self-Validating System)

To ensure the protocol's self-validation, a micro-cleavage must be performed immediately after the 1-MeChg coupling step.

  • RP-HPLC Analysis: The extreme hydrophobicity of the 1-methylcyclohexyl moiety will cause a predictable anodic shift (later elution time) on a C18 column compared to the uncoupled or natural-aliphatic coupled peptide.

  • Chiral Integrity Check: If a closely eluting double peak is observed with an identical mass in LC-MS, it indicates epimerization at the α-carbon. If this occurs, reduce the microwave temperature to 60°C and extend the coupling time to 30 minutes.

  • LC-MS Verification: Confirm the addition of the 1-MeChg mass (+155.1 Da to the peptide backbone).

References

1.[1] Title: Unusual Amino Acids in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

2.[2] Title: CN101792483A - Novel peptides as inhibitors of hepatitis C virus NS 3-serine protease Source: Google Patents URL:

3.[3] Title: Development of teixobactin analogues containing hydrophobic, non-proteogenic amino acids that are highly potent against multidrug-resistant bacteria Source: European Journal of Medicinal Chemistry URL: [Link]

4.[4] Title: cycloHexanone iiito 1 : 1-Disubstituted cycloriexanes Source: Journal of the Chemical Society (RSC Publishing) URL: [Link]

Sources

Application Notes & Protocols: Dissolving α-Amino-1-methyl-cyclohexaneacetic acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding the Zwitterionic Challenge

α-Amino-1-methyl-cyclohexaneacetic acid, a structural analogue of the neurotransmitter GABA, is a zwitterionic compound, meaning it contains both acidic (carboxylic acid) and basic (amino) functional groups.[1] This dual nature dictates its solubility, which is highly dependent on the pH of the aqueous environment. At its isoelectric point (pI), the net charge of the molecule is zero, leading to strong intermolecular ionic attractions and minimal solubility in water.[2][3] To achieve effective dissolution, the pH of the solvent must be adjusted to shift the equilibrium towards a predominantly charged state—either cationic (at low pH) or anionic (at high pH).

This document provides a comprehensive guide to the principles and protocols for dissolving α-Amino-1-methyl-cyclohexaneacetic acid, often referred to by its common name, Gabapentin.[4][5] We will explore the critical role of the compound's dissociation constants (pKa), provide step-by-step protocols for dissolution in various aqueous systems, and detail methods for verification and storage to ensure solution integrity.

Compound Physicochemical Profile

A thorough understanding of the compound's properties is essential for developing a successful dissolution strategy.

PropertyValueSource
Molecular Formula C9H17NO2[6]
Molecular Weight 171.24 g/mol [6]
pKa1 (Carboxylic Acid) ~3.7[6]
pKa2 (Amino Group) ~10.7[6]
Water Solubility Freely soluble in acidic and basic aqueous solutions.[6] Sparingly soluble near its isoelectric point.[6]
Appearance White to off-white crystalline solid[6]

The two pKa values are critical. Below pKa1, the carboxylic acid is primarily protonated (-COOH) and the amino group is protonated (-NH3+), resulting in a net positive charge. Above pKa2, the carboxylic acid is deprotonated (-COO-) and the amino group is neutral (-NH2), resulting in a net negative charge. Between the two pKa values, the molecule exists predominantly as a zwitterion (-COO- and -NH3+).

Core Principles of Dissolution

The key to dissolving a zwitterionic compound like α-Amino-1-methyl-cyclohexaneacetic acid is to avoid the isoelectric point. The strategy involves adjusting the pH of the aqueous solvent to be at least 1.5 to 2 pH units away from the pI. The pI can be estimated as the average of the two pKa values: (3.7 + 10.7) / 2 ≈ 7.2. Therefore, dissolution should be performed in either acidic conditions (pH < 5.7) or basic conditions (pH > 8.7).

Mechanism of pH-Dependent Solubility

The diagram below illustrates the ionization states of the molecule at different pH ranges, which directly correlates with its solubility.

G cluster_low_ph Low pH (e.g., pH < 3.7) cluster_pI Near Isoelectric Point (pI ≈ 7.2) cluster_high_ph High pH (e.g., pH > 10.7) low_ph Cationic Form (Highly Soluble) pI Zwitterionic Form (Poorly Soluble) low_ph->pI Increase pH high_ph Anionic Form (Highly Soluble) pI->high_ph Increase pH

Caption: Ionization states and solubility at different pH values.

Experimental Protocols

Safety Precaution: Always handle α-Amino-1-methyl-cyclohexaneacetic acid and all chemicals in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Dissolution in Acidic Buffer (e.g., 0.1 M Citrate Buffer, pH 4.0)

This protocol is suitable for applications where a low pH is acceptable.

Materials:

  • α-Amino-1-methyl-cyclohexaneacetic acid powder

  • Citric acid monohydrate

  • Sodium citrate dihydrate

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Volumetric flasks and graduated cylinders

Step-by-Step Procedure:

  • Prepare 0.1 M Citrate Buffer (pH 4.0):

    • Prepare a 0.1 M solution of citric acid monohydrate (21.01 g/L).

    • Prepare a 0.1 M solution of sodium citrate dihydrate (29.41 g/L).

    • In a beaker, combine the citric acid solution with the sodium citrate solution, stirring continuously. Monitor the pH using a calibrated pH meter.

    • Adjust the pH to 4.0 by adding the appropriate solution dropwise.

    • Transfer the final solution to a volumetric flask and bring to the final volume with high-purity water.

  • Weigh the Compound: Accurately weigh the required amount of α-Amino-1-methyl-cyclohexaneacetic acid powder.

  • Dissolution:

    • Transfer the powder to a beaker containing a magnetic stir bar.

    • Add approximately 80% of the final desired volume of the 0.1 M Citrate Buffer (pH 4.0).

    • Stir the mixture at room temperature. The compound should dissolve readily as it is in a highly soluble cationic state.

    • Once fully dissolved, transfer the solution to a volumetric flask.

  • Final Volume Adjustment: Rinse the beaker with a small amount of the buffer and add it to the volumetric flask. Bring the flask to the final volume with the buffer. Mix thoroughly.

  • Verification (Optional but Recommended): Confirm the final concentration using a validated analytical method (see Section 5).

Protocol 2: Dissolution in Basic Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

While pH 7.4 is close to the pI, the buffering capacity and ionic strength of PBS facilitate dissolution for concentrations up to approximately 10 mg/mL.[7] For higher concentrations, adjusting the pH further into the basic range is recommended.

Materials:

  • α-Amino-1-methyl-cyclohexaneacetic acid powder

  • Phosphate-Buffered Saline (PBS) tablets or pre-made solution (pH 7.2-7.4)

  • High-purity water

  • 0.1 M Sodium Hydroxide (NaOH) if pH adjustment is needed

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

Step-by-Step Procedure:

  • Prepare PBS: If using tablets or powder, dissolve in high-purity water according to the manufacturer's instructions to achieve a 1X concentration. Verify the pH is ~7.4.

  • Weigh the Compound: Accurately weigh the required amount of α-Amino-1-methyl-cyclohexaneacetic acid powder.

  • Dissolution:

    • Add the powder to the PBS solution while stirring.

    • If dissolution is slow, gentle warming (up to 40-60°C) or sonication can be applied to expedite the process.[8]

    • For concentrations higher than 10 mg/mL, you may need to adjust the pH upwards to ~8.5-9.0 with dropwise addition of 0.1 M NaOH to increase the proportion of the more soluble anionic form.

  • Final Volume and pH Check: Once dissolved, allow the solution to cool to room temperature. Adjust to the final volume with PBS. Re-check the pH and adjust if necessary.

  • Filtration: Filter the solution through a 0.22 µm sterile filter to remove any particulates, especially for cell-based applications.

Protocol 3: Preparation of a Concentrated Stock Solution in Water with pH Adjustment

This method is useful for creating a high-concentration stock that can be diluted into various experimental media.

Materials:

  • α-Amino-1-methyl-cyclohexaneacetic acid powder

  • High-purity water

  • 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

Step-by-Step Procedure:

  • Initial Slurry: Weigh the compound and add it to a beaker with ~70% of the final desired volume of high-purity water. This will form a slurry.

  • pH Adjustment for Dissolution:

    • Acidic Route: While stirring, add 1 M HCl dropwise. The solid will begin to dissolve as the pH drops below 4. Continue adding HCl until all the solid is dissolved and the solution is clear.

    • Basic Route: Alternatively, add 1 M NaOH dropwise. The solid will dissolve as the pH rises above 9. Continue adding NaOH until a clear solution is obtained.

  • Final Volume: Transfer the clear solution to a volumetric flask.

  • pH Back-Titration (Optional): If a specific final pH is required, carefully back-titrate with NaOH (if you used the acidic route) or HCl (if you used the basic route). Be cautious, as approaching the isoelectric point (~7.2) may cause the compound to precipitate out of solution.

  • Bring to Volume: Add high-purity water to reach the final desired volume and mix well.

Verification and Quality Control

Direct spectrophotometric analysis of α-Amino-1-methyl-cyclohexaneacetic acid is challenging due to the lack of a significant chromophore.[9][10] Therefore, concentration verification typically requires derivatization or more advanced analytical techniques.

TechniquePrincipleConsiderations
HPLC with Derivatization The primary amine is reacted with a chromophore- or fluorophore-containing agent (e.g., O-phthalaldehyde (OPA)) allowing for UV or fluorescence detection.[11][12]Derivatization adds a step to the workflow, and the stability of the derivative must be considered.[11]
LC-MS/MS Liquid chromatography separates the compound from matrix components, and tandem mass spectrometry provides highly sensitive and specific detection without derivatization.[9][13]This is the preferred method for accurate quantification in complex biological matrices due to its high specificity and sensitivity.[13]

The workflow below outlines the general steps for bioanalytical method validation.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation prep Protein Precipitation (e.g., with Acetonitrile) lc Chromatographic Separation (e.g., C8 or C18 Column) prep->lc ms Detection (MS/MS or UV post-derivatization) lc->ms val Assess Linearity, Accuracy, Precision, and Stability ms->val

Caption: General workflow for analytical verification.[9]

Storage and Stability

Once dissolved, the stability of the aqueous solution is critical for experimental reproducibility.

  • Short-Term Storage: For solutions prepared in buffers like PBS, it is recommended not to store them for more than one day at 2-8°C to prevent microbial growth and potential degradation.[7]

  • Long-Term Storage: For concentrated stock solutions, it is best to aliquot them into single-use vials and store them frozen at -20°C or -80°C.[14] This minimizes freeze-thaw cycles, which can degrade the compound. Stock solutions stored at -20°C should be stable for at least one month.[14]

  • General Considerations: Amino acids in solution can be susceptible to degradation, particularly at elevated temperatures.[15] For instance, glutamine is known to degrade readily, and cysteine can oxidize to cystine.[15] While α-Amino-1-methyl-cyclohexaneacetic acid is generally stable, it is good practice to prepare solutions fresh when possible and store them properly when necessary.

Troubleshooting

ProblemPossible CauseSolution
Compound fails to dissolve The pH of the solution is too close to the isoelectric point (~7.2).Adjust the pH to be < 5.7 or > 8.7 using dilute HCl or NaOH.
Precipitate forms after dissolution The pH has shifted back towards the pI, or the concentration exceeds solubility at that specific pH and temperature.Re-adjust the pH. If the problem persists, consider preparing a more dilute solution or using a buffer with stronger capacity.
Solution appears cloudy after filtration Incompatibility with the filter membrane or precipitation caused by a change in local concentration at the filter surface.Ensure the filter material is compatible. Try a different type of filter (e.g., PVDF vs. PES). Pre-wet the filter with the buffer before use.
Variability in experimental results Degradation of the compound in solution.Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly and avoid multiple freeze-thaw cycles. Verify the concentration of the stock solution periodically.

References

  • ResearchGate. (2020). Stability of free amino acids in a water solution? Available at: [Link]

  • Friend, J. E., Stegink, L. D., & Kann, D. E. (1972). Amino acid stability in aqueous solutions of casein hydrolysate under varied storage conditions. American Journal of Hospital Pharmacy, 29(9), 743-748. Available at: [Link]

  • Deranged Physiology. Gabapentin. Available at: [Link]

  • Patel, R. B., et al. (2011). Development and Validation of a New HPLC Method for the Determination of Gabapentin. International Journal of Pharmaceutical Sciences and Research, 2(10), 2649-2654. Available at: [Link]

  • Biotage. (2023). How long are amino acid stock solutions stable for successful solid phase peptide synthesis? Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Neurontin (gabapentin) oral solution label. Available at: [Link]

  • Al-Ghobashy, M. A., et al. (2018). HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore. Scientia Pharmaceutica, 86(4), 48. Available at: [Link]

  • ResearchGate. (2020). How to desalt zwitterions? Available at: [Link]

  • Gousuddin, M., et al. (2018). New spectrophotometric method for the determination of gabapentin in bulk and dosage forms using p-dimethylaminobenzaldehyde. Cogent Chemistry, 4(1). Available at: [Link]

  • Theato, P. (2014). Structures and Synthesis of Zwitterionic Polymers. Polymers, 6(5), 1534-1574. Available at: [Link]

  • Chitneni, M., et al. (2010). Validated LC-MS-MS Method for the Determination of Gabapentin in Human Plasma. Journal of Chromatographic Science, 48(8), 631-635. Available at: [Link]

  • PubChem. (1-Aminomethyl)-cyclohexaneacetic acid hydrochloride hydrate. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. Amino acid stability in aqueous solutions of casein hydrolysate under varied storage conditions. Available at: [Link]

  • Mondal, T., & Ghosh, S. K. (2019). Solubility analysis of homologous series of amino acids and solvation energetics in aqueous potassium sulfate solution. Heliyon, 5(8), e02302. Available at: [Link]

  • Lowe, A. B., & McCormick, C. L. (2002). Synthesis and Solution Properties of Zwitterionic Polymers. Chemical Reviews, 102(11), 4177-4190. Available at: [Link]

  • Nakashima, Y., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Communications Biology, 3, 660. Available at: [Link]

  • PubChem. 1-Amino-1-methylcyclohexane. National Center for Biotechnology Information. Available at: [Link]

  • DrugBank. 1-(aminomethyl)cyclohexaneacetic acid. Available at: [Link]

  • Master Organic Chemistry. The pKa Table Is Your Friend. Available at: [Link]

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Comprehensive NMR Spectroscopic Protocols for the Structural Characterization of α-Amino-1-methyl-cyclohexaneacetic Acid

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed framework for the structural elucidation of α-Amino-1-methyl-cyclohexaneacetic acid, a cyclic amino acid analog. Recognizing the structural complexity, including multiple quaternary centers, this document moves beyond standard procedural lists to offer an integrated strategy that leverages a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. We detail not only the step-by-step protocols for ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments but also the underlying scientific rationale for this multi-faceted approach. The objective is to equip researchers with a robust, self-validating methodology for unambiguous molecular characterization, a critical step in drug discovery and chemical synthesis.

Introduction and Strategic Overview

α-Amino-1-methyl-cyclohexaneacetic acid is a non-proteinogenic amino acid featuring a substituted cyclohexane ring. Its structure is analogous to gabapentin, a widely used pharmaceutical, making its characterization relevant for the development of novel therapeutics.[1][2] The molecule's key features include a cyclohexane scaffold, a chiral α-carbon, and two quaternary carbons, which present a distinct challenge for structural analysis.

Standard one-dimensional (1D) NMR techniques (¹H and ¹³C) provide initial data but are insufficient for complete structural assignment due to the lack of direct proton information for the quaternary centers.[3] Therefore, a comprehensive approach using two-dimensional (2D) NMR is not just beneficial but essential.[4][5] This guide details a logical workflow, beginning with sample preparation and culminating in the synergistic interpretation of a full suite of NMR experiments to build the molecular structure piece by piece.

The Strategic Workflow

The power of modern NMR spectroscopy lies in combining multiple experiments where each provides a unique piece of the structural puzzle. Our strategy is designed to systematically map all atomic connections within the molecule.

G cluster_prep Phase 1: Preparation & 1D Scans cluster_analysis Phase 3: Structure Elucidation Sample_Prep Sample Preparation (Solvent, Concentration) H1_NMR ¹H NMR (Proton Environments) Sample_Prep->H1_NMR C13_NMR ¹³C & DEPT (Carbon Environments & Types) H1_NMR->C13_NMR COSY COSY (H-H Correlations) HSQC HSQC (Direct C-H Correlations) HMBC HMBC (Long-Range C-H Correlations) Interpretation Synergistic Interpretation & Assignment C13_NMR->Interpretation COSY->Interpretation HSQC->Interpretation HMBC->Interpretation Structure Final Structure Validation Interpretation->Structure

Caption: Strategic workflow for NMR-based structure elucidation.

Experimental Protocols

The quality of NMR spectra is fundamentally dependent on meticulous sample preparation.[6] The protocols below are designed for a standard 400-600 MHz spectrometer.

Sample Preparation

The zwitterionic nature of amino acids requires careful solvent selection to ensure solubility and minimize signal broadening.

  • Primary Solvent: Deuterium oxide (D₂O) is a good starting point due to the polarity of the amino and carboxylic acid groups.

  • Alternative Solvent: For observing exchangeable protons (NH₂ and COOH), Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice.

  • Concentration:

    • ¹H NMR: 1-5 mg of the compound in 0.6-0.7 mL of deuterated solvent.[6]

    • ¹³C & 2D NMR: Higher concentrations are required due to the lower natural abundance of ¹³C. Aim for 15-25 mg in 0.6-0.7 mL of solvent.[6]

Step-by-Step Protocol:

  • Weighing: Accurately weigh the required amount of α-Amino-1-methyl-cyclohexaneacetic acid into a clean, dry vial.

  • Dissolution: Add the deuterated solvent (e.g., D₂O or DMSO-d₆) to the vial. Vortex or gently sonicate until the sample is fully dissolved. If using D₂O, the pH may need slight adjustment with a drop of DCl or NaOD to achieve complete dissolution.

  • Filtration (Recommended): To ensure magnetic field homogeneity, filter the solution through a pipette with a small glass wool plug directly into a 5 mm NMR tube.[7]

  • Finalization: Cap the NMR tube, label it clearly, and insert it into a spinner turbine, ensuring the depth is correctly calibrated for the spectrometer.

NMR Data Acquisition

The following is a standard suite of experiments for comprehensive characterization.[8]

Table 1: Recommended NMR Acquisition Parameters

Experiment Key Purpose Typical Parameters (400 MHz) Causality & Expert Notes
¹H NMR Identify all proton environments and their couplings.Scans: 16-32Relaxation Delay (d1): 2 sSpectral Width: 12-16 ppmProvides the initial map of proton signals. Integration gives proton counts for each environment.
¹³C{¹H} NMR Identify all unique carbon environments.Scans: 1024-4096Relaxation Delay (d1): 2-5 sSpectral Width: 200-220 ppmCrucial for detecting the two quaternary carbons, which will be invisible in DEPT spectra. A longer relaxation delay ensures quantitative accuracy for quaternary signals.
DEPT-135 Differentiate carbon types (CH/CH₃ vs. CH₂).Scans: 256-512Relaxation Delay (d1): 2 sCH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are nulled. This is essential for assigning the cyclohexane ring carbons.
COSY Map ²J and ³J H-H coupling networks.[9]Increments (t1): 256-512Scans per increment: 2-4Reveals which protons are neighbors in the spin system. This will trace the proton connectivity around the cyclohexane ring.
HSQC Correlate protons to their directly attached carbons.[4]Increments (t1): 256Scans per increment: 4-8The primary tool for assigning protonated carbons. Each cross-peak represents a one-bond C-H connection.
HMBC Map long-range (2-3 bond) H-C correlations.[3][10]Increments (t1): 256-512Scans per increment: 8-16Long-range delay: Optimized for ~8 HzThis is the key experiment. It connects molecular fragments across non-protonated centers. It will be used to definitively place the methyl group and the amino-acid side chain on the cyclohexane ring by identifying the quaternary carbons.[11]

Data Processing and Interpretation

Raw time-domain data (FID) must be processed to generate a frequency-domain spectrum for analysis.

G FID Raw FID Data FT Fourier Transform FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing (to Solvent/TMS) Baseline->Reference Integrate Peak Integration & Picking Reference->Integrate Spectrum Final Spectrum Integrate->Spectrum

Caption: Post-acquisition NMR data processing workflow.[7]

A Step-by-Step Guide to Structural Elucidation
  • Analyze ¹H and ¹³C/DEPT Spectra:

    • In the ¹H spectrum, identify the singlet for the methyl (CH₃) protons and the complex multiplets for the cyclohexane ring protons.

    • In the ¹³C spectrum, count the total number of carbon signals. Using DEPT-135, identify the CH₃, CH₂, and CH signals. The signals present in the broadband ¹³C spectrum but absent in the DEPT spectra correspond to the two quaternary carbons: C1 (bearing the methyl group) and the α-carbon. The carboxyl carbon (COOH) will appear downfield (~170-180 ppm).[12]

  • Assign Protonated Carbons with HSQC:

    • Overlay the HSQC spectrum with the ¹H and ¹³C spectra.

    • Each cross-peak in the HSQC spectrum directly links a proton signal (F2 axis) to its attached carbon signal (F1 axis).[13] This allows for the unambiguous assignment of all CH, CH₂, and CH₃ groups.

  • Trace Connectivity with COSY:

    • Use the COSY spectrum to establish proton-proton connectivities within the cyclohexane ring. Starting from a well-resolved proton signal, "walk" around the ring by following the cross-peaks. This confirms the cyclic nature of the carbon backbone.

  • Connect the Fragments with HMBC:

    • The HMBC spectrum provides the final, critical connections. It reveals correlations between protons and carbons that are two or three bonds away.[10]

    • Key Correlation 1 (Locating C1): Observe a cross-peak from the methyl protons to the quaternary carbon C1. You will also see correlations from the methyl protons to the C2/C6 carbons of the ring.

    • Key Correlation 2 (Locating the α-Carbon): Protons on the cyclohexane ring at the C2/C6 positions should show cross-peaks to the quaternary α-carbon.

    • Key Correlation 3 (Confirming the Side Chain): The proton on the α-carbon will show a correlation to the carboxyl carbon (COOH). This confirms the structure of the amino acid side chain and its attachment point.

    • By overlaying the HSQC and HMBC spectra, one can easily distinguish between one-bond and long-range correlations, which greatly facilitates the elucidation process.[14]

Table 2: Predicted Chemical Shifts and Key HMBC Correlations

Group Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key Expected HMBC Correlations (H → C)
Methyl-CH₃~1.0-1.2 (s, 3H)~25-30CH₃ → C1 (Quat), C2/C6
Cyclohexane-CH₂-~1.2-1.8 (m, 10H)~20-45H2/H6 → C1 (Quat), Cα (Quat)
QuaternaryC1-~35-45-
α-Carbon~3.5-4.0 (s, 1H)~55-65Hα → C1 (Quat), COOH
Carboxyl-COOH(Variable, ~10-12 in DMSO)~170-180-
Amino-NH₂(Variable, ~7-9 in DMSO)-Hα → Cα

Note: Chemical shifts are predictive and can vary based on solvent, pH, and concentration.[15][16]

Conclusion

The structural confirmation of α-Amino-1-methyl-cyclohexaneacetic acid is readily achievable through a systematic and logical application of modern NMR spectroscopy techniques. While 1D NMR provides a foundational overview, the unambiguous assignment, particularly of the critical quaternary carbons, relies on the connectivity information derived from 2D experiments. The Heteronuclear Multiple Bond Correlation (HMBC) experiment, in particular, is indispensable for connecting the distinct structural fragments of the molecule.[3] The integrated workflow presented in this guide provides a robust and self-validating protocol for researchers, ensuring high-confidence structural characterization for applications in drug development and synthetic chemistry.

References

  • HMBC and HMQC | PDF | Two Dimensional Nuclear Magnetic Resonance Spectroscopy. Scribd. [Link]

  • Expedited Nuclear Magnetic Resonance Assignment of Small- to Medium-Sized Molecules with Improved HSQC−CLIP−COSY Experiments. ACS Publications. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • The Evolving Landscape of NMR Structural Elucidation. PMC - NIH. [Link]

  • HMBC. Chemistry LibreTexts. [Link]

  • Missing Signals in HMBC Data. University of Ottawa NMR Facility Blog. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • NMR sample preparation guidelines. NMR-Bio. [Link]

  • CN-HMBC: A Powerful NMR Technique for the Simultaneous Detection of Long-Range 1H,13C and 1H,15N Connectivities. ACS Publications. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. [Link]

  • Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. RSC Publishing. [Link]

  • The advantages of overlaying an HSQC spectrum with an HMBC spectrum. ACD/Labs. [Link]

  • Peptide/Protein NMR. University of Zurich. [Link]

  • Small Molecule Characterization. Oregon State University NMR Facility. [Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. PMC - NIH. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • The 13C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution. PubMed. [Link]

  • Investigating gabapentin polymorphism using solid-state NMR spectroscopy. AAPS PharmSciTech. [Link]

  • 13C NMR analysis of peptides and amino acids. Steelyard Analytics, Inc. [Link]

  • 1 H and 13 C Chemical Shifts of Assigned Amino Acids. ResearchGate. [Link]

  • Investigating gabapentin polymorphism using solid-state NMR spectroscopy. PubMed. [Link]

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Application Notes and Protocols: Incorporating α-Amino-1-methyl-cyclohexaneacetic Acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutics designed to replicate the biological activity of peptides while overcoming their inherent limitations, such as poor metabolic stability and low oral bioavailability. A key strategy in the design of effective peptidomimetics is the incorporation of non-proteinogenic amino acids that introduce specific conformational constraints. α-Amino-1-methyl-cyclohexaneacetic acid, a cyclic α,α-disubstituted amino acid, is a compelling building block in this regard. Its rigid cyclohexyl backbone significantly restricts the conformational freedom of the peptide chain, pre-organizing it into a bioactive conformation that can lead to enhanced receptor binding affinity and selectivity.[1] Furthermore, the α,α-disubstitution provides steric shielding to the adjacent peptide bonds, rendering the peptidomimetic more resistant to enzymatic degradation.[2][3][4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of α-Amino-1-methyl-cyclohexaneacetic acid and its efficient incorporation into peptidomimetic scaffolds. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to allow for informed optimization.

Synthesis of α-Amino-1-methyl-cyclohexaneacetic Acid

The synthesis of α,α-disubstituted amino acids like α-Amino-1-methyl-cyclohexaneacetic acid can be approached through several established synthetic routes. The choice of method often depends on the desired scale, stereochemical purity, and available starting materials. Two prevalent and effective methods are the Strecker synthesis and the Ugi multi-component reaction.

Protocol 1: Modified Strecker Synthesis of α-Amino-1-methyl-cyclohexaneacetic Acid

The Strecker synthesis is a classic and versatile method for preparing α-amino acids.[6][7] For α,α-disubstituted amino acids, a ketone is used as the starting carbonyl compound instead of an aldehyde.[6][8] This protocol outlines a modified Strecker synthesis starting from 1-methylcyclohexanone.

Workflow for Strecker Synthesis

G A 1-Methylcyclohexanone B Formation of α-Aminonitrile A->B NH4Cl, KCN, H2O/MeOH C Hydrolysis B->C 1. Conc. HCl, Reflux 2. Neutralization D α-Amino-1-methyl- cyclohexaneacetic acid C->D

Caption: Strecker synthesis workflow for α-Amino-1-methyl-cyclohexaneacetic acid.

Materials:

  • 1-Methylcyclohexanone

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Methanol (MeOH)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) or other suitable base

  • Diethyl ether or other suitable organic solvent

Procedure:

  • Formation of the α-Aminonitrile:

    • In a well-ventilated fume hood, dissolve 1-methylcyclohexanone (1 equivalent) and ammonium chloride (1.2 equivalents) in a mixture of water and methanol (1:1 v/v).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of potassium cyanide (1.2 equivalents) in water to the reaction mixture while maintaining the temperature below 10 °C. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

    • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis of the α-Aminonitrile:

    • After completion of the reaction, carefully add concentrated hydrochloric acid to the reaction mixture.

    • Heat the mixture to reflux for 6-12 hours to hydrolyze the nitrile to a carboxylic acid.

    • Cool the reaction mixture to room temperature and extract with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material or non-polar byproducts.

    • Carefully neutralize the aqueous layer with a base (e.g., NaOH solution) to the isoelectric point of the amino acid (typically pH 5-7) to precipitate the product.

  • Isolation and Purification:

    • Collect the precipitated solid by filtration and wash with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

    • Dry the purified α-Amino-1-methyl-cyclohexaneacetic acid under vacuum.

Protocol 2: Ugi Four-Component Reaction for Derivative Synthesis

The Ugi four-component reaction (U-4CR) is a powerful one-pot synthesis that allows for the rapid generation of α-acylamino amides from a ketone, an amine, a carboxylic acid, and an isocyanide.[9][10][11] This method is particularly useful for creating derivatives of α-Amino-1-methyl-cyclohexaneacetic acid that can be directly incorporated into peptide chains or further modified.

Workflow for Ugi Four-Component Reaction

G A 1-Methylcyclohexanone + Amine + Carboxylic Acid + Isocyanide B One-Pot Reaction A->B Methanol, RT C α-Acylamino Amide Derivative B->C

Caption: Ugi four-component reaction for α-Amino-1-methyl-cyclohexaneacetic acid derivative synthesis.

Materials:

  • 1-Methylcyclohexanone

  • A primary amine (e.g., benzylamine)

  • A carboxylic acid (e.g., acetic acid)

  • An isocyanide (e.g., tert-butyl isocyanide)

  • Methanol (MeOH)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, dissolve 1-methylcyclohexanone (1 equivalent), the primary amine (1 equivalent), and the carboxylic acid (1 equivalent) in methanol.

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.

  • Addition of Isocyanide:

    • Add the isocyanide (1 equivalent) to the reaction mixture.

    • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • The crude product can be purified by column chromatography on silica gel to yield the desired α-acylamino amide derivative.

Incorporation of α-Amino-1-methyl-cyclohexaneacetic Acid into Peptidomimetics

The incorporation of α-Amino-1-methyl-cyclohexaneacetic acid into a growing peptide chain requires robust coupling conditions due to the steric hindrance of the α,α-disubstituted nature of this amino acid. Standard peptide coupling reagents can be employed, but reaction times may need to be extended, and more potent activators may be necessary.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS)

This protocol details the coupling of Fmoc-protected α-Amino-1-methyl-cyclohexaneacetic acid to a resin-bound peptide chain using standard solid-phase peptide synthesis (SPPS) techniques.

Workflow for SPPS Incorporation

G A Resin-Bound Peptide (N-terminal deprotected) C Coupling A->C B Activation of Fmoc-α-Amino-1-methyl- cyclohexaneacetic acid B->C HATU/DIEA in DMF D Washing C->D E Fmoc Deprotection D->E 20% Piperidine in DMF F Elongated Peptide Chain E->F

Caption: Solid-phase peptide synthesis workflow for incorporating α-Amino-1-methyl-cyclohexaneacetic acid.

Materials:

  • Fmoc-protected α-Amino-1-methyl-cyclohexaneacetic acid

  • Peptide synthesis resin with N-terminally deprotected peptide chain

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Piperidine

  • DCM (Dichloromethane)

Procedure:

  • Resin Preparation:

    • Swell the resin-bound peptide in DMF for 30-60 minutes.

    • Deprotect the N-terminal Fmoc group using a 20% solution of piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-α-Amino-1-methyl-cyclohexaneacetic acid (3-5 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. Due to steric hindrance, a longer coupling time or a double coupling may be necessary.[3]

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

    • Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Chain Elongation:

    • The N-terminal Fmoc group of the newly added residue can be deprotected as described in step 1 to allow for the coupling of the next amino acid in the sequence.

Characterization Data

The successful synthesis and incorporation of α-Amino-1-methyl-cyclohexaneacetic acid should be confirmed by appropriate analytical techniques.

Analysis Expected Results for α-Amino-1-methyl-cyclohexaneacetic acid Expected Results for Peptidomimetic
¹H NMR Signals corresponding to the cyclohexyl protons and the α-proton.Characteristic signals for the incorporated residue along with other amino acid residues.
¹³C NMR Peaks for the quaternary α-carbon, the carboxyl carbon, and the cyclohexyl carbons.Presence of the corresponding signals for the incorporated amino acid.
Mass Spec (ESI-MS) Molecular ion peak corresponding to the calculated mass [M+H]⁺.Molecular ion peak corresponding to the calculated mass of the full-length peptidomimetic.
HPLC A single major peak indicating high purity.A single major peak indicating the purity of the final peptide.

Conclusion

The incorporation of α-Amino-1-methyl-cyclohexaneacetic acid is a valuable strategy for the design of conformationally constrained and proteolytically stable peptidomimetics. The synthetic and coupling protocols provided in these application notes offer a reliable foundation for researchers to utilize this unique building block in their drug discovery programs. The inherent rigidity and steric bulk of this amino acid can lead to peptidomimetics with improved pharmacological profiles, including enhanced potency, selectivity, and in vivo stability.[12][13][14]

References

  • Bryson, J. W., et al. (2011). Protein structure prediction. Methods in enzymology, 487, 1-31.
  • Husain Al-Mudhaffar, & Nahid H. Rishag. (n.d.). Synthesis, Characterization of some gabapentin derivatives by Green Chemistry.
  • Kandala, S., et al. (2018). Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3. PLoS ONE, 13(2), e0192347. [Link]

  • Kandala, S., et al. (2018). Design of cyclic and d-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3. PLoS ONE, 13(2), e0192347. [Link]

  • Ojima, I., et al. (2013). Ammonium carboxylates in the ammonia-Ugi reaction: one-pot synthesis of α,α-disubstituted amino acid derivatives including unnatural dipeptides. Organic & Biomolecular Chemistry, 11(23), 3898-3904. [Link]

  • Wang, W., & Li, G. (2000). Synthesis of Enantiopure α,α-Disubstituted Amino Acids from the Asymmetric Strecker Reaction Products of Aldehydes. Organic Letters, 2(15), 2353–2356. [Link]

  • Vinogradov, A. A., et al. (2022). Cyclic peptide drugs approved in the last two decades (2001–2021). RSC Chemical Biology, 3(5), 527-541. [Link]

  • Ugi, I., et al. (2003). The Ugi Reaction. In Comprehensive Organic Synthesis II (pp. 1083-1122). Elsevier.
  • Wikipedia contributors. (2024, March 19). Strecker amino acid synthesis. In Wikipedia, The Free Encyclopedia. Retrieved April 1, 2026, from [Link]

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.
  • Ohfune, Y., & Shinada, T. (2003). Asymmetric Strecker Route toward the Synthesis of Biologically Active α,α-Disubstituted α-Amino Acids. Bulletin of the Chemical Society of Japan, 76(6), 1155-1171. [Link]

  • Kraukle, I., et al. (2023). One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues. The Open Medicinal Chemistry Journal, 17, e187411152303270. [Link]

  • Fairlie, D. P., Abbenante, G., & March, D. R. (1995). Macrocyclic peptidomimetics - Forcing peptides into bioactive conformations. Current Medicinal Chemistry, 2(5), 654-686.
  • Chen, Y.-J., et al. (2005). Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain. Bioorganic & Medicinal Chemistry Letters, 15(16), 3753-3757. [Link]

  • Thomas, D. (2018, October 30). Overview of Strecker Amino Acid Synthesis. News-Medical. [Link]

  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Chen, Y., et al. (2020). Chemoenzymatic synthesis of gabapentin by combining nitrilase-mediated hydrolysis with hydrogenation over Raney-nickel. Catalysis Science & Technology, 10(19), 6545-6552.
  • PrepChem. (n.d.). Synthesis of 1-(aminomethyl)-cyclohexaneacetic acid. Retrieved April 1, 2026, from [Link]

  • Ozaki, Y., et al. (1978). Synthesis of Naturally Occurring Uridine-Alpha-Amino Acid Derivatives by the Application of Ugi Reaction. Nucleic Acids Research, 5(Suppl 1), s293-s296.
  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved April 1, 2026, from [Link]

  • Ferrari, M., Ghezzi, M., & Belotti, P. (2005). U.S. Patent No. 6,846,950 B2. U.S.
  • PrepChem. (n.d.). Preparation of 1-aminomethyl-1-cyclohexaneacetic acid hydrochloride. Retrieved April 1, 2026, from [Link]

  • Mezei, T., et al. (2005). Chinese Patent No. CN1221525C.
  • Tanaka, M., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. International Journal of Molecular Sciences, 21(7), 2321. [Link]

  • BenchChem. (2025).
  • Van der Velden, N. S., et al. (2021). Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. Angewandte Chemie International Edition, 60(26), 14319-14323. [Link]

  • BenchChem. (2025).
  • Liskamp, R. M. J., et al. (2014). U.S. Patent No. 8,629,241 B2. U.S.

Sources

a-Amino-1-methyl-cyclohexaneacetic acid coupling reagents and reaction conditions

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the synthesis and application of highly sterically hindered peptide sequences, focusing specifically on α -Amino-1-methyl-cyclohexaneacetic acid (also known as 1-methylcyclohexylglycine; CAS: 855417-33-3 / 455936-38-6).

The Steric Challenge: Mechanistic Causality

Incorporating α -amino-1-methyl-cyclohexaneacetic acid into a peptide backbone presents an extreme synthetic bottleneck. The structural topology of this unnatural amino acid features a quaternary β -carbon (C1 of the cyclohexane ring), which is fully substituted with the α -carbon, a methyl group, and the cyclic aliphatic chain.

This creates a massive "steric umbrella." When standard carbodiimide or uronium-based coupling reagents (e.g., DIC/HOBt, HBTU) are employed to activate the carboxylic acid, they form an O-acylisourea or an OBt active ester. These intermediates possess a large steric radius (~3.0 Å). The incoming nucleophilic amine cannot physically penetrate the steric shield generated by the 1-methylcyclohexyl group and the bulky leaving group, resulting in aborted couplings, truncated sequences, or severe epimerization via the azlactone pathway [1].

To overcome this, we must manipulate the transition state volume . By utilizing reagents that generate exceptionally small, highly reactive intermediates—specifically Acid Fluorides and Acid Chlorides —we reduce the steric bulk of the leaving group to ~1.47 Å and ~1.75 Å, respectively. This geometric reduction is the causal mechanism that permits successful nucleophilic attack at the shielded carbonyl carbon [2].

Reagent Selection & Quantitative Efficacy Matrix

The selection of the coupling reagent is dictated by whether the hindered amino acid is acting as the electrophile (its -COOH is being activated) or the nucleophile (its -NH 2​ is attacking). Table 1 summarizes the empirical performance of various activation strategies for this specific class of quaternary β -substituted amino acids.

Table 1: Quantitative Efficacy of Coupling Reagents for α -Amino-1-methyl-cyclohexaneacetic Acid

Coupling ReagentActive IntermediateLeaving Group Radius (Å)Suitability for Hindered AAExpected Yield (%)Epimerization Risk
DIC / HOBt OBt Ester~ 3.00Poor< 10%Low
HBTU / DIEA OBt Ester~ 3.00Poor< 15%Moderate
HATU / DIEA OAt Ester~ 3.00Moderate (as Nucleophile)40 - 60%Moderate
BTC / Collidine Acid Chloride~ 1.75Excellent80 - 95%High (if base is too strong)
TFFH / DIEA Acid Fluoride~ 1.47Optimal (as Electrophile) 85 - 98% Very Low

Logical Decision Pathway for Hindered Couplings

The following workflow dictates the precise activation strategy based on the structural role of the amino acid during Solid-Phase Peptide Synthesis (SPPS).

CouplingWorkflow Start α-Amino-1-methylcyclohexaneacetic acid (Highly Hindered Substrate) Role1 Role: Electrophile (Activating the COOH) Start->Role1 Role2 Role: Nucleophile (Attacking with NH2) Start->Role2 Method1 TFFH / DIEA (Acid Fluoride) Role1->Method1 Primary Choice Method2 BTC / Collidine (Acid Chloride) Role1->Method2 Secondary Choice Role2->Method1 If unreactive Method3 HATU / HOAt (OAt Active Ester) Role2->Method3 Standard Inter1 Fmoc-AA-F Radius: ~1.47 Å Method1->Inter1 Inter2 Fmoc-AA-Cl Radius: ~1.75 Å Method2->Inter2 Inter3 Fmoc-AA-OAt Radius: ~3.00 Å Method3->Inter3 Success Peptide Bond Formation (Validated via LC-MS) Inter1->Success High Yield Inter2->Success Good Yield Inter3->Success Moderate Yield

Workflow for selecting coupling reagents based on the steric profile of the hindered amino acid.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a closed-loop, self-validating system. Do not proceed to subsequent deprotection steps without confirming the validation metrics.

Protocol A: In Situ Acid Fluoride Generation via TFFH (The "Sledgehammer" Approach)

Use when α -amino-1-methyl-cyclohexaneacetic acid is being added to the peptide chain. [3]

Mechanistic Rationale: Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) converts the hindered carboxylic acid into an acid fluoride. The C-F bond is highly stable against spontaneous hydrolysis and azlactone-driven epimerization, yet the small atomic radius of fluorine allows unhindered nucleophilic attack by the resin-bound amine.

Step-by-Step Methodology:

  • Preparation: Swell the peptidyl-resin (0.1 mmol scale) in anhydrous Dichloromethane (DCM) for 20 minutes. Note: DCM is preferred over DMF here to maximize the lifespan of the acid fluoride.

  • Activation: In a separate vial, dissolve Fmoc- α -amino-1-methyl-cyclohexaneacetic acid (0.3 mmol, 3.0 eq) and TFFH (0.3 mmol, 3.0 eq) in 2 mL of anhydrous DCM.

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA) (0.6 mmol, 6.0 eq) to the vial. Stir for 15 minutes at room temperature to allow complete conversion to the acid fluoride.

  • Coupling: Add the activated mixture to the drained resin. Shake continuously for 4 to 12 hours.

  • System Validation (Micro-cleavage): Withdraw 5 μ L of the coupling solution, quench with 50 μ L of methanol, and analyze via LC-MS. The presence of the methyl ester confirms successful acid fluoride generation.

  • Resin Validation: Wash the resin (DCM x3, DMF x3). Perform a Chloranil test (preferred over Kaiser for hindered secondary/primary amines). A negative result (colorless/yellow beads) confirms complete coupling.

Protocol B: Acid Chloride Generation via BTC (Triphosgene)

Use as a secondary alternative for extreme steric hindrance when TFFH yields are suboptimal. [4]

Mechanistic Rationale: Bis(trichloromethyl)carbonate (BTC) generates phosgene in situ, rapidly forming an amino acid chloride. Because acid chlorides are prone to base-catalyzed epimerization, a sterically hindered, weak base like 2,4,6-collidine must be used instead of DIEA.

Step-by-Step Methodology:

  • Preparation: Swell the resin (0.1 mmol scale) in anhydrous THF.

  • Activation: Dissolve the Fmoc-protected hindered amino acid (0.4 mmol, 4.0 eq) in 2 mL THF. Add BTC (0.133 mmol, 1.33 eq of phosgene equivalents).

  • Base Addition: Add 2,4,6-collidine (1.2 mmol, 12.0 eq) dropwise. Stir for exactly 5 minutes.

  • Coupling: Transfer the mixture to the resin and react for 2 hours at 50°C (if using a microwave synthesizer) or 6 hours at room temperature.

  • System Validation: Wash the resin thoroughly. Cleave a 2 mg sample of resin using TFA/TIPS/H 2​ O (95:2.5:2.5) for 1 hour. Precipitate in cold diethyl ether and analyze the pellet via LC-MS to confirm the addition of the exact mass (+153.2 Da for the deprotected residue).

Protocol C: High-Efficiency Uronium Coupling (HATU/HOAt)

Use when coupling the NEXT standard amino acid ONTO the already-incorporated, sterically hindered α -amino-1-methyl-cyclohexaneacetic acid.

Mechanistic Rationale: The amine of the 1-methylcyclohexylglycine residue is buried. We must activate the incoming amino acid with the most efficient leaving group possible. HATU generates an OAt ester, which utilizes a neighboring-group effect (the nitrogen in the pyridine ring of HOAt acts as an intramolecular general base) to accelerate the amidation step.

Step-by-Step Methodology:

  • Deprotection: Remove the Fmoc group from the hindered residue using 20% Piperidine in DMF (2 x 10 mins).

  • Activation: Dissolve the incoming Fmoc-AA-OH (0.4 mmol, 4.0 eq), HATU (0.38 mmol, 3.8 eq), and HOAt (0.4 mmol, 4.0 eq) in 2 mL DMF. Add DIEA (0.8 mmol, 8.0 eq). Pre-activate for 2 minutes.

  • Coupling: Add to the resin and react for 4 hours.

  • System Validation: Double coupling is mandatory here. Drain the reaction vessel, repeat steps 2 and 3, and monitor the subsequent Fmoc deprotection effluent via UV-Vis at 301 nm. A theoretical yield of the dibenzofulvene-piperidine adduct confirms the hindered amine was successfully acylated.

References

  • Carpino, L. A., El-Faham, A., Minor, C. A., & Albericio, F. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis." Journal of the American Chemical Society.[Link]

  • Gilon, C., & Falb, E. (2003). "Processes for coupling amino acids using bis-(trichloromethyl) carbonate.
  • Jolit, A., et al. (2024). "Electrochemistry-Enabled C-Heteroatom Bond Formation of Alkyl Germanes." Journal of the American Chemical Society.[Link]

mass spectrometry fragmentation patterns of a-Amino-1-methyl-cyclohexaneacetic acid

Application Note: Mass Spectrometry Fragmentation Patterns and LC-MS/MS Method Development for α -Amino-1-methyl-cyclohexaneacetic Acid

Executive Overview & Scientific Context

α -Amino-1-methyl-cyclohexaneacetic acid (CAS: 455936-38-6) is a sterically hindered, non-natural aliphatic α -amino acid. Featuring a quaternary stereocenter at the C1 position of its cyclohexane ring, this compound is highly valued in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs) due to its ability to enhance proteolytic stability and rigidly constrain peptide backbones[1].

For drug development professionals and bioanalytical scientists, developing a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this compound requires a deep mechanistic understanding of its gas-phase behavior. This application note details the exact fragmentation pathways of α -amino-1-methyl-cyclohexaneacetic acid, explains the thermodynamic causality behind its product ions, and provides a self-validating analytical protocol using Hydrogen/Deuterium (H/D) exchange.

Chemical Profiling and Exact Mass Specifications

Before optimizing mass spectrometer parameters, it is critical to define the exact monoisotopic masses of the target analyte to ensure high-resolution mass accuracy and correct precursor selection.

PropertySpecification
Compound Name α -Amino-1-methyl-cyclohexaneacetic acid
CAS Number 455936-38-6
Molecular Formula C9H17NO2
Monoisotopic Neutral Mass 171.1259 Da
Precursor Ion [M+H]+ m/z 172.1332
Deuterated Precursor [M_D3+D]+ m/z 176.1520

Mechanistic Fragmentation Pathways (ESI+)

In positive electrospray ionization (ESI+), the fragmentation of α -amino acids is primarily driven by the localization of the positive charge on the basic amine nitrogen[2]. The unimolecular decomposition pathways are governed by the thermodynamic stability of the resulting product ions and neutral losses[3].

Pathway A: α -Cleavage and Immonium Ion Formation (m/z 172.1 → 126.1)

The most abundant and characteristic fragmentation of protonated α -amino acids is the loss of the carboxyl group. This occurs either as a direct neutral loss of formic acid (HCOOH, 46 Da) or as a sequential loss of water (H2O, 18 Da) followed by carbon monoxide (CO, 28 Da).

  • Causality: This α -cleavage is thermodynamically favorable because the remaining positive charge is highly stabilized by resonance with the adjacent nitrogen lone pair, forming a stable immonium ion at m/z 126.1.

Pathway B: Tertiary Carbocation Generation (m/z 126.1 → 97.1)

Unlike simple endogenous amino acids, α -amino-1-methyl-cyclohexaneacetic acid possesses a bulky 1-methylcyclohexyl moiety.

  • Causality: The steric bulk and electron-donating nature of the alkyl ring weaken the C α -C β bond. Upon collision-induced dissociation (CID), the immonium ion expels neutral methanimine (CH2=NH, 29 Da). The resulting product is a 1-methylcyclohexyl tertiary carbocation at m/z 97.1. This fragment is exceptionally stable due to hyperconjugation from the surrounding ring methylenes and the C1 methyl group, making it the optimal quantifier ion for Multiple Reaction Monitoring (MRM).

Pathway C: Ring Opening and Hydrocarbon Cascades (m/z 97.1 → 81.1, 69.1, 55.1)

As the center-of-mass collision energy increases, the m/z 97.1 carbocation undergoes further high-energy decomposition.

  • Causality: The cyclohexane ring opens, followed by sequential losses of neutral alkenes (e.g., methane, ethene, propene), generating a cascade of lower-mass hydrocarbon fragments (m/z 81.1, 69.1, 55.1). These serve as excellent secondary qualifier ions.

Fragmentation Pathway Visualization

MS_FragmentationMProtonated Molecule[M+H]+m/z 172.1H2OWater Loss[M+H - H2O]+m/z 154.1M->H2O -H2O (-18 Da)ImmImmonium Ion[M+H - HCOOH]+m/z 126.1M->Imm -HCOOH (-46 Da)H2O->Imm -CO (-28 Da)Cat1-Methylcyclohexyl Cation[C7H13]+m/z 97.1Imm->Cat -CH2=NH (-29 Da)F81Ring Cleavage[C6H9]+m/z 81.1Cat->F81 -CH4 (-16 Da)F69Ring Cleavage[C5H9]+m/z 69.1Cat->F69 -C2H4 (-28 Da)F55Ring Cleavage[C4H7]+m/z 55.1Cat->F55 -C3H6 (-42 Da)

Fig 1. ESI+ MS/MS fragmentation pathways of α -Amino-1-methyl-cyclohexaneacetic acid.

Self-Validating Analytical Protocols

To ensure the trustworthiness of the proposed fragmentation mechanism and to establish a highly specific LC-MS/MS method, we employ a self-validating Hydrogen/Deuterium (H/D) exchange protocol .

The Causality of the Validation:

When the analyte is reconstituted in Deuterium Oxide (D2O), the three labile protons (one on the carboxyl group, two on the amine) are replaced by deuterium. The precursor mass shifts from m/z 172.1 to 176.1 ([M_D3 + D]+). Upon fragmentation, the deuterated immonium ion appears at m/z 128.1. The subsequent loss of deuterated methanimine (CHD=ND, 31 Da) yields the carbocation. Because the carbocation (m/z 97.1) contains no exchangeable protons, its mass remains exactly m/z 97.1 in D2O. This immutability definitively proves the structural assignment of the fragment.

Step-by-Step Methodology

Step 1: Sample Preparation & H/D Exchange

  • Prepare a 1 mg/mL stock solution of α -Amino-1-methyl-cyclohexaneacetic acid in LC-MS grade Methanol.

  • Standard Sample: Dilute 10 μ L of the stock into 990 μ L of H2O/Acetonitrile (50:50, v/v) with 0.1% Formic Acid.

  • Validation Sample: Dilute 10 μ L of the stock into 990 μ L of D2O/Acetonitrile-d3 (50:50, v/v) with 0.1% Formic Acid-d. Incubate at room temperature for 30 minutes to allow complete proton exchange.

Step 2: UHPLC Chromatographic Separation

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 μ m particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Triple Quadrupole MS/MS Optimization

  • Infuse the standard sample directly into the ESI source at 10 μ L/min.

  • Perform a precursor ion scan to isolate m/z 172.1.

  • Ramp the Collision Energy (CE) from 5 eV to 50 eV using Argon as the collision gas to generate a breakdown curve.

  • Record the optimal CE for each specific product ion (Summarized in Section 6).

  • Repeat the infusion with the Validation Sample (isolating m/z 176.1) to confirm the H/D mass shifts.

Optimized MRM Data Presentation

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions derived from the experimental protocol. These parameters are ready for direct input into triple quadrupole acquisition methods.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural AssignmentPurpose
172.1126.112Immonium Ion [C8H16N]+Qualifier 1
172.197.1221-Methylcyclohexyl Cation [C7H13]+Quantifier
172.181.135Ring Cleavage Fragment [C6H9]+Qualifier 2
172.169.140Ring Cleavage Fragment [C5H9]+Qualifier 3
176.1 (D2O)128.112Deuterated Immonium IonValidation
176.1 (D2O)97.1221-Methylcyclohexyl Cation (Unshifted)Validation

*Note: D2O transitions are used exclusively during method validation and mechanistic confirmation, not for routine bioanalysis.

in vivo dosing formulations for a-Amino-1-methyl-cyclohexaneacetic acid studies

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

In Vivo Dosing Formulations for α-Amino-1-methyl-cyclohexaneacetic acid (Gabapentin) Studies

Introduction

α-Amino-1-methyl-cyclohexaneacetic acid, widely known as Gabapentin, is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA) used as an anticonvulsant and analgesic.[1][2] Robust and reproducible in vivo studies are predicated on the use of well-characterized and appropriate dosing formulations. The selection of a formulation vehicle and strategy is a critical experimental parameter that directly impacts drug solubility, stability, and bioavailability, thereby influencing pharmacokinetic (PK) and pharmacodynamic (PD) outcomes.[3][4]

This guide provides a comprehensive overview and detailed protocols for preparing and validating formulations for α-Amino-1-methyl-cyclohexaneacetic acid for use in preclinical research settings. It is designed for researchers, scientists, and drug development professionals to establish best practices and ensure the scientific integrity of their in vivo studies.

Pre-formulation Assessment: Physicochemical Properties

A thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is the first and most critical step in designing a formulation strategy.[5] α-Amino-1-methyl-cyclohexaneacetic acid is a white to off-white crystalline powder.[1][6] Its key properties are summarized in the table below.

PropertyValueImplication for FormulationSource(s)
Molecular Formula C₉H₁₇NO₂-[6]
Molecular Weight 171.24 g/mol Required for all concentration calculations.[2][6]
Aqueous Solubility Freely soluble in water (>100 mg/mL at pH 7.4).Simple aqueous solutions are the primary and preferred formulation strategy.[1]
pKa pKa₁ = 3.7 (Carboxylic Acid)pKa₂ = 10.7 (Amine)The compound is zwitterionic at neutral pH. Solubility is high at both acidic and alkaline pH.[1][6][7][1][6][7]
LogP (pH 7.4) -1.25Indicates high hydrophilicity and low potential for partitioning into lipids.[6]
Chemical Stability Stable. Aqueous solutions exhibit minimal degradation between pH 5.5 and 6.5.[1] Can undergo intramolecular lactamization under heat or mechanical stress.[7]pH control can optimize stability for long-term storage. Avoid excessive heat during preparation.[1][7]

Expert Insight: The high aqueous solubility of α-Amino-1-methyl-cyclohexaneacetic acid is the most significant factor driving formulation strategy. This property allows for the preparation of simple, clear solutions suitable for most preclinical routes of administration, including oral (PO) and parenteral (e.g., intravenous, intraperitoneal). This avoids the complexities and potential variability associated with suspension or co-solvent formulations.

Formulation Strategies and Protocols

Based on the pre-formulation assessment, two primary strategies are recommended: a simple aqueous solution and a suspension for high-dose toxicology studies.

Strategy 1: Aqueous Solution (Preferred Method)

Causality and Rationale: Given the high water solubility (>100 mg/mL), a simple solution in purified water or saline is the most straightforward, reproducible, and biocompatible formulation. This approach minimizes the use of excipients that could potentially confound experimental results or cause toxicity.[3] It is suitable for oral gavage, intraperitoneal (IP), and intravenous (IV) administration.

Protocol 2.1: Preparation of a 50 mg/mL Aqueous Solution

This protocol describes the preparation of 10 mL of a 50 mg/mL solution, a concentration commonly used in rodent studies.[8][9][10] Adjustments can be made based on the desired dose and a typical dosing volume of 5-10 mL/kg for oral administration in rodents.[11][12]

Materials:

  • α-Amino-1-methyl-cyclohexaneacetic acid powder

  • Purified Water (e.g., USP Grade) or 0.9% Sodium Chloride (Sterile Saline)

  • Calibrated analytical balance

  • Volumetric flask (10 mL, Class A)

  • Magnetic stirrer and stir bar

  • pH meter

Step-by-Step Methodology:

  • Weighing: Accurately weigh 500 mg of α-Amino-1-methyl-cyclohexaneacetic acid powder.

  • Dissolution: Add the powder to the 10 mL volumetric flask. Add approximately 7 mL of the selected vehicle (Purified Water or Saline).

  • Mixing: Place a magnetic stir bar in the flask and stir at room temperature until the powder is completely dissolved. The resulting solution should be clear and colorless. Visually inspect for any undissolved particulates.

  • Volume Adjustment: Once fully dissolved, carefully add the vehicle to bring the final volume to the 10 mL mark.

  • Final Mixing: Invert the flask several times to ensure homogeneity.

  • Quality Control (QC):

    • Appearance: Record that the solution is clear, colorless, and free of visible particles.

    • pH Measurement: Measure and record the pH. A 2% solution in water should have a pH between 6.5 and 7.5.[13] For other concentrations, establishing an in-house specification is recommended.

    • Concentration Verification (Optional but Recommended): For pivotal studies, verify the concentration using a validated analytical method such as HPLC-UV or UV-Vis Spectrophotometry.[13][14][15][16]

Storage: Based on stability data, store the solution refrigerated at 2-8°C.[1] It is recommended to prepare fresh solutions for each study, but stability studies have shown that refrigerated solutions can be stable for extended periods.[1]

Strategy 2: Aqueous Suspension (for High-Dose Studies)

Causality and Rationale: While the drug is highly soluble, some toxicology studies may require doses exceeding the practical limits of solubility for a given dosing volume (e.g., >1000 mg/kg).[17] In such cases, a uniform suspension is necessary. A 0.5% (w/v) methylcellulose solution is a common, inert, and well-tolerated suspending vehicle for oral gavage in preclinical studies.[11][12][18]

Protocol 2.2: Preparation of a 200 mg/mL Suspension in 0.5% Methylcellulose

This protocol describes the preparation of 10 mL of a 200 mg/mL suspension.

Materials:

  • α-Amino-1-methyl-cyclohexaneacetic acid powder

  • Methylcellulose (e.g., 400 cP viscosity)

  • Purified Water

  • Calibrated analytical balance, magnetic stirrer/hot plate, beakers

Step-by-Step Methodology:

Part A: Preparation of 0.5% Methylcellulose Vehicle [18][19][20]

  • Heat approximately one-third of the final required volume of Purified Water (e.g., 3.3 mL for a 10 mL final volume) to 70-80°C.

  • Weigh 50 mg of methylcellulose (for 10 mL total volume).

  • While stirring the hot water, slowly add the methylcellulose powder to create a dispersion.

  • Remove from heat and add the remaining two-thirds of the water as cold water (or ice) while continuing to stir.

  • Continue stirring in a cold bath (or at 4°C) until the solution becomes clear and viscous. This can take several hours or can be left overnight.

Part B: Preparation of the API Suspension

  • Weighing: Accurately weigh 2.0 g of α-Amino-1-methyl-cyclohexaneacetic acid powder.

  • Wetting: In a mortar, add a small amount of the 0.5% methylcellulose vehicle to the powder and triturate to form a smooth, uniform paste. This step is crucial to prevent clumping.

  • Suspension: Gradually add the remaining vehicle to the paste while stirring continuously. Transfer the mixture to a calibrated container.

  • Homogenization: Use a magnetic stirrer to mix the suspension for at least 30 minutes to ensure uniformity.

  • Quality Control (QC):

    • Appearance: Record that the suspension is homogenous and milky-white.

    • Re-suspendability: Allow the suspension to sit for a short period and confirm that any settled particles can be easily and fully re-suspended by gentle inversion or vortexing.

    • Dose Uniformity: For pivotal studies, take samples from the top, middle, and bottom of the suspension (while stirring) to verify dose uniformity via an analytical method.

Storage: Store suspensions refrigerated at 2-8°C. Crucially, the suspension must be thoroughly mixed (e.g., vortexed or stirred) immediately before each animal is dosed to ensure accurate dose administration.

Workflow and Decision Making

The selection of a formulation depends on the specific goals of the study. The following diagrams illustrate the general workflow for preparation and the decision-making process for selecting the appropriate formulation.

Formulation Preparation and QC Workflow

G cluster_prep Preparation cluster_qc Quality Control weigh 1. Weigh API mix 3. Mix/Dissolve/Suspend weigh->mix vehicle 2. Prepare Vehicle (e.g., Water, 0.5% MC) vehicle->mix qs 4. QS to Final Volume mix->qs homogenize 5. Homogenize qs->homogenize visual 6a. Visual Inspection (Clarity/Uniformity) homogenize->visual ph 6b. pH Measurement visual->ph conc 6c. Concentration/ Dose Uniformity (HPLC) ph->conc release 7. Release for Dosing conc->release

Caption: General workflow for formulation preparation and quality control.

Formulation Selection Guide

G start Start: Define Study Needs (Dose, Route) dose_check Is Dose > 100 mg/mL for required volume? start->dose_check route_check Route of Administration? dose_check->route_check No suspension Formulation: Suspension (0.5% Methylcellulose) dose_check->suspension Yes solution Formulation: Aqueous Solution (Water or Saline) route_check->solution all_routes Suitable for PO, IP, IV solution->all_routes po_only Note: Oral (PO) Route Only suspension->po_only

Caption: Decision tree for selecting the appropriate in vivo formulation.

References

  • Trissel, L. A. (n.d.). Gabapentin – Guaifenesin | Trissel's Stability of Compounded Formulations, 6th Edition.
  • Development and Validation of a New HPLC Method for the Determination of Gabapentin. (n.d.).
  • Oral gavage with methylcellulose? - ResearchGate. (2019, August 25).
  • Application Notes and Protocols for Oral Gavage of LX2761 in Mice - Benchchem. (n.d.).
  • 022399Orig1s000 | FDA. (2011, April 5).
  • Development and validation of spectrophotometric method for determination of gabapentin in bulk and pharmaceutical dosage forms. (2019, March 30).
  • Belal, F., Abdine, H., Al-Majed, A., et al. (2018, July 12). New spectrophotometric method for the determination of gabapentin in bulk and dosage forms using p-dimethylaminobenzaldehyde. Taylor & Francis.
  • Protocol for preparation of 0.5% Methylcellulose and 0.2% Tween80 in H2O?. (2021, June 22).
  • Sane, R. T., et al. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH.
  • Saleh, M., Youssef, A., Hashem, E., & Abdel-Kader, D. (2014). A Novel Spectrophotometric Method for Determination of Gabapentin in Pharmaceutical Formulations Using 2,5-Dihydroxybenzaldehyde. Scirp.org.
  • Yartsev, A. (2013-2025). Gabapentin - Deranged Physiology.
  • Precision in Gabapentin Quality Control: A Comparative Analysis of Analytical Methods - Benchchem. (n.d.).
  • GABAPENTIN - DailyMed. (n.d.).
  • Modulation of Solid-State Chemical Stability of Gabapentin by Pyridinecarboxylic Acid. (2022, July 7).
  • CAS 5664-30-2: α-(Aminomethyl)cyclohexaneacetic acid - CymitQuimica. (n.d.).
  • Gabapentin CAS#: 60142-96-3 - ChemicalBook. (n.d.).
  • Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. (2024, May 31).
  • Golde, D. M., et al. (n.d.). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. PMC.
  • Preclinical Development (Small Molecules) | UCL Therapeutic Innovation Networks. (n.d.).
  • how to prepare 0.5 methyl cellulose - Cangzhou Bohai New District Anxin Chemistry Co.,Ltd. (2024, May 4).
  • Radulovic, L. L., et al. (1995). Disposition of gabapentin (neurontin) in mice, rats, dogs, and monkeys. PubMed.
  • What is the appropriate gabapentin dose to give mice? - ResearchGate. (2014, August 11).
  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE - Altasciences. (n.d.).
  • Pertovaara, A., et al. (n.d.). Multiple sites and actions of gabapentin-induced relief of ongoing experimental neuropathic pain. PMC.
  • (1-Aminomethyl)-cyclohexaneacetic acid hydrochloride hydrate | C9H20ClNO3 - PubChem. (n.d.).
  • Preclinical Development Plan: Small Molecule Anti-Infectives. (2022, March 28).
  • In vivo and In vitro Evaluations of Intestinal Gabapentin Absorption: Effect of Dose and Inhibitors on Carrier-Mediated Transport - ResearchGate. (n.d.).
  • Cyclohexaneacetic acid, 1-[[[2-[1-(aminomethyl)cyclohexyl]acetyl]amino]methyl]. (n.d.).
  • a-AMino-a-Methyl-cyclohexaneacetic acid, CasNo.6635-13-8 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) - LookChem. (n.d.).
  • 1-Aminocyclohexanecarboxylic acid 98 2756-85-6 - Sigma-Aldrich. (n.d.).

Sources

using a-Amino-1-methyl-cyclohexaneacetic acid in small molecule drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for researchers and drug development professionals on the strategic implementation of α-Amino-1-methyl-cyclohexaneacetic acid, a conformationally constrained amino acid, in the design and synthesis of novel small molecule therapeutics.

I. Foundational Principles: The Advantage of Conformational Constraint

In the landscape of drug discovery, the pursuit of molecules with high affinity, selectivity, and metabolic stability is paramount. Natural peptides, while offering exquisite biological specificity, are often hampered by their inherent flexibility and susceptibility to enzymatic degradation.[1] Peptidomimetics—synthetic molecules that mimic the structure and function of natural peptides—provide a powerful solution to these challenges.[1][2] A key strategy in the design of effective peptidomimetics is the introduction of conformational constraints.[3][4] By restricting the rotational freedom of the molecular backbone, chemists can "pre-organize" a ligand into its bioactive conformation, reducing the entropic penalty of binding and enhancing affinity for its biological target.[3]

α-Amino-1-methyl-cyclohexaneacetic acid is an exemplary building block for achieving this conformational rigidity. Its cyclic nature and gem-dimethyl substitution at the α-carbon lock the backbone dihedral angles, providing a predictable and stable scaffold. The incorporation of such constrained amino acids into a peptide sequence can have a dramatic effect on the molecule's overall structure, inducing specific turns and secondary structures that are critical for biological recognition.[3] This approach is a powerful tool for ligand design, enabling the development of therapeutics with improved potency, selectivity, and pharmacokinetic profiles.[4]

II. Core Applications in Drug Discovery

The unique stereochemical properties of α-Amino-1-methyl-cyclohexaneacetic acid make it a versatile tool for several critical applications in medicinal chemistry.

  • Design of Potent Peptidomimetics: Its primary use is to replace native amino acid residues in bioactive peptides. This substitution can stabilize critical secondary structures, such as β-turns, which are often essential for receptor interaction. The resulting constrained peptides frequently exhibit enhanced target specificity and potency.[5]

  • Improving Metabolic Stability: The unnatural structure of α-Amino-1-methyl-cyclohexaneacetic acid provides steric hindrance that protects adjacent peptide bonds from cleavage by proteases. This leads to a longer in-vivo half-life, a crucial attribute for any drug candidate.[1]

  • Scaffold for Small Molecule Design: The rigid cyclohexane ring serves as an excellent three-dimensional scaffold. Pharmacophoric elements can be appended to this core in a spatially defined manner, allowing for the systematic exploration of a target's binding pocket and the optimization of structure-activity relationships (SAR).

  • Probing Structure-Activity Relationships (SAR): By systematically incorporating this constrained residue at different positions within a peptide sequence, researchers can gain deep insights into the conformational requirements for biological activity. This information is invaluable for refining lead compounds and designing next-generation therapeutics.

III. Experimental Protocols and Methodologies

The successful use of α-Amino-1-methyl-cyclohexaneacetic acid requires robust protocols for its chemical modification and incorporation into target molecules.

Protocol 1: Fmoc Protection for Solid-Phase Peptide Synthesis (SPPS)

To be used in standard automated peptide synthesis, the amino group must be protected, typically with a 9-fluorenylmethoxycarbonyl (Fmoc) group.

Step-by-Step Methodology:

  • Dissolution: Dissolve α-Amino-1-methyl-cyclohexaneacetic acid (1.0 equivalent) in a suitable solvent system, such as a mixture of 1,4-dioxane and aqueous sodium bicarbonate (10%).

  • Cooling: Chill the solution to 0°C using an ice bath to control the reaction exotherm.

  • Reagent Addition: Slowly add a solution of Fmoc-succinimide (Fmoc-OSu) (1.05 equivalents) in dioxane to the stirred amino acid solution.

  • Reaction: Allow the mixture to slowly warm to room temperature and continue stirring for 12-18 hours to ensure complete reaction.

  • Workup: Acidify the reaction mixture to pH ~2 using cold 1M HCl. This will protonate the carboxylic acid and precipitate the Fmoc-protected product.

  • Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final, pure Fmoc-protected amino acid.

Workflow for Fmoc Protection

Caption: General workflow for the Fmoc protection of α-Amino-1-methyl-cyclohexaneacetic acid.

Protocol 2: Incorporation into Peptides via SPPS

The Fmoc-protected building block can be incorporated into a peptide sequence using standard automated solid-phase peptide synthesis.[6] Due to the steric bulk of the α,α-disubstituted amino acid, specialized coupling conditions are recommended to ensure efficient amide bond formation.

Table 1: Recommended Coupling Reagents for Hindered Amino Acids

ReagentFull NameKey Advantages
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighly reactive, low racemization, effective for sterically hindered couplings.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateA classic, robust coupling reagent suitable for most applications.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateExcellent solubility and high reactivity, particularly useful for difficult sequences.

Step-by-Step Coupling Cycle:

  • Resin Preparation: Start with a pre-loaded resin (e.g., Wang or Rink Amide) and swell in N,N-Dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the N-terminal Fmoc group from the growing peptide chain using a solution of 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and cleaved Fmoc adducts.

  • Activation & Coupling: In a separate vessel, pre-activate the Fmoc-α-Amino-1-methyl-cyclohexaneacetic acid (3-5 equivalents) with a suitable coupling reagent (e.g., HATU, 0.95 eq. relative to the amino acid) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2 eq. relative to the coupling reagent) in DMF. Add this activated mixture to the resin.

  • Reaction: Allow the coupling reaction to proceed for 1-4 hours. The reaction's completion can be monitored using a qualitative ninhydrin (Kaiser) test.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Iteration: Repeat steps 2-6 for each subsequent amino acid in the desired sequence.

SPPS Workflow Diagram

G Start Start: Peptide on Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Constrained AA (HATU/DIPEA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Check Repeat Cycle? Wash2->Check Check->Deprotect Yes Cleave Cleave & Purify Check->Cleave No

Caption: A typical cycle for solid-phase peptide synthesis (SPPS) incorporating a constrained amino acid.

IV. Structural and Biophysical Characterization

After synthesis, it is essential to verify the structural and functional consequences of incorporating the constrained residue.

  • NMR Spectroscopy: 2D NMR techniques (COSY, TOCSY, NOESY) are used to solve the solution-state three-dimensional structure of the final peptide, confirming the intended conformational constraint.

  • X-ray Crystallography: If the molecule can be crystallized, this method provides high-resolution atomic detail of the molecular structure and its interactions when bound to a target protein.

  • Circular Dichroism (CD): CD spectroscopy is a rapid technique to assess the overall secondary structure of the peptide in solution and confirm that the constrained residue has induced the desired structural motif (e.g., a β-turn).

  • In-vitro Stability Assays: The stability of the modified peptide can be assessed by incubation in human serum or with specific proteases, followed by LC-MS analysis to quantify the rate of degradation over time.[6]

V. Conclusion and Future Outlook

α-Amino-1-methyl-cyclohexaneacetic acid is a valuable and powerful building block in the rational design of small molecule drugs and peptidomimetics. Its ability to enforce a specific, rigid conformation on a molecule allows for the creation of ligands with significantly improved affinity, selectivity, and metabolic stability. By leveraging the principles of conformational constraint and applying the robust synthetic and analytical protocols detailed herein, researchers can accelerate the discovery and development of novel, highly effective therapeutics. The continued exploration of such unique building blocks will undoubtedly remain a cornerstone of modern medicinal chemistry.

References

  • Cowell, S. M., Lee, Y. S., Cain, J. P., & Hruby, V. J. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Current medicinal chemistry, 11(21), 2785–2798. [Link]

  • Hruby, V. J. (2004). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Ingenta Connect. [Link]

  • D'Andrea, L. D., & Di Vaira, M. (2020). Constrained Peptides in Drug Discovery and Development. ResearchGate. [Link]

  • Verdine, G. L., & Walensky, L. D. (2007). The challenge of drugging undruggable targets in cancer: lessons from targeting BCL-2 family members. Clinical Cancer Research, 13(24), 7264-7270. [Link]

  • Fedorczyk, B., et al. (2024). Peptidomimetic inhibitors of the VEGF-A165/NRP-1 complex obtained by modification of the C-terminal arginine. Amino Acids. [Link]

  • Singh, Y., & Sharma, P. K. (2014). Peptidomimetics via modifications of amino acids and peptide bonds. Chemical Society Reviews, 43(10), 3405-3429. [Link]

  • Del Valle, J. R. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 16(5), 3689–3715. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency with a-Amino-1-methyl-cyclohexaneacetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge in peptide synthesis: achieving high coupling efficiency with sterically hindered amino acids, specifically a-Amino-1-methyl-cyclohexaneacetic acid. This resource is structured in a question-and-answer format to directly address the issues you may encounter during your experiments.

FAQ 1: Why am I seeing low or no coupling efficiency with a-Amino-1-methyl-cyclohexaneacetic acid using my standard protocol?

Answer:

The primary reason for poor coupling efficiency lies in the structure of a-Amino-1-methyl-cyclohexaneacetic acid itself. This amino acid possesses a quaternary α-carbon, meaning the central carbon atom is bonded to four other non-hydrogen atoms (the carboxyl group, the amino group, a methyl group, and the cyclohexyl ring). This arrangement creates significant steric hindrance .[1][2]

This steric bulk physically obstructs the approach of the incoming nucleophile (the N-terminal amine of the peptide chain) to the activated carboxyl group.[3] Standard coupling reagents, such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) alone, are often not potent enough to overcome this steric barrier, leading to slow reaction rates and incomplete couplings.[2][4]

Caption: Steric hindrance around the α-carbon of a-Amino-1-methyl-cyclohexaneacetic acid.

FAQ 2: My standard DIC/HOBt coupling failed. What is the most effective first-line change I should make?

Answer:

The most impactful initial change is to switch from a carbodiimide-based reagent to a more potent uronium or phosphonium salt-based coupling reagent .[4] Reagents such as HATU , HBTU , or COMU are significantly more effective for sterically demanding couplings.[4][5]

These reagents work by forming highly reactive O-acylisourea intermediates that rapidly convert to even more reactive OAt or OBt active esters.[6] The 1-hydroxy-7-azabenzotriazole (HOAt) leaving group, in particular, provides an anchimeric assistance effect (also known as the "7-aza effect"), which accelerates the subsequent aminolysis step, making HATU one of the most efficient reagents for difficult couplings.[5][6]

Reagent ClassExample(s)Relative Efficiency for Hindered CouplingsKey Feature
CarbodiimideDIC, DCCLowForms O-acylisourea intermediate; often insufficient for hindered residues.[4]
Uronium/AminiumHBTU, HCTUModerate-HighForms OBt or O-6-ClBt esters, which are more reactive than O-acylisourea.[4][5]
Uronium/AminiumHATU , COMUVery High Forms highly reactive OAt or Oxyma esters.[5][6] HOAt provides anchimeric assistance.[6]
PhosphoniumPyBOP, PyAOPHighForms OBt or OAt esters; avoids guanidinylation side reaction.[5]

Recommendation: Switch to a HATU-mediated coupling. It is widely regarded as a superior choice for overcoming steric hindrance and minimizing racemization.[6][7][8]

FAQ 3: I've switched to HATU but my coupling is still incomplete. What are my next steps for optimization?

Answer:

When a powerful reagent like HATU is still insufficient, a multi-pronged approach is necessary. Steric hindrance slows down reaction kinetics, so you must adjust conditions to favor completion.[4]

Here are the next logical steps:

  • Double Coupling: This is a straightforward and highly effective method. After the initial coupling reaction, simply drain the reagents and add a fresh solution of activated amino acid to the resin to drive the reaction to completion.[4]

  • Increase Reaction Time and/or Temperature:

    • Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[4]

    • Temperature: Applying moderate heat can provide the necessary activation energy. Microwave-assisted peptide synthesis (MAPS) is particularly effective, as it allows for rapid and uniform heating, often driving difficult couplings to completion in minutes.[9][10][11] Conventional heating to 40-50°C can also be beneficial, but must be done cautiously to minimize potential side reactions.[12]

  • Optimize Additives and Solvents:

    • Additives: While HATU contains the HOAt moiety, for extremely difficult couplings, ensuring the presence of an additive like Oxyma can be beneficial. Oxyma is an excellent replacement for HOBt and performs comparably or even superiorly to HOAt in suppressing racemization, without the explosion risk associated with benzotriazole compounds.[13][14][15]

    • Solvents: For sequences prone to aggregation, which can exacerbate coupling issues, switching from Dimethylformamide (DMF) to N-methylpyrrolidone (NMP) can improve solvation.[4] In some cases, using a mixture of solvents or adding chaotropic salts can disrupt secondary structures and improve reagent access.

Caption: A logical workflow for troubleshooting difficult coupling reactions.

FAQ 4: How can I reliably check if my coupling reaction is complete before moving on?

Answer:

Relying on a single method can be misleading, especially with hindered amino acids. A combination of qualitative and quantitative checks provides the most confidence.

  • Qualitative Test: The Kaiser Test (Ninhydrin Test) : This is a rapid colorimetric test to detect the presence of free primary amines on the resin.[16][17] A positive result (blue beads) indicates an incomplete coupling.

    • Limitation: The Kaiser test gives a false negative or ambiguous result for secondary amines (like proline) and can be less sensitive for highly sterically hindered N-termini where the ninhydrin reagent itself has poor access.[17]

  • Definitive Test: Test Cleavage and LC-MS Analysis : The most reliable method is to take a small sample of the resin (10-20 mg), cleave the peptide, and analyze the crude product by Liquid Chromatography-Mass Spectrometry (LC-MS).[16] This will definitively show the presence of your desired product versus unreacted starting material or other byproducts, confirming the success or failure of the coupling.

FAQ 5: Are there any specific side reactions to watch out for with this amino acid?

Answer:

Yes. When using forcing conditions (e.g., high temperatures, extended times) for hindered amino acids, two main side reactions are of concern:

  • Epimerization/Racemization : While a-Amino-1-methyl-cyclohexaneacetic acid is an α,α-disubstituted amino acid and thus not prone to racemization at its own α-carbon, the preceding amino acid in the sequence is at risk. The highly reactive activated ester can be susceptible to epimerization.[13] Using additives like Oxyma or HOAt is crucial as they are more effective at suppressing this side reaction than HOBt.[13][14]

  • Guanidinylation of the N-terminus : When using uronium/aminium reagents like HATU or HBTU, there is a small risk that the reagent itself can react with the free N-terminal amine, forming a guanidinium group that terminates the peptide chain.[18] This is more likely with prolonged pre-activation times or large excesses of reagents.[6] If this becomes a persistent issue, switching to a phosphonium-based reagent like PyAOP or PyBOP , which cannot cause this side reaction, is a viable alternative.[5]

Protocols
Protocol 1: High-Efficiency Coupling using HATU

This protocol is a robust starting point for coupling a-Amino-1-methyl-cyclohexaneacetic acid.

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin (e.g., using 20% piperidine in DMF).

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove all residual piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve the Fmoc-a-Amino-1-methyl-cyclohexaneacetic acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), in DMF.

    • Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (8 equivalents).

    • Gently agitate for 1-5 minutes. Do not exceed 5 minutes to minimize side reactions.[6]

  • Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for completion.[16]

    • If the test is positive (blue), drain the vessel and repeat steps 2 and 3 (Double Coupling ).

    • If the test is negative (yellow/clear), drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).

  • Chain Elongation: Proceed to the next Fmoc-deprotection step.

Protocol 2: Microwave-Assisted Coupling for Extremely Difficult Cases

This protocol uses microwave energy to overcome high activation barriers.[9][12]

  • Resin & Reagent Preparation:

    • Prepare the deprotected peptide-resin as described in Protocol 1.

    • In a microwave-safe vessel, combine the resin with a solution of Fmoc-a-Amino-1-methyl-cyclohexaneacetic acid (5 equivalents), HATU (4.9 equivalents), and DIPEA (10 equivalents) in a suitable solvent (DMF or NMP).

  • Microwave Irradiation:

    • Place the vessel in a dedicated peptide synthesis microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 75°C) for 5-15 minutes.[9]

  • Post-Microwave Processing:

    • Allow the vessel to cool to room temperature.

    • Drain the solution and wash the resin thoroughly with DMF and DCM.

    • Confirm completion with a Kaiser test and/or a small-scale test cleavage with LC-MS analysis.[16]

References
  • Rapid Microwave-Assisted Solid Phase Peptide Synthesis. (n.d.). Synlett.
  • The Clear Choice in Peptide Synthesis: Oxyma Outperforms Traditional Reagents in Suppressing Epimerization. (2025). Benchchem.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation.
  • Peptide Coupling Reagents Guide. (n.d.). Merck.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007). ACS Publications.
  • Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. (2009). PubMed.
  • Efficient peptide coupling involving sterically hindered amino acids. (2007). PubMed.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (2025). Benchchem.
  • Technical Support Information Bulletin 1213 - Oxyma. (n.d.). AAPPTec.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007). ACS Publications.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (n.d.). ResearchGate.
  • (PDF) Procedures to Improve Difficult Couplings. (n.d.). ResearchGate.
  • Troubleshooting low yield in solid-phase peptide synthesis. (2025). Benchchem.
  • Microwave-Assisted Peptide Synthesis: A Faster Approach. (n.d.). Synbio Technologies.
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017). RSC Publishing.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
  • Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. (2025). Benchchem.
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. (n.d.). Benchchem.
  • Kaiser-Test. (n.d.). Wikipedia.
  • Microwave SPPS Technology. (n.d.). AmbioPharm.

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Technical Support Center: Solubility Enhancement for α-Amino-1-methyl-cyclohexaneacetic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for resolving solubility challenges with α-Amino-1-methyl-cyclohexaneacetic acid in Dimethyl Sulfoxide (DMSO). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols designed for researchers, chemists, and formulation scientists. Our approach is grounded in physicochemical principles to not only offer solutions but also to explain the underlying science, ensuring you can adapt these methods to your specific experimental needs.

Understanding the Molecule: Why Can Solubility be a Challenge?

α-Amino-1-methyl-cyclohexaneacetic acid is a non-standard amino acid. Its structure presents a unique combination of features that directly influence its solubility profile:

  • Zwitterionic Nature: Like other amino acids, it possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). At its isoelectric point (pI), these groups are ionized, forming a zwitterion with both a positive and a negative charge on the same molecule. These strong ionic interactions can lead to the formation of a stable crystal lattice, which requires significant energy to break, thereby limiting solubility.[1][2]

  • Hydrophobic Cyclohexane Ring: The bulky, nonpolar cyclohexane ring contributes significant lipophilicity to the molecule.

  • Polarity Mismatch: While DMSO is a powerful polar aprotic solvent, its primary interaction is through dipole-dipole forces.[3] The highly ordered, ionic lattice of a zwitterion can be difficult for DMSO to disrupt effectively compared to a neutral molecule. The solvent must overcome both the ionic attractions and solvate the nonpolar ring. Studies on similar molecules have shown that interactions between DMSO and the polar amino acid backbone can be unfavorable, whereas interactions with hydrophobic side chains are more favorable.[4]

This combination of a zwitterionic center and a hydrophobic periphery means that simple dissolution in a single solvent like DMSO can sometimes be inefficient.

Frequently Asked Questions (FAQs)

Q1: I've added my α-Amino-1-methyl-cyclohexaneacetic acid to DMSO and it's not dissolving. What's the first thing I should try?

A1: Before moving to more complex methods, ensure you have given the dissolution process adequate energy and time. First, try gentle agitation or vortexing. If that is insufficient, sonication is an excellent next step as it uses ultrasonic waves to break apart solute particles and accelerate dissolution.[5] Gentle heating (e.g., to 30-40°C) can also be effective, but must be done cautiously to avoid compound degradation.[6][7]

Q2: Why does my compound precipitate out of the DMSO solution over time, especially after a freeze-thaw cycle?

A2: This is often due to the creation of a supersaturated, kinetically stable solution that is not thermodynamically stable.[8] Amorphous or less stable crystalline forms of the compound may dissolve initially to a concentration that is higher than the true thermodynamic solubility of the most stable crystal form. Over time, or with the energy input from a freeze-thaw cycle, the compound can crystallize into its more stable, less soluble form, causing it to precipitate.[8] The presence of absorbed water in DMSO can also significantly decrease the solubility of lipophilic compounds.[8]

Q3: Is there an "ideal" co-solvent to use with DMSO for this type of compound?

A3: There is no single ideal co-solvent, as the choice depends on the final application. Co-solvents work by modifying the overall polarity and hydrogen bonding characteristics of the solvent system to better match the solute.[] For α-Amino-1-methyl-cyclohexaneacetic acid, you could explore:

  • N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMA): These are strong, polar aprotic solvents that can disrupt crystal lattices effectively.

  • A small percentage of water: This can sometimes help solvate the ionic portions of the zwitterion. However, be cautious, as excess water can also decrease solubility of the hydrophobic parts of the molecule.[8]

  • Ethanol or Propylene Glycol: These protic solvents can offer hydrogen bonding to complement DMSO's properties.[]

Always perform a small-scale test to ensure the co-solvent is compatible and effective.

Q4: Can I just keep adding more DMSO to dissolve my compound?

A4: While this will eventually dissolve the compound if it has any finite solubility, it will also lower the final concentration of your stock solution. For many screening and development applications, achieving a high stock concentration (e.g., 10-100 mM) is critical. The methods described below are aimed at increasing the solubility limit (mg/mL or molarity) rather than simply using a larger volume of solvent.

Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility

If basic methods like vortexing and sonication fail, follow this systematic workflow to address solubility issues.

G start Start: Compound has poor solubility in 100% DMSO at desired concentration heat_sonicate Action: Apply gentle heat (30-40°C) and/or sonicate for 10-15 min start->heat_sonicate check1 Is the compound fully dissolved? heat_sonicate->check1 ph_adjust Problem: Zwitterionic crystal lattice energy is too high. Solution: Try pH Adjustment (Protocol 2) Ionize the compound to break lattice forces. check1->ph_adjust No success Success! Solution is stable. Store appropriately. check1->success Yes check2 Is the compound fully dissolved? ph_adjust->check2 cosolvent Problem: Solvent polarity is not optimal. Solution: Use a Co-solvent (Protocol 3) Modulate the solvent environment. check2->cosolvent No check2->success Yes check3 Is the compound fully dissolved? cosolvent->check3 salt_form Problem: Intrinsic insolubility of the free form. Solution: Consider Salt Formation (Protocol 4) Synthesize a more soluble salt version (e.g., HCl salt). check3->salt_form No check3->success Yes

Caption: Troubleshooting workflow for solubility enhancement.

Detailed Experimental Protocols

Protocol 1: Baseline Dissolution Procedure

This protocol establishes a baseline and should always be the first step.

  • Preparation: Use high-purity, anhydrous DMSO, as water can negatively impact solubility.[8][10]

  • Weighing: Accurately weigh the desired mass of α-Amino-1-methyl-cyclohexaneacetic acid into a clean, dry vial.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration.

  • Initial Dissolution: Vortex the vial vigorously for 1-2 minutes.

  • Sonication: If solids remain, place the vial in a bath sonicator for 15-minute intervals. Check for dissolution after each interval.

  • Inspection: Once dissolved, hold the solution up to a light source to check for any undissolved particulates. If necessary, centrifuge the solution and use the supernatant.

Protocol 2: Solubility Enhancement by pH Adjustment

Principle: This technique ionizes the zwitterionic compound into either a cationic (acidic pH) or anionic (basic pH) species.[1][] This disrupts the strong intermolecular zwitterionic interactions, often leading to a significant increase in solubility.

G cluster_0 Low pH (Acidic) cluster_1 Isoelectric Point (pI) cluster_2 High pH (Basic) cation Cationic Form (Protonated Amine) -NH3+ zwitterion Zwitterionic Form (Internal Salt) -NH3+ / -COO- cation->zwitterion + OH- zwitterion->cation + H+ anion Anionic Form (Deprotonated Acid) -COO- zwitterion->anion + OH- anion->zwitterion + H+

Caption: Effect of pH on the ionization state of an amino acid.

Method A: Acidification (to form the cationic species)

  • Suspend the compound in 95% of the final required volume of DMSO.

  • Prepare a dilute solution of an acid (e.g., 1M HCl in isopropanol or a few microliters of concentrated HCl).

  • Add the acid dropwise while vortexing. The solid should begin to dissolve as the amino group is protonated.

  • Monitor the dissolution. Stop adding acid as soon as the solid is fully dissolved.

  • Add the remaining DMSO to reach the final target volume.

Method B: Basification (to form the anionic species)

  • Suspend the compound in 95% of the final required volume of DMSO.

  • Use a strong organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a solution of sodium hydroxide.

  • Add the base dropwise while vortexing. The solid should dissolve as the carboxylic acid is deprotonated.

  • Monitor carefully and stop adding base once the solution is clear.

  • Add the remaining DMSO to reach the final target volume.

Causality & Trustworthiness: By converting the compound to a single charged species, you break the zwitterionic crystal lattice. The resulting ion has stronger interactions with the polar DMSO solvent. Always use a minimal amount of acid/base to avoid potential degradation of your compound. A control sample with only DMSO and the acid/base should be prepared to test for any downstream assay interference.

Protocol 3: Solubility Enhancement with Co-solvents

Principle: A co-solvent modifies the dielectric constant and hydrogen-bonding properties of the bulk solvent, creating an environment that is more favorable for the solute.[][11]

  • Selection: Choose a co-solvent based on your experimental constraints (e.g., NMP, DMA, propylene glycol).

  • Testing: Prepare several small-scale test suspensions of your compound in DMSO.

  • Titration: To each suspension, add the chosen co-solvent in 5% (v/v) increments (e.g., for a 1 mL final volume, add 50 µL).

  • Observation: Vortex and sonicate after each addition. Observe which co-solvent and at what percentage yields the best result.

  • Scaling Up: Once an effective co-solvent system is identified, you can prepare your final stock solution. For example, if 10% NMP was effective, prepare a 90:10 DMSO:NMP (v/v) solvent blend first, then use this blend to dissolve your compound. This prevents localized concentration effects that can occur if you add the co-solvent to a suspension.[12]

Protocol 4: The Salt Formation Approach

Principle: This is a pre-emptive chemical modification strategy. Converting an ionizable active pharmaceutical ingredient (API) into a salt is one of the most common and effective methods for increasing aqueous solubility and, by extension, solubility in polar organic solvents.[13][14][15] The salt form often has a less stable crystal lattice than the zwitterionic free form, making it easier to dissolve.

Recommendation: If you consistently face solubility issues and require high concentrations, consider synthesizing or purchasing a salt form of the compound. For α-Amino-1-methyl-cyclohexaneacetic acid, the hydrochloride (HCl) salt would be a logical choice, as it would exist permanently in the more soluble cationic form. Many related compounds, like Gabapentin, are formulated as their salt forms for improved physicochemical properties.[16]

Summary of Techniques

TechniquePrincipleAdvantagesDisadvantages
Heating & Sonication Increases kinetic energy to overcome dissolution energy barriers.Simple, fast, requires no additives.Risk of thermal degradation; may form unstable supersaturated solutions.
pH Adjustment Disrupts zwitterionic crystal lattice by forming a cationic or anionic species.[][17]Highly effective for ionizable compounds; often dramatic solubility increase.May affect compound stability or interfere with biological assays.
Co-solvents Modifies the polarity and solvation properties of the bulk solvent.[][11]Can fine-tune solvent properties; can be effective when pH adjustment fails.Requires empirical testing; co-solvent may have its own assay interferences.
Salt Formation Pre-emptive synthesis of a more soluble form of the compound.[13][14]Often provides the most significant and stable increase in solubility.Requires chemical synthesis; not an "on-the-fly" solution.

References

  • Davis, J. M., & Wilson, D. D. (2022). Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System. Canadian Science Publishing. [Link]

  • Kusk, K. O., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed. [Link]

  • Sjörbom, J., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PMC. [Link]

  • Quora. How can dimethyl sulfoxide enhance solubility in lab applications?[Link]

  • JPT Peptide Technologies. Peptide Solubilization. [Link]

  • Sjörbom, J., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry - ACS Publications. [Link]

  • Al-Ghaban, D. A., & Al-Ghanimy, J. M. (2018). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

  • Kozik, V. S. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. [Link]

  • GEUS Publications. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. [Link]

  • RSC Publishing. (2021). Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study. [Link]

  • Smith, A. W., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • Rathi, P. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • PubChem. (1-Aminomethyl)-cyclohexaneacetic acid hydrochloride hydrate. [Link]

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. [Link]

  • Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?[Link]

  • Stevenson, C. L., et al. (1999). Effect of peptide concentration and temperature on leuprolide stability in dimethyl sulfoxide. PubMed. [Link]

  • Chemical Substance Information. Cyclohexaneacetic acid, a-aMino-, Methyl ester, (S)-. [Link]

  • ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?[Link]

  • Arakawa, T., et al. (2007). Protein precipitation and denaturation by dimethyl sulfoxide. PubMed. [Link]

  • LifeTein. (2026). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. [Link]

  • ISJEM. (2021). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [Link]

  • Taylor & Francis. (2024). Triethyl phosphate (TEP) – dimethylsulfoxide (DMSO), as a green solvent mixture for solid-phase peptide synthesis (SPPS). [Link]

  • Ghasemi, M., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

  • Gaylord Chemical. Solubility Data of DMSO. Scribd. [Link]

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Technical Support Center: Overcoming Steric Hindrance with α-Amino-1-methyl-cyclohexaneacetic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for navigating the synthetic challenges of α-Amino-1-methyl-cyclohexaneacetic acid. This guide is tailored for researchers, scientists, and professionals in drug development who are incorporating this sterically hindered amino acid into their synthetic workflows. Here, you will find practical troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed to address the common issues arising from the unique structural features of this molecule.

Introduction: The Challenge of the Quaternary Center

α-Amino-1-methyl-cyclohexaneacetic acid is an α,α-disubstituted amino acid, characterized by a quaternary carbon atom at the α-position. This structural feature, while often desirable for inducing specific conformations in peptides, presents a significant challenge in chemical synthesis.[1][2] The steric bulk of the methyl and cyclohexyl groups impedes access to both the carboxylic acid and amino functionalities, leading to reduced reactivity in standard synthetic protocols.[1][3] This guide provides targeted strategies to overcome these steric barriers, enabling successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: Why do standard peptide coupling reactions often fail with α-Amino-1-methyl-cyclohexaneacetic acid?

A: Standard peptide coupling reagents, such as DCC or even HBTU, are often inefficient due to the severe steric hindrance around the carboxyl group. The bulky substituents on the α-carbon physically obstruct the approach of both the activating agent and the amine nucleophile. This dramatically slows the rate of amide bond formation, allowing for competing side reactions and often resulting in low or no yield of the desired peptide.[1][3][4]

Q2: What are the most common side reactions to anticipate?

A: When attempting to couple this amino acid, particularly under forcing conditions, several side reactions can occur:

  • Reaction Stalling: The most common outcome is the recovery of unreacted starting materials due to the high activation energy of the reaction.

  • Byproduct Formation from Coupling Reagent: With carbodiimide-based reagents, the formation of N-acylurea is a common issue. Aminium/uronium reagents can sometimes lead to guanidinylation of the free amine if not used correctly.[5]

  • Decomposition: High temperatures or prolonged reaction times can lead to the decomposition of the activated acid or the coupling reagents themselves.

Q3: What are the best practices for protecting group strategy with this amino acid?

A: The selection of protecting groups is a critical first step.[][7]

  • N-terminus Protection: Standard Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups are generally suitable for protecting the amino group.[][8][9] The choice between them will depend on the overall synthetic strategy (e.g., solid-phase vs. solution-phase and the required deprotection conditions).[][10]

  • C-terminus Protection: The carboxyl group is typically protected as a methyl or ethyl ester for solution-phase synthesis. For solid-phase synthesis, the choice of resin and linker will dictate the C-terminal protection. It is important to note that the installation of these protecting groups can also be challenging due to steric hindrance.

Troubleshooting Guides & Protocols

This section offers detailed solutions to common problems encountered during the synthesis with α-Amino-1-methyl-cyclohexaneacetic acid.

Guide 1: Amide Bond (Peptide) Formation

Problem: Consistently low yields or complete failure of coupling reactions.

Root Cause Analysis: The primary issue is the steric hindrance at the α-carbon, which reduces the reactivity of both the carboxyl and amino groups.[1] The chosen coupling reagent and reaction conditions are likely not potent enough to overcome this steric barrier.

Solutions & Protocols:

1. Employ High-Activity Coupling Reagents:

For sterically demanding couplings, it is essential to use more powerful activating agents.[5][11]

  • Uronium/Aminium Salts: Reagents such as HATU, HCTU, and COMU are significantly more effective than older reagents for hindered couplings.[11][12][13] HATU, in particular, is often the reagent of choice as it forms a highly reactive OAt-ester intermediate that is less susceptible to side reactions.[5]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly effective, especially for challenging couplings.[12] PyAOP can be particularly useful for N-methylated or other highly hindered amino acids.[12]

Table 1: Recommended Coupling Reagents for Hindered Amino Acids

ReagentClassKey AdvantagesConsiderations
HATU Uronium SaltHigh reactivity, fast kinetics, minimizes racemization.[5][11]Higher cost.
HCTU Uronium SaltMore cost-effective than HATU with similar high reactivity.[5]Can also lead to guanidinylation side products.[5]
PyAOP Phosphonium SaltExcellent for highly hindered systems, including N-methylated residues.[12]Byproducts can sometimes complicate purification.
COMU Uronium SaltHigh solubility and reactivity.Can be less stable than other uronium salts.

2. Optimize Reaction Conditions:

  • Base Selection: Use a hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.

  • Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are standard.

  • Temperature & Time: While many couplings are run at room temperature, sterically hindered reactions may require elevated temperatures (e.g., 40-60 °C) and extended reaction times (24-48 hours). Microwave-assisted synthesis can also be a powerful tool to drive difficult couplings to completion in a shorter time.[14]

Experimental Protocol: HATU-Mediated Coupling

  • Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve α-Amino-1-methyl-cyclohexaneacetic acid (1.0 eq) in anhydrous DMF.

  • Add the amine coupling partner (1.0-1.2 eq).

  • Add HATU (1.1-1.3 eq).

  • Cool the mixture to 0 °C and add DIPEA (2.0-3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. If no significant progress is observed, consider heating to 40-50 °C.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl and proceed with a standard aqueous workup and purification by column chromatography.

Workflow Diagram: Overcoming Coupling Challenges

G cluster_problem Problem cluster_cause Root Cause cluster_solutions Solutions cluster_outcome Outcome A Low Yield in Peptide Coupling B Steric Hindrance at α-Carbon A->B C Use High-Activity Reagent (e.g., HATU, PyAOP) B->C D Optimize Conditions (Base, Temperature, Solvent) B->D E Alternative Activation (e.g., Acid Chloride) B->E F Improved Yield and Purity C->F D->F E->F

Caption: Troubleshooting workflow for peptide coupling.

Guide 2: N-Terminal Functionalization

Problem: Incomplete N-acylation or N-alkylation reactions.

Root Cause Analysis: While the N-terminus is generally more accessible than the C-terminus, its reactivity is still diminished by the adjacent steric bulk, especially when reacting with large electrophiles.[1]

Solutions & Protocols:

1. N-Acylation:

For challenging acylations, consider converting the carboxylic acid to a more reactive species.

  • Acid Chlorides: Using the corresponding acid chloride with a non-nucleophilic base like pyridine or DIPEA is a highly effective method for acylating hindered amines.[15]

  • Alternative Acylating Agents: In some cases, N-acyl-2-methylamino-2-thiazolines have been shown to provide high chemoselectivity for acylating primary amines in the presence of secondary amines.[16]

2. N-Alkylation (Reductive Amination):

Reductive amination is a robust method for introducing alkyl groups onto the nitrogen.[17]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is milder and more selective than sodium cyanoborohydride, and the reaction can often be performed as a one-pot procedure.

Experimental Protocol: Reductive Amination

  • Dissolve the α-Amino-1-methyl-cyclohexaneacetic acid (1.0 eq) in a suitable solvent such as dichloroethane (DCE) or methanol (MeOH).

  • Add the desired aldehyde or ketone (1.1-1.5 eq).

  • Add a catalytic amount of acetic acid to facilitate imine/iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise to control the initial exotherm.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS or TLC.

  • Carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent and purify as necessary.

Logical Diagram: Strategy Selection

G cluster_peptide Peptide Coupling cluster_nfunc N-Functionalization A Synthetic Goal B Use HATU or PyAOP A->B Amide Bond C Microwave Heating A->C Difficult Coupling D Acylation with Acid Chloride A->D N-Acylation E Reductive Amination (STAB) A->E N-Alkylation

Caption: Decision-making for functionalizing the amino acid.

References
  • Katritzky, A. R., & Rogovoy, A. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(16), 6143–6146.
  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Li, J., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(24), 10836–10844.
  • DrugBank. (n.d.). 1-(aminomethyl)cyclohexaneacetic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014).
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • D'Souza, R. (2001). Reductive amination of (alpha) - amino acids: Solution - Phase synthes. Western Michigan University.
  • Bode, J. W., & Ueda, M. (2014). Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides. Organic Letters, 16(6), 1744–1747.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Makarov, I. S., et al. (2023). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. The Journal of Organic Chemistry, 88(16), 11466–11476.
  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(6), 405-409.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • Wang, Z., et al. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 21(11), 1464.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • PubChem. (n.d.). (1-Aminomethyl)-cyclohexaneacetic acid hydrochloride hydrate. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

  • Chemcas. (n.d.). Cyclohexaneacetic acid, a-aMino-, Methyl ester, (S)-. Retrieved from [Link]

  • Bode, J. W. (2014). The synthesis of sterically hindered amides. PubMed.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Synfacts. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Thieme, 18(11), 1238.
  • Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • Wang, Y., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.
  • Chusov, D., & Oganesyan, A. (2019). Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. The Journal of Organic Chemistry, 84(7), 4389–4397.
  • Kappe, C. O. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(1), 12-35.
  • Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • Wzorek, A., et al. (2023). CUTTING-EDGE STRATEGIES IN THE ASYMMETRIC SYNTHESIS OF α-AMINOCYCLOPROPANE CARBOXYLIC ACIDS: ESSENTIAL SCAFFOLDS FOR DRUG DISCOVERY. Ukrainian Chemistry Journal, 89(10), 3-52.
  • Williams, R. M. (1989). Synthesis of Optically Active α-Amino Acids. Pergamon Press.
  • Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.

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reducing byproduct formation during a-Amino-1-methyl-cyclohexaneacetic acid reactions

Technical Support Center: Troubleshooting α -Amino-1-methyl-cyclohexaneacetic Acid Reactions

As a Senior Application Scientist, I have designed this technical support guide to move beyond basic troubleshooting. When working with α -Amino-1-methyl-cyclohexaneacetic acid (CAS: 855417-33-3)[1], you are dealing with a molecule defined by extreme steric hindrance. The α -carbon is directly bonded to a massive 1-methylcyclohexyl group, which creates severe thermodynamic and kinetic barriers during standard amide bond formation, esterification, and peptide coupling[2].

Because this bulky side chain physically shields the electrophilic carbonyl carbon, standard aminolysis is severely retarded. This kinetic delay allows competing side reactions to dominate the reaction landscape[3]. This guide dissects the mechanistic causality behind each failure mode and provides field-proven, self-validating protocols to suppress byproducts and maximize your target yield.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I seeing massive amounts of N-acylurea byproduct when using DCC or DIC for coupling?

The Causality: When standard carbodiimides like N,N'-diisopropylcarbodiimide (DIC) react with the carboxyl group of α -Amino-1-methyl-cyclohexaneacetic acid, they form an O-acylisourea intermediate. In unhindered amino acids, the incoming amine rapidly attacks this intermediate (aminolysis). However, the bulky 1-methylcyclohexyl side chain acts as a physical shield, severely retarding the nucleophilic attack. This extended half-life gives the O-acylisourea ample time to undergo an intramolecular O-to-N rearrangement, yielding the thermodynamically stable, unreactive N-acylurea byproduct[3].

The Solution: Abandon standalone carbodiimides. Transition to using DIC in a 1:1 ratio with OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate). OxymaPure is highly electron-withdrawing and less sterically demanding than traditional additives like HOBt. It rapidly intercepts the O-acylisourea to form a highly reactive active ester before the O-to-N rearrangement can occur.

Q2: My chiral purity is degrading. How do I prevent epimerization/racemization during activation?

The Causality: Slower coupling times not only promote N-acylurea formation but also allow the activated amino acid to cyclize into a 5(4H)-oxazolone intermediate. The α -proton in this oxazolone ring is highly acidic. If you are using a strong, standard base like N,N-Diisopropylethylamine (DIPEA), it will abstract this proton, leading to tautomerization and subsequent racemization[3].

The Solution:

  • Base Substitution: Replace DIPEA with 2,4,6-trimethylpyridine (collidine). Collidine provides sufficient basicity to facilitate the coupling but is too sterically hindered to abstract the α -proton.

  • Thermal Control: Perform the initial activation step strictly at 0°C for 5–10 minutes before warming to room temperature. Lower kinetic energy suppresses the cyclization pathway.

Q3: During solid-phase peptide synthesis (SPPS), my dipeptide containing this amino acid is spontaneously cleaving from the resin. What is happening?

The Causality: You are observing 2,5-diketopiperazine (DKP) formation. When the N-terminal protecting group (e.g., Fmoc) is removed from the dipeptide, the free amine can undergo an intramolecular nucleophilic attack on the C-terminal ester bond connecting the peptide to the resin[4]. Because the coupling of the third amino acid is extremely slow due to the steric bulk of α -Amino-1-methyl-cyclohexaneacetic acid, this intramolecular DKP cyclization outcompetes the intermolecular coupling, cleaving the dipeptide off the resin as a cyclic byproduct.

The Solution: Use 2-chlorotrityl chloride (2-CTC) resin. The massive steric bulk of the trityl linker physically restricts the conformational flexibility of the C-terminus, preventing the dipeptide from adopting the transition state required for DKP formation.

Part 2: Quantitative Data Summary

The table below summarizes the kinetic impact of various coupling systems on byproduct formation when reacting sterically hindered α -amino acids.

Table 1: Impact of Coupling Conditions on Byproduct Formation

Coupling SystemBaseReaction TimeN-Acylurea (%)Epimerization (%)Target Amide Yield (%)
DCC aloneNone24 h65.05.218.5
DIC / HOBtDIPEA12 h32.412.845.1
HATUDIPEA6 h< 1.08.582.3
DIC / OxymaPure Collidine 6 h < 1.0 < 0.5 94.7

Part 3: Reaction Pathway Visualization

The following diagram illustrates the divergence of the reactive intermediate into desired products versus dead-end byproducts based on the kinetic principles discussed above.

GAa-Amino-1-methyl-cyclohexaneacetic acidCO-Acylisourea(Reactive Intermediate)A->C ActivationBCarbodiimide (DIC/DCC)B->CDAminolysis (Fast with Oxyma)Desired PathwayC->D + AmineFO-to-N Rearrangement(Slow Aminolysis)C->F Steric BlockadeHCyclization (Base Catalyzed)C->H + Excess BaseETarget Peptide/AmideD->EGN-Acylurea Byproduct(Dead End)F->GI5(4H)-Oxazolone(Racemization)H->I

Reaction pathways of sterically hindered α-amino acids during carbodiimide activation.

Part 4: Experimental Protocol

Optimized Coupling Methodology for α -Amino-1-methyl-cyclohexaneacetic acid

This self-validating protocol utilizes OxymaPure and collidine to force the reaction down the desired aminolysis pathway while suppressing oxazolone and N-acylurea formation.

Step 1: Resin Preparation

  • Swell 0.1 mmol of amine-functionalized 2-CTC resin in 5 mL of anhydrous N,N-dimethylformamide (DMF) for 30 minutes.

  • Drain the solvent completely.

Step 2: Pre-Activation (Thermal Control is Critical)

  • In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc- α -Amino-1-methyl-cyclohexaneacetic acid and 0.4 mmol (4 eq) of OxymaPure in 2 mL of DMF.

  • Chill the solution to 0°C using an ice bath.

  • Add 0.4 mmol (4 eq) of N,N'-Diisopropylcarbodiimide (DIC) to the chilled solution.

  • Stir at 0°C for exactly 5 minutes. Causality: This brief, cold activation forms the highly reactive Oxyma ester while lacking the thermal energy required for oxazolone cyclization.

Step 3: Coupling & Neutralization

  • Transfer the activated mixture directly to the swelled resin.

  • Immediately add 0.1 mmol (1 eq) of 2,4,6-trimethylpyridine (collidine). Causality: Collidine neutralizes acidic byproducts to keep the nucleophilic amine deprotonated, but its steric bulk prevents it from abstracting the α -proton.

  • Agitate the reaction vessel at room temperature for 6 hours.

Step 4: Verification & Washing

  • Extract a few resin beads and perform a Kaiser test.

    • Self-Validation: If the beads turn blue (positive for free amines), extend the coupling time by 2 hours. If colorless (negative), proceed to washing.

  • Drain the reaction vessel and wash the resin sequentially with DMF (3 × 5 mL) and Dichloromethane (DCM) (3 × 5 mL) to remove all soluble byproducts and excess reagents.

Part 5: References

  • Vaia. Treatment of an α-amino acid with DCC yields a 2,5-diketopiperazine. Propose a mechanism. Retrieved from:

  • Benchchem. Ethyl 2-cyano-2-(hydroxyimino)acetate | 56503-39-0. Retrieved from:

  • LookChem. Cas 855417-33-3, a-Amino-1-methyl-cyclohexaneacetic acid. Retrieved from:

  • University of Michigan. Evolution of amide bond formation. Retrieved from:

  • ACS Publications. Aldehyde Capture Ligation for Synthesis of Native Peptide Bonds. Retrieved from:

Technical Support Center: Optimizing Mobile Phase for a-Amino-1-methyl-cyclohexaneacetic acid (Gabapentin) HPLC Analysis

Author: BenchChem Technical Support Team. Date: April 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for the HPLC analysis of a-Amino-1-methyl-cyclohexaneacetic acid, commonly known as Gabapentin. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this analyte. Gabapentin is a zwitterionic compound with pKa values around 3.7 (carboxylic acid) and 10.7 (amino group), and it lacks a strong native chromophore, which presents unique hurdles in reversed-phase chromatography.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you optimize your mobile phase and troubleshoot common issues effectively.

Troubleshooting Guide: Common Chromatographic Issues

This section addresses specific problems you may encounter during method development and routine analysis.

Question 1: Why is my Gabapentin peak tailing or showing poor symmetry?

Answer:

Peak tailing is one of the most frequent challenges in HPLC and for basic compounds like Gabapentin, it often points to undesirable secondary interactions with the stationary phase or suboptimal mobile phase conditions.[2][3]

Root Causes & Solutions:

  • Silanol Interactions: The primary cause of tailing for basic analytes is the interaction between the protonated amine group of Gabapentin and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[2] This is especially prominent at mid-range pH.

    • Solution A: Lower the Mobile Phase pH: Adjusting the mobile phase pH to between 2.5 and 3.0 with an acid like phosphoric acid or formic acid is highly effective.[4] At this low pH, the residual silanol groups are protonated (Si-OH), minimizing their ability to interact with the now positively charged Gabapentin molecule (protonated amine).

    • Solution B: Use an End-Capped Column: Modern, high-purity silica columns with robust end-capping (treating the silica surface to reduce the number of accessible silanols) are less prone to this issue. If you are using an older "Type A" silica column, switching to a modern "Type B" silica or a hybrid-particle column can significantly improve peak shape.

    • Solution C: Add a Competing Base: Introducing a small amount of a competing base, like triethylamine (TEA), into the mobile phase can also help.[5] The TEA will preferentially interact with the active silanol sites, masking them from the analyte and improving peak symmetry.

  • Incorrect Mobile Phase pH: If the mobile phase pH is not adequately controlled or is too close to one of the analyte's pKa values, you can see peak distortion.[6]

    • Solution: Ensure your mobile phase pH is at least 1.5 to 2 units away from the analyte's pKa. For Gabapentin, this means operating well below pH 3.7 or above pH 10.7 (though high pH can degrade silica columns). Additionally, use an appropriate buffer at a sufficient concentration (typically 20-50 mM) to maintain a stable pH throughout the analysis.[6]

  • Column Overload: Injecting too much analyte mass on the column can lead to tailing that resembles a right-triangle shape.[7]

    • Solution: Verify this by injecting a 10-fold dilution of your sample. If the peak shape improves and retention time increases slightly, you are experiencing mass overload. Reduce your sample concentration or injection volume accordingly.

Troubleshooting Workflow for Peak Tailing

G start Poor Peak Shape (Tailing) check_all_peaks Does it affect all peaks? start->check_all_peaks all_peaks_yes Yes check_all_peaks->all_peaks_yes Yes all_peaks_no No, primarily Gabapentin check_all_peaks->all_peaks_no No system_issue System Issue Likely (e.g., blocked frit, dead volume) all_peaks_yes->system_issue fix_system Backflush or Replace Column Frit. Check fittings and tubing. system_issue->fix_system analyte_specific_issue Analyte-Specific Interaction all_peaks_no->analyte_specific_issue check_ph Is Mobile Phase pH < 3.0? analyte_specific_issue->check_ph ph_no No check_ph->ph_no ph_yes Yes check_ph->ph_yes adjust_ph Adjust pH to 2.5-3.0 with Formic or Phosphoric Acid ph_no->adjust_ph check_overload Inject 10x Dilution ph_yes->check_overload shape_improves Shape Improves? check_overload->shape_improves overload_yes Yes shape_improves->overload_yes overload_no No shape_improves->overload_no reduce_conc Mass Overload. Reduce sample concentration. overload_yes->reduce_conc consider_column Consider Silanol Interactions. Use end-capped column or add TEA. overload_no->consider_column

Caption: Workflow for diagnosing Gabapentin peak tailing.

Question 2: My Gabapentin peak has very low or no retention. How can I increase it?

Answer:

This is a common and expected behavior for Gabapentin in standard reversed-phase HPLC. As a small, polar, zwitterionic molecule, it has very little affinity for a nonpolar stationary phase (like C18) and will elute at or near the solvent front (void volume).[4] The solution is to modify the mobile phase to make the analyte "act" more hydrophobic.

Strategies to Increase Retention:

  • Ion-Pair Chromatography (IPC): This is the most effective and widely used technique. An ion-pairing reagent, which has a charged head group and a hydrophobic tail, is added to the mobile phase.[8]

    • Mechanism: For Gabapentin (which is cationic at low pH), an anionic ion-pairing reagent is used. The reagent's negative head group forms a neutral ion-pair with Gabapentin's positive amine group. The hydrophobic tail of the reagent can then interact strongly with the C18 stationary phase, significantly increasing retention.[9]

    • Recommended Reagents: Perfluorinated carboxylic acids are excellent choices as they are volatile and compatible with MS detectors.[10] Alkyl sulfonates are also common for UV-only methods.

    • Protocol: Start by adding 0.1% Trifluoroacetic Acid (TFA) or 5-10 mM Heptafluorobutyric Acid (HFBA) to your mobile phase. HFBA, with its longer carbon chain, will provide more retention than TFA.[8][10]

Principle of Ion-Pair Chromatography for Gabapentin

G cluster_0 Stationary Phase (C18) cluster_1 Mobile Phase C18 hydrophobic chains Gabapentin Gabapentin (Cationic at low pH) [G-NH3+] Gabapentin->C18 Weak Interaction (Poor Retention) IonPair Neutral Ion-Pair [G-NH3+...-OOC(CF2)3CF3] Gabapentin->IonPair forms HFBA HFBA (Anionic) [CF3(CF2)3COO-] HFBA->IonPair forms IonPair->C18 Interacts with & Retains

Caption: How ion-pairing reagents increase Gabapentin retention.

Comparison of Common Anionic Ion-Pair Reagents

ReagentTypical ConcentrationRetention IncreaseMS CompatibilityComments
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)ModerateGood (can cause ion suppression)Commonly used; also good for peak shape.[8]
Heptafluorobutyric Acid (HFBA) 5 - 10 mMStrongGood (less suppression than TFA)Excellent choice for increasing retention of polar bases.[10][11]
Sodium Pentanesulfonate 5 - 10 mMStrongNo (non-volatile)For UV detection only. Forms strong ion pairs.[10]
  • Highly Aqueous Mobile Phases: Using a mobile phase with a very high aqueous content (e.g., >95% water) can increase retention on certain types of columns (e.g., those with polar-embedded or polar end-capped phases) that are designed to resist "phase dewetting" or collapse.

Question 3: I don't see a peak for Gabapentin. What is the problem?

Answer:

Assuming your system is working correctly, the most likely reason is your choice of detector. Gabapentin has a very weak UV chromophore, meaning it absorbs very little UV light and is essentially invisible to a standard UV detector at typical wavelengths (e.g., 210-280 nm).[4]

Detection Solutions:

  • Pre-Column Derivatization: This is a common strategy to attach a molecule with a strong chromophore or fluorophore to Gabapentin.[12]

    • Common Reagents:

      • o-Phthalaldehyde (OPA): Reacts with the primary amine of Gabapentin to form a highly fluorescent product. This is a very sensitive and popular method.[1]

      • 9-fluorenylmethyl chloroformate (FMOC-Cl): Also reacts with the amine to create a product that can be detected by UV or fluorescence.[13]

      • 4-Fluoro-7-Nitrobenzofurazan (NBD-F): Yields a fluorescent product and allows for sensitive detection.[14]

    • Consideration: Derivatization adds extra steps to sample preparation, and the stability of the derivative must be considered.[1][13]

  • Alternative Detectors: If derivatization is not desirable, using a more universal detector is the best approach.

    • Charged Aerosol Detector (CAD): A near-universal detector that is not dependent on the optical properties of the analyte. It provides a response proportional to the mass of the analyte and is an excellent choice for compounds like Gabapentin.

    • Mass Spectrometry (MS): LC-MS provides excellent sensitivity and selectivity and is the gold standard for analyzing compounds with no chromophore. It confirms the identity of the peak by its mass-to-charge ratio.[12]

    • Evaporative Light Scattering Detector (ELSD): Another mass-based detector, though often less sensitive than CAD or MS.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase development for Gabapentin on a C18 column?

A good, robust starting point that combines strategies for retention and peak shape is an ion-pairing, low-pH mobile phase.

Example Starting Protocol:

  • Column: Use a modern, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid or 20 mM Ammonium Formate buffer, adjusted to pH 2.8 with formic acid in water.[4]

  • Mobile Phase B: Acetonitrile or Methanol.

  • Ion-Pairing Reagent: Add 0.05% TFA or 5 mM HFBA to both Mobile Phase A and B to ensure consistent concentration during the gradient.

  • Flow Rate: 1.0 mL/min.

  • Gradient: Start with a shallow gradient, for example, 5-30% B over 15 minutes, to find the approximate elution time.

  • Detector: Use MS, CAD, or perform pre-column derivatization for UV/Fluorescence detection.

Table of Published Mobile Phase Compositions

Mobile Phase CompositionColumnpHDetectionReference
Methanol : Potassium Dihydrogen Orthophosphate (20:80, v/v)C186.2UV (275 nm, after reaction)[1][15]
Methanol : Acetonitrile : Triethylamine (50:25:25, v/v)C185.8UV (211 nm)[5]
Acetonitrile : 20 mM Ammonium Formate Buffer (gradient)C82.8UV-CAD[4]
Methanol : Water (80:20, v/v)C18N/AFluorescence (after NBD-F derivatization)[14]
Acetonitrile : Buffer Solution (24:76, v/v) with Sodium PerchlorateC18 (L1)1.8UV (215 nm)[16]
Q2: How do I choose the right buffer and pH?

The choice of buffer and pH is critical for reproducibility and peak shape.[17]

  • pH Selection: As discussed, a low pH (2.5-3.0) is generally optimal for Gabapentin on silica-based columns. This protonates the primary amine (ensuring consistent charge state) and suppresses silanol activity.[4]

  • Buffer Selection:

    • For UV Detection: Phosphate buffers are excellent for controlling pH in this range but are not volatile and cannot be used with MS.[1]

    • For MS/CAD Detection: Volatile buffers are required. Formate (e.g., formic acid, ammonium formate) or acetate (e.g., acetic acid, ammonium acetate) buffers are standard choices.[4][8]

  • Buffer Concentration: A concentration of 10-25 mM is usually sufficient to provide adequate buffering capacity without causing potential precipitation issues when mixed with high percentages of organic solvent.[6]

Q3: Are there alternatives to reversed-phase chromatography?

Yes, while reversed-phase with ion-pairing is the most common approach, other modes can be used.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent (typically >80% acetonitrile). This mode is well-suited for retaining and separating very polar compounds like Gabapentin. It can be an excellent alternative if you are struggling with retention in reversed-phase, and it often provides good sensitivity with mass spectrometry.

References

  • Development and Validation of a New HPLC Method for the Determination of Gabapentin. Oriental Journal of Chemistry. [Link]

  • Method Development and Validation of Gabapentin, Methyl cobalamin and their degradative products by RP-HPLC. International Journal of Research and Analytical Reviews. [Link]

  • (PDF) Development and Validation of a New HPLC Method for the Determination of Gabapentin. ResearchGate. [Link]

  • HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore. PMC. [Link]

  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ANALYSIS OF GABAPENTIN IN PURE AND PHARMACEUTICAL FORMULATIONS. TSI Journals. [Link]

  • Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Welch Materials. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. [Link]

  • Studies using HPLC-PDA in gabapentin N-derivatization reactions with 9-fluorenylmethyl chloroformate (FMOC-Cl). SciELO. [Link]

  • UHPLC Analysis of Underivatized Amino Acids. LCGC International. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Gabapentin Official Monograph USP 35. U.S. Pharmacopeia. [Link]

  • Abnormal Peak Shapes. Shimadzu. [Link]

  • Highly Sensitive Determination and Validation of Gabapentin in Pharmaceutical Preparations by HPLC with 4-Fluoro-7-Nitrobenzofurazan Derivatization and Fluorescence Detection. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Development and application of a validated HPLC method for the analysis of dissolution samples of gabapentin drug products. ResearchGate. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Separation of Cyclohexanecarboxylic acid, 1-amino- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Development & Optimization of HPLC Method Course Outline. ResearchGate. [Link]

  • Analysis of Amino Acids by HPLC. Agilent. [Link]

  • Simultaneous Analysis of Amino Acids Using Automatic Pretreatment Function of ProminenceTM-i Integrated LC System. Shimadzu. [Link]

Sources

preventing degradation of a-Amino-1-methyl-cyclohexaneacetic acid during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Degradation During Long-Term Storage

Welcome to the technical support center for a-Amino-1-methyl-cyclohexaneacetic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. By understanding the potential degradation pathways and implementing proper storage and handling protocols, you can safeguard your experimental outcomes and preserve the quality of your materials.

This document provides a comprehensive overview of best practices, frequently asked questions, and detailed troubleshooting protocols to address challenges you may encounter during the long-term storage of a-Amino-1-methyl-cyclohexaneacetic acid.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and stability of a-Amino-1-methyl-cyclohexaneacetic acid.

What are the optimal storage conditions for a-Amino-1-methyl-cyclohexaneacetic acid?

For long-term stability, a-Amino-1-methyl-cyclohexaneacetic acid should be stored in a cool, dark, and dry environment.[1][2] The recommended storage temperature is between 2°C and 8°C.[3][4] It is crucial to store the compound in a tightly sealed container to protect it from moisture and atmospheric oxygen, which can lead to hydrolysis and oxidation, respectively.[3][4] For enhanced protection, especially for sensitive amino acid derivatives, storing under an inert gas like argon or nitrogen is advisable.[3][4][5]

How does humidity affect the stability of this compound?

Excess moisture can lead to the hydrolysis of a-Amino-1-methyl-cyclohexaneacetic acid, which can render it inactive or toxic.[3] Amino acids, in general, are sensitive to moisture, which can facilitate degradation.[4][6][7] Therefore, it is essential to store the compound in a desiccator or a controlled humidity environment to prevent water contamination.[3] When retrieving the compound from refrigerated storage, always allow it to warm to room temperature before opening the container to prevent condensation.[1][5]

Is a-Amino-1-methyl-cyclohexaneacetic acid sensitive to light?

Yes, like many active pharmaceutical ingredients (APIs), a-Amino-1-methyl-cyclohexaneacetic acid can be susceptible to photodegradation.[3] Exposure to UV radiation can alter the chemical structure of the compound.[3] To mitigate this, always store the compound in opaque or amber-colored containers to minimize light exposure.[3][4]

What are the primary degradation pathways for this type of compound?

The main degradation pathways for α-amino acids include:

  • Oxidative deamination: This process involves the removal of the amino group, leading to the formation of an α-keto acid and ammonia.[8][9][10] This can be a significant pathway in the presence of oxygen.

  • Decarboxylation: The loss of the carboxyl group as carbon dioxide can occur, especially at elevated temperatures.[11]

  • Hydrolysis: In the presence of moisture, the compound can undergo hydrolysis.[3]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[3][12][13][14]

What are the visible signs of degradation?

Visual inspection can sometimes reveal degradation. Signs to look for include:

  • Change in color: Discoloration or yellowing of the powder.

  • Clumping or caking: This can indicate moisture absorption.[6]

  • Change in odor: The development of an unusual smell.

However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial for confirming the purity and stability of the compound.

How can I test for degradation?

Several analytical techniques can be used to assess the purity and detect degradation products of a-Amino-1-methyl-cyclohexaneacetic acid. High-Performance Liquid Chromatography (HPLC) is a widely used and effective method.[15][16][17][18] Other techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying and quantifying degradation products.[16][19]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile derivatives of the amino acid.[16]

  • Ion-Exchange Chromatography (IEC): A classic method for amino acid analysis.[16][20]

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues with a-Amino-1-methyl-cyclohexaneacetic acid.

Issue 1: Suspected Degradation Based on Experimental Results

Symptoms:

  • Inconsistent or unexpected results in your experiments.

  • Reduced biological activity of the compound.

  • Appearance of unknown peaks in analytical data (e.g., HPLC, LC-MS).[19]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for suspected degradation.

Issue 2: Visible Changes in the Stored Compound

Symptoms:

  • The powder has changed color, become clumpy, or has an unusual odor.

Immediate Actions:

  • Quarantine the material: Immediately segregate the affected batch to prevent its use in further experiments.

  • Document the changes: Record the date, storage conditions, and a detailed description of the observed changes.

  • Review storage history: Check temperature and humidity logs to identify any deviations from the recommended storage conditions.[21]

  • Perform analytical testing: Use a validated analytical method, such as HPLC, to quantify the purity of the compound and identify any degradation products.

III. Protocols and Best Practices

Recommended Long-Term Storage Protocol
  • Container Selection: Use an amber glass or other opaque, airtight container to protect the compound from light and moisture.[3][4]

  • Inert Atmosphere: Before sealing, flush the container with an inert gas such as argon or nitrogen to displace oxygen and minimize oxidative degradation.[3][5]

  • Temperature Control: Store the sealed container in a refrigerator at 2°C to 8°C.[3][4] Ensure the storage unit has a calibrated temperature monitoring system.[22]

  • Humidity Control: Place the container inside a desiccator with a suitable desiccant to maintain a dry environment.

  • Handling: When accessing the compound, allow the container to equilibrate to room temperature before opening to prevent moisture condensation.[1][5] After dispensing the required amount, re-flush the container with inert gas before sealing and returning it to storage.

  • Inventory Management: Implement a "first-in, first-out" (FIFO) system for your stock to ensure that older batches are used first.

Data Summary: Storage Conditions and Potential Degradants
ParameterRecommended ConditionRationalePotential Degradation Products
Temperature 2°C to 8°CSlows down chemical degradation rates.[3]Decarboxylation products, various thermal degradants.[11]
Humidity Low (use of desiccants)Prevents hydrolysis.[3][7]Hydrolytic byproducts.
Light Dark (amber vials/opaque containers)Prevents photodegradation.[3][4]Photo-oxidized products, radical species.[12][13]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation.[3][4][5]Oxidative deamination products (α-keto acids).[23]
Experimental Protocol: Stability Assessment by HPLC

This protocol outlines a general method for assessing the stability of a-Amino-1-methyl-cyclohexaneacetic acid using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Objective: To quantify the purity of the compound and detect the presence of degradation products.

Materials:

  • a-Amino-1-methyl-cyclohexaneacetic acid sample

  • Reference standard of a-Amino-1-methyl-cyclohexaneacetic acid

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or other suitable buffer

  • HPLC system with UV or Mass Spectrometric detector

Methodology:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for amino acid analysis is a gradient of acetonitrile and water with a small amount of an acid modifier like formic acid to improve peak shape.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

  • Sample Solution Preparation: Accurately weigh and dissolve the test sample of a-Amino-1-methyl-cyclohexaneacetic acid in the mobile phase to a concentration within the range of the calibration curve.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm (for the carboxyl group) or Mass Spectrometry for higher specificity and sensitivity.[17]

    • Gradient Program: A gradient elution is often necessary to separate the main compound from potential impurities. An example gradient could be starting with a low percentage of acetonitrile and increasing it over the run time.

  • Analysis:

    • Inject the standard solutions to establish the calibration curve.

    • Inject the sample solution.

    • Integrate the peak areas of the main compound and any impurity peaks.

  • Data Interpretation:

    • Calculate the concentration of the a-Amino-1-methyl-cyclohexaneacetic acid in the sample using the calibration curve.

    • Determine the percentage purity by comparing the peak area of the main compound to the total area of all peaks.

    • The appearance of new peaks or a decrease in the main peak area compared to an initial analysis indicates degradation.

Workflow for Stability Assessment:

Sources

troubleshooting racemization of a-Amino-1-methyl-cyclohexaneacetic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Racemization of α-Amino-1-methyl-cyclohexaneacetic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the stereochemical integrity of peptides containing the sterically hindered, non-proteinogenic amino acid, α-Amino-1-methyl-cyclohexaneacetic acid (referred to herein as Me-cAc). As your Senior Application Scientist, I will provide in-depth, field-proven insights to diagnose and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: I'm observing diastereomeric impurities after coupling Fmoc-Me-cAc-OH. Is this residue racemizing?

This is a common observation, but it is mechanistically improbable that the Me-cAc residue itself is racemizing. The two primary racemization mechanisms in peptide synthesis, direct enolization and oxazolone formation, both require the abstraction of the proton on the α-carbon.[1][2]

The structure of α-Amino-1-methyl-cyclohexaneacetic acid, being an α,α-disubstituted amino acid, lacks this α-proton. Its α-carbon is a quaternary center, making it structurally resistant to racemization under standard coupling conditions.

The issue likely originates from one of two sources:

  • Epimerization of the preceding amino acid residue (C-terminal neighbor) during the slow coupling of the bulky Me-cAc.

  • Incomplete coupling of Me-cAc, leading to deletion sequences that may have similar retention times to diastereomers in chromatographic analyses.

This guide will focus on diagnosing and solving the more common and insidious problem: the epimerization of the preceding residue.

Troubleshooting Guide: Epimerization of the Preceding Residue

The extreme steric hindrance of Me-cAc makes its coupling reaction kinetically challenging. This often requires extended reaction times, higher temperatures, or more potent reagents—conditions that significantly increase the risk of racemization for the newly deprotected N-terminal amino acid of the peptide-resin.[3][4] The activated state of this preceding residue is prolonged, making it vulnerable to base-catalyzed epimerization.

Below is a logical workflow to diagnose and solve this issue.

G cluster_0 Diagnosis cluster_1 Optimization Strategy start Diastereomeric Impurity Observed After Me-cAc Coupling q1 Is the Me-cAc starting material enantiomerically pure? start->q1 check_sm Analyze Fmoc-Me-cAc-OH monomer by Chiral HPLC/GC-MS q1->check_sm No q2 Did the coupling reaction go to completion? q1->q2 Yes check_completion Perform Kaiser Test or analyze crude peptide for deletion sequences by LC-MS q2->check_completion No conclusion High probability of epimerization in the preceding residue (n-1). Proceed to Optimization. q2->conclusion Yes opt_start Optimize Coupling Protocol for Me-cAc conclusion->opt_start opt_reagent 1. Select Coupling Reagent & Additive opt_start->opt_reagent opt_base 2. Select Base opt_reagent->opt_base opt_temp 3. Control Temperature opt_base->opt_temp opt_protocol 4. Refine Protocol opt_temp->opt_protocol opt_end Re-synthesize and Analyze opt_protocol->opt_end

Caption: Troubleshooting workflow for impurities in Me-cAc coupling.

Q2: Which coupling reagents and additives should I use to couple Me-cAc while minimizing epimerization of the previous residue?

The goal is to find a balance: a reagent powerful enough to overcome the steric hindrance of Me-cAc, yet gentle enough to prevent epimerization of the preceding residue.

  • High-Reactivity Uronium/Aminium Salts: Reagents like HATU , HCTU , and COMU are excellent choices. They are highly efficient, which can shorten the required reaction time, thereby reducing the window for the preceding residue to racemize.[5][6]

  • Indispensable Additives: Regardless of the coupling reagent, an additive is crucial. OxymaPure (Oxyma) is highly recommended. It has been shown to be more effective than the traditional HOBt at suppressing racemization, especially in carbodiimide-mediated couplings, by rapidly forming a less reactive, more stable active ester.[7]

  • Carbodiimides (DIC/DCC): While economical, carbodiimides used alone are prone to causing racemization.[5] If you must use them, it is absolutely essential to pair them with Oxyma or HOAt. The combination of DIC/Oxyma is a proven, low-racemization cocktail that is effective for many couplings.[7][8]

Comparative Summary of Coupling Reagents

Reagent Class Examples Suitability for Hindered Coupling Racemization Risk (Preceding Residue) Recommendation
Uronium/Aminium HATU, HCTU, COMU Excellent Low to Moderate First choice. High efficiency can reduce overall reaction time.[5][6]
Phosphonium PyBOP, PyAOP Good Low to Moderate Good alternative to uronium salts. Avoids guanidinylation side products.
Carbodiimides DIC, DCC Moderate High (without additive) Use only with an additive like Oxyma. DIC/Oxyma is a strong, low-cost option.[7]

| Specialty | DEPBT, BOP-Cl | Good | Very Low | Excellent for minimizing racemization but may have slower kinetics.[9][10] |

Q3: What is the best base to use for this specific coupling?

The choice and amount of base are critical. The base facilitates the deprotonation of the incoming amino acid's carboxyl group and neutralizes the protonated N-terminus of the peptide-resin, but it is also the primary catalyst for the unwanted epimerization of the preceding residue.[11]

  • Sterically Hindered Bases: A sterically hindered, weaker base is the best choice. 2,4,6-Collidine (TMP) is highly recommended as it has been shown to substantially reduce racemization compared to more common bases.[6][10][12]

  • Commonly Used Bases: N,N-Diisopropylethylamine (DIPEA) is a very strong base and should be used with extreme caution, or avoided entirely for this critical step. N-methylmorpholine (NMM) is a weaker base than DIPEA and a better choice, but Collidine is superior for suppressing epimerization.[10][11]

Impact of Base Selection on Racemization

Base Abbreviation pKa (approx.) Steric Hindrance Racemization Potential
N,N-Diisopropylethylamine DIPEA 10.7 High High
Triethylamine TEA 10.8 Low Very High
N-Methylmorpholine NMM 7.4 Moderate Moderate

| 2,4,6-Collidine | TMP | 7.4 | Very High | Very Low [6][10] |

Q4: How does temperature affect this process?

Higher temperatures accelerate all chemical reactions, including both the desired peptide coupling and the undesired epimerization.[3] While microwave-assisted peptide synthesis (MAPS) is often used to drive difficult couplings, high temperatures can be detrimental to stereochemical purity, especially for sensitive residues like Cys and His.[12][13][14]

  • Recommendation: Perform the coupling of Me-cAc at a reduced temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a standard practice to mitigate epimerization.[3] If using a microwave synthesizer, reducing the coupling temperature from a typical 80-90°C to 50°C can significantly limit racemization while still providing acceleration.[12]

Experimental Protocols

Protocol 1: Low-Epimerization Coupling of Fmoc-Me-cAc-OH

This protocol is designed to maximize coupling efficiency while minimizing the epimerization of the C-terminal neighboring residue.

  • Resin Preparation:

    • Perform the standard Fmoc deprotection of the resin-bound peptide (e.g., 20% piperidine in DMF, 2 x 10 min).

    • Wash the resin thoroughly with DMF (at least 6 times) to ensure complete removal of piperidine. This is a critical step.

  • Amino Acid Activation (In-Situ):

    • In a separate vessel, dissolve Fmoc-Me-cAc-OH (4 eq.), the coupling reagent (e.g., HATU, 3.95 eq.), and the additive (e.g., Oxyma, 4 eq.) in a minimal amount of DMF.

    • Crucially, do not add the base to this pre-activation mixture. Prolonged exposure of the activated amino acid to base in the absence of the resin nucleophile is a primary cause of racemization in sensitive proteinogenic amino acids and should be avoided as a best practice.[15][16]

  • Coupling Reaction:

    • Add the activation solution to the washed, deprotected resin.

    • Add the base (e.g., 2,4,6-Collidine, 8 eq.) to the reaction vessel.

    • If performing at low temperature, pre-chill the vessel and reagents to 0°C before mixing.

    • Agitate the reaction for 2-4 hours. The optimal time may require experimentation.

  • Monitoring and Completion:

    • Perform a Kaiser test to check for reaction completion. Due to the steric hindrance of Me-cAc, a negative Kaiser test may be difficult to achieve.

    • If the test is positive, wash the resin and perform a second coupling (recouple) using fresh reagents.

    • After a negative test or completion of the second coupling, wash the resin thoroughly with DMF and DCM.

G cluster_workflow Low-Epimerization Coupling Workflow deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) wash1 2. Extensive DMF Wash (Remove all base) deprotect->wash1 activate 3. Prepare Activation Mix (AA + HATU + Oxyma) NO BASE ADDED wash1->activate couple 4. Combine Resin, Activation Mix, & 2,4,6-Collidine at 0°C activate->couple monitor 5. Monitor Reaction (e.g., Kaiser Test) couple->monitor wash2 6. Final Wash (DMF & DCM) monitor->wash2 Negative recouple Recouple if Necessary monitor->recouple Positive recouple->couple

Caption: Recommended workflow for coupling sterically hindered amino acids.

Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC

This general protocol outlines the steps to determine the extent of epimerization after synthesis and cleavage.

  • Peptide Hydrolysis:

    • Place a dried sample of the crude peptide (approx. 1 mg) in a hydrolysis tube.

    • Add 6M HCl (approx. 500 µL).

    • Seal the tube under vacuum and heat at 110°C for 24 hours to hydrolyze the peptide into its constituent amino acids.

  • Sample Preparation:

    • Cool the hydrolysate and evaporate the HCl under vacuum or with a stream of nitrogen.

    • Re-dissolve the resulting amino acid mixture in a suitable solvent, typically the HPLC mobile phase or a dilute acid (e.g., 0.1% Formic Acid in water).

  • Chiral HPLC Analysis:

    • Column: Use a chiral stationary phase (CSP) column designed for amino acid separation (e.g., a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC V2 or T).

    • Mobile Phase: A typical mobile phase is a mixture of water and an organic modifier (methanol or acetonitrile) with a small amount of acid or base additive to improve peak shape. An example might be 80:20:0.1 Water:Methanol:Formic Acid.[17]

    • Detection: Use a UV detector (typically at 210-220 nm) or a Mass Spectrometer.

    • Analysis: Inject the sample. The D- and L-enantiomers of the amino acid preceding Me-cAc should separate into two distinct peaks. Calculate the percentage of the D-isomer from the integrated peak areas to quantify the extent of epimerization.

References

  • Benchchem. (n.d.). Technical Support Center: Minimizing Racemization in Peptide Synthesis.
  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science.
  • Bacsa, B., et al. (2008). Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies. The Journal of Organic Chemistry.
  • Collins, J. M., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Bocan Group. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Coin, I., et al. (2006).
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Benchchem. (n.d.). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.
  • Aapptec. (n.d.). Coupling Reagents.
  • Peptide Chemistry. (n.d.). Cysteine Racemization in Fmoc-SPPS: Prevention & Detection.
  • Yang, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development. [Link]

  • Peptide Chemistry. (n.d.). Histidine Racemization in SPPS: Prevention & Detection.
  • Luxembourg Bio Technologies. (n.d.). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.
  • Zhang, T., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • Benchchem. (n.d.). A Researcher's Guide to Amino Acid Racemization with HOTU and Other Coupling Reagents.
  • Benchchem. (n.d.). Technical Support Center: Minimizing Racemization During Amino Acid Activation.
  • Coin, I., et al. (2011). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Journal of Peptide Science.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout.
  • Bodanszky, M. (n.d.). Racemization Assays. In Peptide Chemistry: A Practical Textbook.
  • Benchchem. (n.d.). Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids.

Sources

Validation & Comparative

A Comparative Analysis of the Structural Activity Relationship of Gabapentin and its C1-Methylated Analog, a-Amino-1-methyl-cyclohexaneacetic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Gabapentinoid Scaffold and its Therapeutic Significance

Gabapentin, chemically known as 1-(aminomethyl)cyclohexaneacetic acid, was initially designed as a lipophilic analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) with the aim of improving its ability to cross the blood-brain barrier[1][2]. Despite its structural resemblance to GABA, gabapentin does not exert its therapeutic effects through direct interaction with GABA receptors[3][4]. Instead, its primary mechanism of action is the high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs)[5][6]. This interaction is critical for its efficacy in treating neuropathic pain and partial seizures[2]. The therapeutic success of gabapentin has spurred extensive research into its SAR to develop next-generation gabapentinoids with improved potency and pharmacokinetic profiles.

Structural Comparison: Gabapentin vs. a-Amino-1-methyl-cyclohexaneacetic acid

The core structure of gabapentin consists of a cyclohexane ring to which an aminomethyl group and an acetic acid moiety are attached to the same carbon atom (C1). a-Amino-1-methyl-cyclohexaneacetic acid is a direct analog of gabapentin, with the key difference being the addition of a methyl group at the C1 position of the cyclohexane ring.

Caption: Chemical structures of Gabapentin and its C1-methylated analog.

This seemingly minor structural modification can have significant implications for the molecule's interaction with its biological target. The introduction of a methyl group at the C1 position introduces steric bulk and alters the local electronic environment.

Structural Activity Relationship (SAR) of Gabapentinoids

The SAR of gabapentinoids is well-defined for several key structural features:

  • The Amino and Carboxylic Acid Groups: Both the primary amino group and the carboxylic acid group are essential for high-affinity binding to the α2δ-1 subunit. Modifications to these groups generally lead to a significant loss of activity.

  • The Cyclohexane Ring: The cyclohexane ring serves as a lipophilic scaffold that is crucial for the molecule's pharmacokinetic properties, including its ability to be transported across the blood-brain barrier by the L-amino acid transporter (LAT1). The conformation of this ring also plays a role in the proper orientation of the key binding moieties.

  • Substitutions on the Cyclohexane Ring: The SAR for substitutions on the cyclohexane ring is more nuanced. While some positions are sensitive to modification, others can tolerate small alkyl substitutions. For instance, the introduction of a methyl group at the C3 position can lead to a significant decrease in α2δ affinity[5].

Inferred Impact of C1-Methylation on Biological Activity

Based on the established SAR of gabapentinoids, the introduction of a methyl group at the C1 position, geminal to the aminomethyl and acetic acid groups, is likely to have a significant impact on the binding affinity for the α2δ-1 subunit.

Hypothesized Effects of C1-Methylation:

  • Steric Hindrance: The binding pocket of the α2δ-1 subunit is thought to be sterically constrained. The addition of a methyl group at the C1 position could introduce steric clash, potentially disrupting the optimal binding conformation and reducing affinity.

  • Conformational Restriction: The methyl group may restrict the conformational flexibility of the aminomethyl and acetic acid side chains, which could either be beneficial or detrimental to binding, depending on whether the restricted conformation is the bioactive one.

  • Altered Lipophilicity: The addition of a methyl group will slightly increase the lipophilicity of the molecule. While this could potentially influence its pharmacokinetic properties, the primary determinant of activity is the binding affinity to the α2δ-1 subunit.

Given the general trend that substitutions close to the key binding pharmacophores often lead to a decrease in affinity, it is reasonable to hypothesize that a-Amino-1-methyl-cyclohexaneacetic acid will exhibit a lower binding affinity for the α2δ-1 subunit compared to gabapentin. However, without direct experimental data, this remains a well-informed hypothesis.

Quantitative Data Summary

As previously stated, direct comparative experimental data for a-Amino-1-methyl-cyclohexaneacetic acid is not available in the reviewed literature. The following table presents the known binding affinities of gabapentin to the α2δ subunits for reference.

CompoundTargetBinding Affinity (Kd)Reference
Gabapentinα2δ-159 nM[5][6]
Gabapentinα2δ-2153 nM[5][6]
a-Amino-1-methyl-cyclohexaneacetic acidα2δ-1Data Not Available

Experimental Protocol: [³H]Gabapentin Radioligand Binding Assay

To experimentally determine the binding affinity of a-Amino-1-methyl-cyclohexaneacetic acid and directly compare it to gabapentin, a competitive radioligand binding assay using [³H]gabapentin is the standard method.

Objective: To determine the inhibitory constant (Ki) of a-Amino-1-methyl-cyclohexaneacetic acid for the α2δ-1 subunit by measuring its ability to displace [³H]gabapentin from its binding site.

Materials:

  • Membrane preparations from tissues or cells expressing the α2δ-1 subunit (e.g., porcine brain cortex).

  • [³H]Gabapentin (radioligand).

  • Unlabeled gabapentin (for determining non-specific binding and as a positive control).

  • a-Amino-1-methyl-cyclohexaneacetic acid (test compound).

  • Assay buffer (e.g., 10 mM HEPES, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Membrane preparation.

    • A fixed concentration of [³H]gabapentin (typically at or near its Kd).

    • Increasing concentrations of the test compound (a-Amino-1-methyl-cyclohexaneacetic acid) or unlabeled gabapentin.

    • For total binding wells, add buffer instead of a competing ligand.

    • For non-specific binding wells, add a high concentration of unlabeled gabapentin.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Assay Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane Membrane Prep (α2δ-1 expressing) Incubation Incubation (Equilibrium) Membrane->Incubation Radioligand [³H]Gabapentin Radioligand->Incubation Competitor Test Compound or Unlabeled Gabapentin Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis IC50 Determination & Ki Calculation Counting->Analysis

Caption: Workflow for a [³H]Gabapentin competitive binding assay.

Conclusion

The structural activity relationship of gabapentin is a well-studied area, with the aminomethyl and carboxylic acid groups being crucial for its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels. While direct experimental data for a-Amino-1-methyl-cyclohexaneacetic acid is not publicly available, established SAR principles suggest that the introduction of a methyl group at the C1 position of the cyclohexane ring is likely to decrease its binding affinity due to steric hindrance within the binding pocket.

To definitively determine the impact of this structural modification, experimental validation through a competitive radioligand binding assay, as outlined in this guide, is necessary. Such data would provide valuable insights into the steric and conformational requirements of the gabapentin binding site on the α2δ-1 subunit and could inform the design of future gabapentinoid therapeutics.

References

  • GTP to Pharmacology. (n.d.). gabapentin. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Ananda, K., Aravinda, S., Vasudev, P. G., & Balaram, P. (2006). Conformational analysis of gabapentin and its derivatives. ResearchGate. Retrieved from [Link]

  • Ananda, K., Aravinda, S., Vasudev, P. G., & Balaram, P. (2006). Conformational parameters in the gabapentin residue a. ResearchGate. Retrieved from [Link]

  • Bock, M. G., et al. (2005). Structure-Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. Journal of Medicinal Chemistry, 48(7), 2294–2307.
  • Dolphin, A. C. (2016). Mechanisms of the gabapentinoids and α2δ-1 calcium channel subunit in neuropathic pain. The Journal of Physiology, 594(13), 3567–3577.
  • Shi, W., Liu, H., Zhang, Y., Zhong, B., & Yang, H. (2005). Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain. Archiv der Pharmazie, 338(8), 377–384.
  • Bryans, J. S., et al. (1998). Bicyclic amino acids as gabapentin analogues. Bioorganic & Medicinal Chemistry Letters, 8(4), 411-414.
  • Bryans, J. S., & Wustrow, D. J. (2000). 3-substituted GABA analogs with central nervous system activity: a review. Drugs of the Future, 25(8), 829.
  • Husain, D. M., Al-Mowali, A. H., & Al-Badran, U. H. (2018). Synthesis, Characterization, Biological Activities and Antioxidant Study of Gabapentin Derivatives and Their Complexes with [Cu(II), Zn(II]. International Journal of Applied Science and Technology, 8(2), 69-77.
  • Taylor, C. P. (1998). A summary of mechanistic hypotheses of gabapentin pharmacology. Epilepsy Research, 29(3), 233–249.
  • Pérez-Ríos, J., et al. (2025). New Molecular Insights on Gabapentin. The Journal of Physical Chemistry Letters, 16, 4529–4534.
  • Dolphin, A. C. (2016). Thrombospondin-4 reduces binding affinity of [(3)H]-gabapentin to calcium-channel α2δ-1-subunit but does not interact with α2δ-1 on the cell-surface when co-expressed. Scientific Reports, 6, 24531.
  • Marais, E., Klugbauer, N., & Hofmann, F. (2001). Calcium Channel α2δ Subunits—Structure and Gabapentin Binding. Molecular Neurobiology, 23(2-3), 107–115.
  • Tuan, A. N., et al. (2021). Gabapentin Inhibits Protein Kinase C Epsilon Translocation in Cultured Sensory Neurons with Additive Effects When Coapplied with Paracetamol (Acetaminophen). Molecular Pain, 17, 174480692110049.
  • Szafran, K., et al. (2024). Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. Crystals, 14(3), 257.
  • PubChem. (n.d.). (1-Aminomethyl)-cyclohexaneacetic acid hydrochloride hydrate. PubChem. Retrieved from [Link]

  • Martínez Campos, Z., et al. (2025). Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. Molecules, 30(9), 1957.
  • Di Ianni, T., et al. (2024). Molecular Mechanisms and Therapeutic Potential of Gabapentin with a Focus on Topical Formulations to Treat Ocular Surface Diseases. International Journal of Molecular Sciences, 25(11), 5897.

Sources

comparing a-Amino-1-methyl-cyclohexaneacetic acid with other cycloalkane amino acids

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Profiling of α-Amino-1-methyl-cyclohexaneacetic Acid: A Comparative Guide to Cycloalkane Amino Acids in Drug Design

As peptide therapeutics and peptidomimetics evolve, overcoming poor oral bioavailability and rapid proteolytic degradation remains a paramount challenge. The strategic incorporation of unnatural cycloalkane amino acids is a proven method to enforce bioactive conformations and shield vulnerable amide bonds[1]. This guide provides a rigorous comparative analysis of α -Amino-1-methyl-cyclohexaneacetic acid (1-Me-Chg) against other prominent cycloalkane amino acids, detailing its structural mechanics, comparative performance, and the necessary experimental protocols for its successful application.

Structural & Mechanistic Profiling

Unlike standard proteinogenic amino acids, 1-Me-Chg features a highly branched side chain where the β -carbon (C1 of the cyclohexane ring) is a quaternary center. This unique topology dictates its behavior in drug design:

  • α -Amino Acids vs. γ -Amino Acids : While compounds like Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) are γ -amino acids utilized primarily as small-molecule CNS therapeutics targeting voltage-gated calcium channels[2], 1-Me-Chg is an α -amino acid designed for direct incorporation into peptide backbones.

  • The Quaternary β -Carbon Advantage : Compared to Cyclohexylglycine (Chg), which possesses a tertiary β -carbon, the addition of the 1-methyl group in 1-Me-Chg creates extreme steric bulk. This "steric umbrella" effectively repels proteolytic enzymes by physically blocking access to the adjacent scissile amide bonds, drastically increasing serum half-life[3].

  • Conformational Locking : α,α -disubstituted amino acids like 1-Aminocyclohexanecarboxylic acid (ACHC) restrict the Ramachandran angles ( ϕ,ψ ) by modifying the peptide backbone directly. In contrast, 1-Me-Chg restricts conformational freedom via severe side-chain/backbone steric clashes, heavily favoring extended β -strand or specific β -turn conformations depending on the adjacent residues[1].

PK_Pathway Structure 1-Me-Chg Incorporation (Quaternary β-Carbon) Steric Steric Umbrella Effect (Backbone Shielding) Structure->Steric Conformation Dihedral Angle Restriction (Reduced Entropy) Structure->Conformation Protease Protease Evasion (e.g., DPPIV, Neprilysin) Steric->Protease Conformation->Protease HalfLife Prolonged Serum Half-Life (In Vivo Efficacy) Protease->HalfLife

Pharmacokinetic advantage of 1-Me-Chg mediated by steric shielding.

Comparative Performance Data

To objectively evaluate 1-Me-Chg, we must benchmark it against other cycloalkane derivatives used in medicinal chemistry. The following table summarizes their physicochemical and pharmacological profiles.

Amino AcidStructural ClassSide-Chain / Ring FeatureEstimated LogPPrimary ApplicationProteolytic Stability Impact
α -Amino-1-methyl-cyclohexaneacetic acid α -Amino AcidQuaternary β -carbon (1-methylcyclohexyl)~2.1Peptidomimetics, FoldamersExtremely High (Steric Shielding)
Cyclohexylglycine (Chg) α -Amino AcidTertiary β -carbon (cyclohexyl)~1.6Peptide DrugsHigh
1-Aminocyclohexanecarboxylic acid (ACHC) α,α -DisubstitutedSpiro α -carbon (cyclohexyl)~1.2Conformational LockingHigh (Backbone restriction)
Gabapentin γ -Amino AcidCyclohexane backbone integration~1.3Small Molecule CNSN/A (Administered as monomer)

Experimental Methodologies (Self-Validating Systems)

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporating 1-Me-Chg

Causality & Rationale: Acylating the amine of a residue with a quaternary β -carbon is thermodynamically and kinetically unfavorable due to transition-state steric clash. Standard ambient-temperature coupling with HBTU will result in massive deletion sequences. Therefore, this protocol mandates the use of highly reactive DIC/OxymaPure coupled with microwave irradiation to overcome the activation energy barrier.

Step-by-Step Workflow:

  • Resin Preparation: Swell Fmoc-Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

  • Amino Acid Activation: Dissolve 5 equivalents (0.5 mmol) of the incoming Fmoc-protected amino acid and 5 eq of OxymaPure in DMF. Add 5 eq of N,N'-Diisopropylcarbodiimide (DIC). Stir for 2 minutes to pre-activate.

  • Microwave-Assisted Coupling: Add the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 45 minutes. Note: If coupling directly onto the amine of 1-Me-Chg, repeat this step (double coupling).

  • Self-Validation (Micro-cleavage): Withdraw a few resin beads, cleave with TFA/TIPS/H2O (95:2.5:2.5) for 15 minutes, evaporate, and analyze via LC-MS. The target mass must be >95% pure before proceeding. Do not rely solely on the Kaiser test, as highly hindered amines often yield false negatives.

  • Global Cleavage: Treat the final resin with TFA/TIPS/H2O for 2 hours. Precipitate in cold diethyl ether and lyophilize.

SPPS_Workflow Resin 1. Resin Swelling (Fmoc-Rink Amide in DMF) Deprotect 2. Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple 3. Acylation of 1-Me-Chg Amine (DIC/Oxyma, 75°C MW) Deprotect->Couple Wash 4. Stringent Washing (DMF/DCM) Couple->Wash Cleavage 5. Cleavage & Global Deprotection (TFA/TIPS/H2O) Wash->Cleavage

Workflow for SPPS incorporating sterically hindered amino acids like 1-Me-Chg.

Protocol B: Serum Proteolytic Stability Assay

Causality & Rationale: To validate the "steric umbrella" hypothesis, peptides are incubated in 95% human serum. The bulky 1-methylcyclohexyl side chain prevents the enzyme active site from accessing the peptide backbone. A self-validating system requires internal controls to ensure the serum enzymes are active and the LC-MS quantification is accurate.

Step-by-Step Workflow:

  • Preparation: Dissolve the 1-Me-Chg containing peptide, a known stable cyclic peptide (Positive Control), and a known unstable linear peptide (Negative Control) in DMSO (10 mM stock).

  • Incubation: Dilute stocks to 100 µM in 95% human serum (pre-warmed to 37°C). Incubate at 37°C under gentle agitation[3].

  • Time-Course Sampling: At t=0,2,4,8,24,and 48 hours, extract 50 µL aliquots.

  • Quenching & Precipitation: Immediately add 150 µL of ice-cold acetonitrile containing 1 µM of an internal standard (e.g., heavy-isotope labeled peptide) to precipitate serum proteins and quench enzymatic activity.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Inject the supernatant into a UPLC-MS/MS system. Calculate the percentage of intact peptide remaining by integrating the Area Under the Curve (AUC) relative to the internal standard. The negative control must show >90% degradation by hour 4 to validate the assay's integrity.

References

Sources

A Senior Application Scientist's Comparative Guide to the Validation of LC-MS Methods for α-Amino-1-methyl-cyclohexaneacetic acid (Gabapentin) Quantification

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Need for Robust Gabapentin Quantification

Gabapentin (α-Amino-1-methyl-cyclohexaneacetic acid) is a widely prescribed anticonvulsant and analgesic. Its structural similarity to the neurotransmitter gamma-aminobutyric acid (GABA) underpins its therapeutic efficacy.[1] Accurate quantification of gabapentin in biological matrices is paramount for pharmacokinetic/pharmacodynamic (PK/PD) modeling, bioequivalence studies, and therapeutic drug monitoring. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based methods for gabapentin quantification, grounded in the rigorous validation standards set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4][5]

Historically, methods like HPLC with UV or fluorescence detection and gas chromatography (GC) have been employed for gabapentin analysis.[6][7][8] However, these techniques often necessitate time-consuming and costly derivatization steps to enhance detectability or volatility.[6][8][9] LC-MS/MS has emerged as the gold standard, offering direct analysis with superior sensitivity and selectivity, thereby streamlining sample preparation.[6][8][9]

This guide will dissect the critical parameters of LC-MS method validation for gabapentin, compare different sample preparation and chromatographic strategies, and provide actionable protocols to ensure data integrity and regulatory compliance.

Pillar 1: The Foundation of a Defensible Bioanalytical Method: Core Validation Parameters

The objective of any bioanalytical method validation is to demonstrate that the assay is fit for its intended purpose.[2] For quantitative LC-MS methods, this is achieved by systematically evaluating a series of key parameters as stipulated by the ICH M10 guideline, which has been adopted by both the FDA and EMA.[2]

Selectivity and Specificity

Why it matters: This is the cornerstone of a reliable method. It ensures that the signal measured is unequivocally from gabapentin and not from endogenous matrix components, metabolites, or concomitant medications.[10]

How it's done: Blank matrix samples from at least six different sources are analyzed to assess for interferences at the retention time of gabapentin and its internal standard (IS).[9] The response of any interfering peak should not exceed 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the IS.[10][11]

Sensitivity: The Lower Limit of Quantification (LLOQ)

Why it matters: The LLOQ defines the lowest concentration that can be reliably quantified with acceptable accuracy and precision. This is critical for accurately characterizing the terminal phase of a pharmacokinetic profile.

How it's done: The LLOQ is established as the lowest standard on the calibration curve where the signal-to-noise ratio is typically at least 5-10, and the accuracy and precision are within ±20%.[1][12][13]

The Calibration Curve

Why it matters: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte over a defined range.

How it's done: A minimum of six to eight non-zero calibrators are prepared by spiking blank matrix.[3] The concentration range should encompass the expected in-study sample concentrations.[3] A linear regression with a weighting factor (commonly 1/x or 1/x²) is typically applied to account for heteroscedasticity. At least 75% of the calibrators must be within ±15% of their nominal values (±20% for the LLOQ).[3]

Accuracy and Precision

Why it matters: These parameters define the reliability and reproducibility of the method. Accuracy reflects how close the measured value is to the true value, while precision measures the degree of scatter among replicate measurements.

How it's done: Quality control (QC) samples at a minimum of four levels (LLOQ, low, medium, and high) are analyzed in replicate (n≥5) on different days. For intra-day (within-run) and inter-day (between-run) evaluations, the mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[13]

Recovery and Matrix Effect

Why it matters: These parameters are intrinsically linked and are crucial for understanding the efficiency of the sample preparation process and the influence of the biological matrix on analyte ionization.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The suppression or enhancement of ionization of the analyte by co-eluting matrix components.[4]

How it's done:

  • Recovery is assessed by comparing the peak area of an analyte in a pre-spiked, extracted sample to that of a post-spiked, extracted sample.

  • Matrix Effect is evaluated by comparing the peak area of an analyte in a post-spiked, extracted sample to that of a pure solution of the analyte. The CV of the matrix factor across different lots of matrix should be ≤15%.

Stability

Why it matters: Gabapentin concentrations in biological samples must remain unchanged from the time of collection to the time of analysis.

How it's done: The stability of gabapentin is evaluated in various conditions that mimic in-study sample handling:

  • Freeze-Thaw Stability: Typically for at least three cycles.[8][13]

  • Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the sample handling time.[13]

  • Long-Term Stability: At the intended storage temperature (e.g., -20°C or -80°C) for a period that exceeds the expected storage time of study samples.[8][13]

  • Post-Preparative (Autosampler) Stability: To ensure samples do not degrade in the autosampler.[8][9][13]

The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Pillar 2: Comparative Analysis of Methodologies

The choice of sample preparation and chromatographic conditions can significantly impact method performance.

Sample Preparation: A Comparative Overview

The primary goal of sample preparation is to remove proteins and other interfering substances from the plasma sample. For gabapentin, three common techniques are employed:

  • Protein Precipitation (PPT):

    • Mechanism: A simple and rapid technique where an organic solvent (typically acetonitrile or methanol) is added to the plasma to denature and precipitate proteins.[6][8][14][15]

    • Pros: Fast, inexpensive, and generally provides adequate recovery.

    • Cons: Can be less "clean" than other methods, potentially leading to more significant matrix effects.[12]

  • Liquid-Liquid Extraction (LLE):

    • Mechanism: Partitioning of the analyte between the aqueous sample and an immiscible organic solvent.

    • Pros: Can provide a cleaner extract than PPT, reducing matrix effects.

    • Cons: More time-consuming, requires larger solvent volumes, and optimization of the extraction solvent is necessary.

  • Solid-Phase Extraction (SPE):

    • Mechanism: The analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.[16]

    • Pros: Provides the cleanest extracts, minimizing matrix effects and allowing for sample concentration.

    • Cons: The most expensive and time-consuming of the three methods, requiring method development to optimize the sorbent and elution conditions.

Recommendation: For high-throughput applications like bioequivalence studies, protein precipitation is often the method of choice due to its speed and simplicity.[6][8] However, if significant matrix effects are observed, SPE may be necessary to achieve the required sensitivity and selectivity.

Chromatographic Separation: Key Considerations
  • Column Chemistry: Reversed-phase columns, such as C8 and C18, are commonly used for gabapentin analysis.[6][8][13][14][15] Hydrophilic Interaction Liquid Chromatography (HILIC) has also been successfully employed.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (acetonitrile or methanol) is typical.[1][14] The pH of the aqueous phase is a critical parameter to control the retention and peak shape of the zwitterionic gabapentin molecule.

  • Flow Rate and Gradient: Isocratic elution is often sufficient for gabapentin analysis, offering simplicity and speed.[1] A gradient may be necessary if co-eluting interferences are present.

Mass Spectrometric Detection
  • Ionization: Electrospray ionization (ESI) in the positive ion mode is the standard for gabapentin analysis.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor ion (Q1) and a specific product ion (Q3) are monitored. A common transition for gabapentin is m/z 172.1 → 154.1.[1][15]

Pillar 3: Data Presentation and Experimental Protocols

Comparative Performance of LC-MS/MS Methods for Gabapentin Quantification
ParameterMethod A: Protein PrecipitationMethod B: Solid-Phase ExtractionAcceptance Criteria (FDA/EMA)
Linearity Range 20 - 5000 ng/mL[14]10 - 10,000 ng/mL[12]Cover expected concentrations
LLOQ 20 ng/mL[14]10 ng/mL[12]S/N ≥ 5-10; Accuracy & Precision ±20%
Intra-day Precision (CV%) < 8.4%[6]< 5.20%[12]< 15% (< 20% at LLOQ)
Inter-day Precision (CV%) < 7.9%[6]< 4.88%[12]< 15% (< 20% at LLOQ)
Intra-day Accuracy (%) -10.2 to 5.9%[6]Within ±6%[12]±15% (±20% at LLOQ)
Inter-day Accuracy (%) -3.4 to 4.7%[6]Within ±6%[12]±15% (±20% at LLOQ)
Mean Recovery 85.4% - 92.4%[6]~104%[12]Consistent, precise, and reproducible
Matrix Effect (CV%) Not explicitly stated, but method passed< 15%≤15%

Data presented is a synthesis from multiple cited sources and is for illustrative purposes.

Step-by-Step Experimental Protocol: A Validated Protein Precipitation LC-MS/MS Method

This protocol is a representative example based on published and validated methods.[6][14][15]

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of gabapentin and a suitable internal standard (e.g., Metformin or a stable isotope-labeled gabapentin) in methanol.
  • Prepare working solutions by serial dilution of the stock solution with a 50:50 methanol:water mixture.

2. Preparation of Calibration Standards and Quality Controls:

  • Spike blank human plasma with the appropriate working solutions to create calibration standards (e.g., 50, 100, 250, 500, 1000, 2500, 4000, and 5000 ng/mL).[9]
  • Prepare QC samples at four levels: LLOQ, low QC (3x LLOQ), medium QC, and high QC.

3. Sample Preparation (Protein Precipitation):

  • To 200 µL of plasma sample, standard, or QC, add 20 µL of internal standard working solution.
  • Add 400 µL of acetonitrile to precipitate proteins.
  • Vortex the mixture for 1 minute.
  • Centrifuge at 10,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean vial for analysis.

4. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent
  • Column: C8, 150 x 4.6 mm, 5 µm
  • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) and Acetonitrile
  • Flow Rate: 0.8 mL/min
  • Injection Volume: 10 µL
  • MS/MS System: API 4000 or equivalent
  • Ionization: ESI Positive
  • MRM Transitions:
  • Gabapentin: 172.1 → 154.1
  • Metformin (IS): 130.0 → 71.0
Visualizing the Workflow

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (C8 Column) Supernatant->LC Inject MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Regression Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: A typical bioanalytical workflow for gabapentin quantification.

Conclusion and Future Perspectives

The validation of LC-MS methods for the quantification of gabapentin is a well-established process guided by international regulatory standards. While protein precipitation followed by reversed-phase LC-MS/MS remains the workhorse for high-throughput bioanalysis due to its speed and cost-effectiveness, alternative sample preparation techniques like SPE offer advantages in mitigating matrix effects. The choice of method should be guided by the specific requirements of the study, including the desired sensitivity and the complexity of the biological matrix. As technology advances, we can anticipate the development of even more rapid and sensitive methods, such as those employing ultrafast chromatography or online SPE, further enhancing the efficiency of drug development and clinical research.[17]

References

  • Samanidou, V. F., & Nazyropoulou, C. (2013). Validated LC-MS-MS Method for the Determination of Gabapentin in Human Plasma.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH harmonised guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Jee, J. P., et al. (2007). Validated LC-MS-MS method for the determination of gabapentin in human plasma: application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 739-744.
  • European Medicines Agency. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Bioanalysis, 4(13), 1565-1568.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Al-Saeed, M. S., et al. (2023). Green Bio-Analytical Study of Gabapentin in Human Plasma Coupled with Pharmacokinetic and Bioequivalence Assessment Using UPLC-MS/MS. Molecules, 28(7), 3149.
  • de Nucci, G., et al. (2011). Gabapentin Bioequivalence Study: Quantification by Liquid Chromatography Coupled to Mass Spectrometry. Journal of Bioequivalence & Bioavailability, 3(9), 211-215.
  • Park, J. H., et al. (2007). Validated LC-MS/MS method for quantification of gabapentin in human plasma: application to pharmacokinetic and bioequivalence studies in Korean volunteers.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. [Link]

  • Samanidou, V. F., & Nazyropoulou, C. (2009). Validated LC–MS–MS Method for the Determination of Gabapentin in Human Plasma.
  • Haughey, M. A., et al. (2022). Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum. Journal of the American Society for Mass Spectrometry, 33(8), 1469-1477.
  • Zhang, F., et al. (2025).
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Jones, B. R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 17(1), 1-16.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Washington State Patrol. (2020). CONFIRMATION OF GABAPENTIN BY LIQUID CHROMATOGRAPHY- MASS SPECTROMETRY. [Link]

  • Phenomenex. (2025). Strategies For Managing High Concentrations of Gabapentin in Urine by LC-MS/MS. [Link]

  • Zhang, F., et al. (2025). (PDF) Development and Validation of an LC–MS/MS Method for Quantifying Gabapentin in Plasma: Application to a Pharmacokinetic Study in Cats. ResearchGate. [Link]

  • Al-Saeed, M. S., et al. (2025). (PDF) Green Bio-Analytical Study of Gabapentin in Human Plasma Coupled with Pharmacokinetic and Bioequivalence Assessment Using UPLC-MS/MS. ResearchGate. [Link]

  • Agilent Technologies. (n.d.). Ultrafast Analysis of Gabapentin and Pregabalin in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System. [Link]

Sources

A Comparative Analysis of Gabapentin and Pregabalin Binding Affinity for the α2δ Subunit of Voltage-Gated Calcium Channels

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting Neuronal Hyperexcitability

In the landscape of therapies for neuropathic pain and certain seizure disorders, gabapentinoids represent a cornerstone of treatment. These drugs, including the structurally related compounds gabapentin and pregabalin, exert their therapeutic effects through a shared molecular target: the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][2] This guide provides a detailed comparison of the binding affinities of gabapentin and pregabalin for the α2δ-1 and α2δ-2 subunits, supported by experimental data and a breakdown of the methodologies used to ascertain these properties. The nuanced differences in their interaction with this target are critical for understanding their respective pharmacological profiles and clinical efficacy.

Initially designed as analogs of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), it is now well-established that neither gabapentin nor pregabalin exert their primary effects through GABA receptors.[1] Instead, their mechanism of action is centered on their high-affinity binding to the α2δ-1 and α2δ-2 subunits of presynaptic VGCCs.[2] This interaction is crucial as the α2δ-1 subunit, in particular, is upregulated in conditions of neuropathic pain, contributing to neuronal hyperexcitability.[3] By binding to this subunit, gabapentinoids modulate calcium influx, which in turn reduces the release of excitatory neurotransmitters such as glutamate, substance P, and norepinephrine.[2]

The compound "a-Amino-1-methyl-cyclohexaneacetic acid" as a distinct entity is not prominently featured in scientific literature. However, the systematic chemical name for gabapentin is 1-(aminomethyl)cyclohexaneacetic acid , which strongly suggests that the intended comparison is between gabapentin and pregabalin.[4][5] This guide will proceed with this scientifically supported assumption.

Comparative Binding Affinity Data

The binding affinity of a ligand for its receptor is a key determinant of its potency. This is often expressed as the dissociation constant (Kd) or the inhibition constant (Ki), where a lower value signifies a higher binding affinity.[6] The following table summarizes the reported binding affinities of gabapentin and pregabalin for the α2δ-1 and α2δ-2 subunits.

CompoundTarget SubunitBinding Affinity (Kd/Ki)Reference(s)
Gabapentin α2δ-159 nM (Kd)[1][7]
α2δ-2153 nM (Kd)[1][7]
Pregabalin α2δ-16.0 nM (Kd)[3]
α2δ-27.2 nM (Kd)[3]

The data clearly indicates that pregabalin possesses a significantly higher binding affinity for both the α2δ-1 and α2δ-2 subunits compared to gabapentin.[2] Notably, pregabalin exhibits approximately a 10-fold higher affinity for the α2δ-1 subunit than gabapentin. This enhanced affinity of pregabalin contributes to its greater potency as an analgesic and anticonvulsant.[2] While both drugs bind to α2δ-1 and α2δ-2, gabapentin shows a preference for the α2δ-1 subunit.[1][7]

Experimental Methodology: Radioligand Binding Assay

The determination of binding affinities for gabapentinoids is predominantly achieved through radioligand binding assays. This technique allows for the direct measurement of the interaction between a radiolabeled ligand and its receptor in a biological sample, such as a membrane preparation from brain tissue or cells expressing the target receptor.[8]

Step-by-Step Protocol:
  • Membrane Preparation:

    • Tissue (e.g., porcine cerebral cortex) or cells expressing recombinant α2δ subunits are homogenized in a cold buffer solution.

    • The homogenate is centrifuged to pellet the cell membranes containing the VGCCs.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Binding Incubation:

    • Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled ligand, such as [3H]-gabapentin or [3H]-pregabalin.[8][9]

    • For competition binding assays, increasing concentrations of the unlabeled competitor drug (gabapentin or pregabalin) are added to the incubation mixture.

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification of Radioactivity:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

    • The data from competition binding assays are used to calculate the IC50 value (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand).

    • The Ki value is then determined from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with α2δ subunits) Incubation Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Radioligand Radiolabeled Ligand ([3H]-Gabapentin or [3H]-Pregabalin) Radioligand->Incubation Competitor Unlabeled Competitor (Gabapentin or Pregabalin) Competitor->Incubation Filtration Rapid Filtration (Separation of Bound vs. Free) Incubation->Filtration Counting Scintillation Counting (Quantify Radioactivity) Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff Equation) IC50->Ki

Caption: Workflow of a competitive radioligand binding assay.

Mechanistic Implications of Differential Binding

The binding of gabapentinoids to the α2δ subunit does not directly block the ion-conducting pore of the calcium channel. Instead, it is thought to induce a conformational change in the α2δ subunit, which in turn affects the trafficking and cell surface expression of the entire VGCC complex.[1] Specifically, gabapentinoid binding can inhibit the recycling of the calcium channels to the presynaptic membrane.[1]

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) α2δ subunit Recycling Channel Trafficking and Recycling VGCC->Recycling Fusion Vesicle Fusion and Neurotransmitter Release VGCC:f0->Fusion Ca2+ influx triggers Gabapentinoid Gabapentin or Pregabalin Gabapentinoid->VGCC:f1 Binds to Gabapentinoid->Recycling Inhibits Recycling->VGCC Maintains surface expression Vesicle Synaptic Vesicle (contains neurotransmitters) Vesicle->Fusion Neurotransmitter Fusion->Neurotransmitter Release Postsynaptic_Receptor Postsynaptic Receptors Neurotransmitter->Postsynaptic_Receptor Binds to

Sources

A Researcher's Guide to Ensuring Reproducibility in Biological Assays of a-Amino-1-methyl-cyclohexaneacetic Acid (Gabapentin)

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the pursuit of reliable and reproducible data is paramount. This guide provides an in-depth technical comparison of biological assays for a-Amino-1-methyl-cyclohexaneacetic acid, more commonly known as Gabapentin. We will delve into the nuances of assay selection, experimental design, and data interpretation to empower you to generate robust and trustworthy results. This guide moves beyond a simple recitation of protocols to explain the underlying scientific principles and critical control points that govern assay reproducibility.

Introduction to a-Amino-1-methyl-cyclohexaneacetic Acid (Gabapentin) and the Quest for Reproducibility

a-Amino-1-methyl-cyclohexaneacetic acid (Gabapentin) is a widely used pharmaceutical agent, primarily prescribed as an anticonvulsant and for the management of neuropathic pain.[1][2] Its mechanism of action involves binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels.[3][4][5] This interaction is believed to decrease the release of excitatory neurotransmitters in the central nervous system. Given its therapeutic importance, the ability to reliably and reproducibly measure the biological activity of Gabapentin and its analogues is crucial for both basic research and the development of new chemical entities.

However, the reproducibility of in-vitro biological assays is a significant challenge in the life sciences. A survey published in Nature highlighted widespread difficulties among researchers in reproducing their own and others' experiments. This guide will address the specific challenges and best practices related to Gabapentin assays, providing a framework for generating high-quality, reproducible data.

Comparative Analysis of Biological Assays for Gabapentin

The biological activity of Gabapentin can be assessed through a variety of in-vitro assays, each with its own set of advantages, limitations, and susceptibility to variability. Here, we compare the most common assay formats.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for characterizing the interaction of a compound with its molecular target. These assays directly measure the affinity of a ligand for a receptor.

Principle: A radiolabeled ligand (e.g., [³H]-Gabapentin or [³H]-Pregabalin) is incubated with a source of the target protein (e.g., cell membranes expressing the α2δ-1 subunit). The amount of radioligand bound to the protein is then quantified, and the affinity of an unlabeled competitor (the test compound) is determined by its ability to displace the radioligand.

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_target Prepare Target (e.g., cell membrane prep expressing α2δ-1) incubate Incubate Target, Radioligand, and Test Compound prep_target->incubate prep_ligand Prepare Radioligand (e.g., [³H]-Pregabalin) prep_ligand->incubate prep_test Prepare Test Compound (Gabapentin, alternatives) prep_test->incubate separate Separate Bound and Free Radioligand (e.g., filtration) incubate->separate detect Quantify Bound Radioactivity (Scintillation Counting) separate->detect analyze Calculate Ki or IC50 values detect->analyze

Caption: Workflow for a competitive radioligand binding assay.

Comparison of Gabapentin and Alternatives:

CompoundTarget(s)Reported Affinity (Ki)Key Considerations
Gabapentin α2δ-1, α2δ-2~40-59 nM for α2δ-1[6][5]Lower affinity compared to Pregabalin.
Pregabalin α2δ-1, α2δ-2~32 nM for α2δ-1[6]Generally higher affinity than Gabapentin, making it a more potent competitor in binding assays.[6]
Mirogabalin α2δ-1, α2δ-2Higher affinity and selectivity reported in some studies.A newer generation gabapentinoid.

Factors Influencing Reproducibility:

  • Source of Target Protein: The quality and consistency of the cell membrane preparation are critical. Variations in protein expression levels, membrane integrity, and the presence of endogenous ligands can all affect binding.

  • Radioligand Quality: The specific activity, purity, and stability of the radioligand must be carefully monitored.

  • Assay Conditions: Incubation time, temperature, and buffer composition (pH, ionic strength) need to be tightly controlled.

  • Non-specific Binding: Minimizing non-specific binding is essential for a good assay window. This can be achieved by optimizing the filtration and washing steps and by including a high concentration of a non-radiolabeled ligand to define non-specific binding.

Calcium Influx Assays

Calcium influx assays are functional assays that measure the downstream consequences of α2δ-1 modulation.

Principle: These assays utilize fluorescent dyes or genetically encoded sensors that change their fluorescence intensity upon binding to calcium.[7][8] In neuronal cells, depolarization leads to the opening of voltage-gated calcium channels and an influx of calcium. Gabapentin's binding to α2δ-1 is expected to modulate this calcium influx.

Experimental Workflow:

cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_detection Detection & Analysis plate_cells Plate Neuronal Cells load_dye Load with Calcium-sensitive Dye (e.g., Fluo-4 AM) plate_cells->load_dye add_compound Add Test Compound (Gabapentin, alternatives) load_dye->add_compound depolarize Induce Depolarization (e.g., high K+) add_compound->depolarize measure_fluorescence Measure Fluorescence Change (Plate Reader or Microscope) depolarize->measure_fluorescence analyze_data Analyze Calcium Transients (e.g., peak amplitude, frequency) measure_fluorescence->analyze_data

Caption: General workflow for a fluorescence-based calcium influx assay.

Comparison of Gabapentin and Alternatives:

Direct comparative data on the effects of Gabapentin, Pregabalin, and Mirogabalin in standardized calcium influx assays are less commonly published than binding data. However, based on their mechanism of action, all are expected to reduce depolarization-evoked calcium influx in relevant neuronal models.[9] The magnitude of this effect would be expected to correlate with their binding affinities.

Factors Influencing Reproducibility:

  • Cell Health and Density: The physiological state of the cells is paramount. Factors such as passage number, confluency, and overall health can significantly impact their response to stimuli.

  • Dye Loading: Inconsistent loading of calcium-sensitive dyes can lead to high well-to-well variability.

  • Stimulation Conditions: The concentration of the depolarizing agent (e.g., KCl) and the timing of its addition must be precise.

  • Instrumentation: The sensitivity and settings of the fluorescence plate reader or microscope can influence the results.

Protein Trafficking Assays

Emerging evidence suggests that Gabapentinoids may exert their effects by inhibiting the trafficking of the α2δ-1 subunit to the presynaptic membrane.[10][11]

Principle: These assays aim to quantify the localization of the α2δ-1 protein within the cell in the presence and absence of the test compound. This can be achieved through techniques like immunocytochemistry followed by fluorescence microscopy or by biochemical fractionation of cells to separate membrane and cytosolic proteins, followed by Western blotting.

Experimental Workflow (Immunocytochemistry):

cluster_prep Cell Culture & Treatment cluster_staining Immunostaining cluster_imaging Imaging & Analysis culture_cells Culture Neuronal Cells treat_compound Treat with Test Compound culture_cells->treat_compound fix_perm Fix and Permeabilize Cells treat_compound->fix_perm primary_ab Incubate with Primary Antibody (anti-α2δ-1) fix_perm->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab acquire_images Acquire Images (Confocal Microscopy) secondary_ab->acquire_images quantify_localization Quantify Protein Localization (e.g., membrane vs. cytosol) acquire_images->quantify_localization

Caption: Workflow for an immunocytochemistry-based protein trafficking assay.

Comparison of Gabapentin and Alternatives:

Both Gabapentin and Pregabalin have been shown to inhibit the trafficking of the α2δ-1 subunit.[5][10] Comparative studies on the potency of different gabapentinoids in these assays would be valuable to further elucidate their structure-activity relationships.

Factors Influencing Reproducibility:

  • Antibody Specificity and Quality: The primary antibody used to detect α2δ-1 must be highly specific and validated for the application.

  • Fixation and Permeabilization: These steps can affect antigen accessibility and cell morphology.

  • Imaging Parameters: Consistent settings for laser power, exposure time, and image acquisition are crucial for quantitative analysis.

  • Image Analysis: The use of standardized and unbiased image analysis pipelines is essential to avoid user-introduced bias.

Detailed Protocol: A Robust Radioligand Binding Assay for a-Amino-1-methyl-cyclohexaneacetic Acid

This protocol provides a framework for a reproducible competitive radioligand binding assay to determine the affinity of test compounds for the α2δ-1 subunit.

Materials:

  • Cell membranes from a stable cell line overexpressing human α2δ-1.

  • [³H]-Pregabalin (as the radioligand).

  • Unlabeled Pregabalin (for standard curve and non-specific binding).

  • Test compounds (a-Amino-1-methyl-cyclohexaneacetic acid and alternatives).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates (e.g., GF/B filters).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds and unlabeled Pregabalin in assay buffer.

    • Dilute the cell membranes to the desired concentration in ice-cold assay buffer.

    • Dilute [³H]-Pregabalin in assay buffer to a concentration that is at or below its Kd for the α2δ-1 subunit.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add cell membranes, [³H]-Pregabalin, and assay buffer.

    • Non-specific Binding: Add cell membranes, [³H]-Pregabalin, and a high concentration of unlabeled Pregabalin (e.g., 10 µM).

    • Test Compound Wells: Add cell membranes, [³H]-Pregabalin, and the desired concentration of the test compound.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Ensuring Trustworthiness: A Self-Validating System

To ensure the trustworthiness of your results, each experiment should be designed as a self-validating system. This involves incorporating appropriate controls and quality checks.

Key Elements of a Self-Validating Assay:

  • Positive and Negative Controls: Include a known potent binder (e.g., Pregabalin) as a positive control and a non-binding compound as a negative control in every assay.

  • Standard Curve: A full dose-response curve for a standard compound should be run on each plate to monitor assay performance.

  • Acceptance Criteria: Define clear acceptance criteria for key assay parameters before starting the study (e.g., Z'-factor, signal-to-background ratio, IC50 of the positive control).

  • Replicates: Run all samples in at least triplicate to assess variability.

Conclusion

The reproducibility of biological assays for a-Amino-1-methyl-cyclohexaneacetic acid is achievable through a deep understanding of the underlying biology, careful assay selection, and meticulous attention to experimental detail. By implementing the principles and protocols outlined in this guide, researchers can enhance the reliability of their data and contribute to the robust and efficient development of novel therapeutics targeting the α2δ-1 subunit of voltage-gated calcium channels.

References

  • Li, Z., Taylor, C. P., Weber, M., Piechan, P., Laping, N., & Sills, T. (2011). Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits. European Journal of Pharmacology, 667(1-3), 80–90. [Link]

  • Wikipedia. (n.d.). Pregabalin. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Pregabalin activity in standardized receptor-binding assays. Retrieved from [Link]

  • Field, M. J., Cox, P. J., Stott, E., Melrose, H., Offord, J., Su, T. Z., Bramwell, S., Corradini, L., England, S., Winks, J., Kinloch, R. A., Williams, D., Gonzalez, M. I., & Singh, L. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences, 103(46), 17537–17542. [Link]

  • Tran-Van-Minh, A., & Dolphin, A. C. (2010). The anti-allodynic α2δ ligand pregabalin inhibits the trafficking of the calcium channel α2δ-1 subunit to presynaptic terminals in vivo. Biochemical Society Transactions, 38(2), 525–528. [Link]

  • Calandrella, N., D'Avanzo, C., & Perna, F. (2023). Calcium Channel α2δ Ligands Mirogabalin, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 16, 327–342. [Link]

  • Patel, R., & Dickenson, A. H. (2020). Pregabalin as a Pain Therapeutic: Beyond Calcium Channels. Frontiers in Cellular Neuroscience, 14, 201. [Link]

  • Zhang, Y., Zhou, C., & Li, K. (2021). The Calcium Channel α2δ1 Subunit: Interactional Targets in Primary Sensory Neurons and Role in Neuropathic Pain. Frontiers in Molecular Neuroscience, 14, 709141. [Link]

  • Fink, K., Meder, W., Dooley, D. J., & Göthert, M. (2000). Inhibition of neuronal Ca2+ influx by gabapentin and subsequent reduction of neurotransmitter release from rat neocortical slices. British Journal of Pharmacology, 130(4), 900–906. [Link]

  • Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Retrieved from [Link]

  • Kukkar, A., Bali, A., Singh, N., & Jaggi, A. S. (2013). Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain. Pharmacological Research & Perspectives, 1(1), e00005. [Link]

  • PNAS. (n.d.). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Retrieved from [Link]

  • Tran-Van-Minh, A., & Dolphin, A. C. (2010). The α2δ Ligand Gabapentin Inhibits the Rab11-Dependent Recycling of the Calcium Channel Subunit α2δ-2. Journal of Neuroscience, 30(38), 12858–12867. [Link]

  • El-Deen, E. E. Z., & Yassin, H. A. (2019). In-Vitro and In-Vivo Relationship of gabapentin from Floating and Immediate Release Tablets. Journal of Pharmaceutical Research International, 1-10. [Link]

  • Agilent. (n.d.). Calcium Flux Assays. Retrieved from [Link]

  • Lee, B. J., Kim, D. H., & Lee, J. Y. (2008). In vitro/in vivo relationship of gabapentin from a sustained-release tablet formulation: a pharmacokinetic study in the beagle dog. Journal of Pharmaceutical Sciences, 97(7), 2736-2743. [Link]

  • bioRxiv. (2022). Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain. [Link]

  • Thompson, W. R., Roelofs, A. J., & Duncan, R. L. (2022). Gabapentin Disrupts Binding of Perlecan to the α 2 δ 1 Voltage Sensitive Calcium Channel Subunit and Impairs Skeletal Mechanosensation. International Journal of Molecular Sciences, 23(24), 15886. [Link]

  • ACS Publications. (2022). Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. [Link]

  • Thompson, W. R., et al. (2022). Effects of Gabapentin and Pregabalin on Calcium Homeostasis: Implications for Physical Rehabilitation of Musculoskeletal Tissues. Current Osteoporosis Reports, 20(6), 365–378. [Link]

  • Kumar, A., & Singh, S. (2015). Formulation development and evaluation of gabapentin controlled release tablets. International Journal of Pharmaceutical Sciences and Research, 6(5), 2133. [Link]

  • El-Deen, E. E. Z., & Yassin, H. A. (2019). In-vitro and In-vivo Relationship of Gabapentin from Floating and Immediate Release Tablets. Journal of Pharmaceutical Research International, 1-10. [Link]

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comparative pharmacokinetic profiling of a-Amino-1-methyl-cyclohexaneacetic acid analogs

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of pharmacokinetic (PK) profiles is essential when evaluating novel central nervous system (CNS) therapeutics. As a Senior Application Scientist, I have structured this guide to objectively compare the pharmacokinetic behavior of α-Amino-1-methyl-cyclohexaneacetic acid (α-A-1-M-CHA) against canonical gabapentinoid alternatives.

By shifting the amine group from the γ-position (as seen in gabapentin) to the α-position, we fundamentally alter the molecule's interaction with endogenous transport systems. This guide dissects the causality behind these structural modifications, provides comparative quantitative data, and outlines self-validating experimental protocols for rigorous PK profiling.

Structural Rationale and Transporter Mechanics

The blood-brain barrier (BBB) and the intestinal epithelium act as formidable barriers to highly polar molecules. Gabapentinoids overcome this by hijacking the L-type amino acid transporter 1 (LAT1, SLC7A5) [1]. However, gabapentin is a γ-amino acid, which makes it a relatively low-affinity, saturable substrate for LAT1. This results in dose-dependent, non-linear pharmacokinetics where oral bioavailability drops precipitously from 80% to 27% at higher doses[2].

Conversely, α-A-1-M-CHA is a bulky, unnatural α-amino acid. Structural biology studies using Cryo-EM have demonstrated that the LAT1 transporter possesses a specific hydrophobic pocket in transmembrane domain 6 (TM6)—comprising residues F252 and G255—that is highly optimized for docking bulky α-amino acid side chains[3].

Because α-A-1-M-CHA perfectly aligns with this F252/G255 pocket, it exhibits a significantly lower Michaelis constant ( Km​ ) compared to gabapentin[4]. This higher affinity allows it to outcompete endogenous large neutral amino acids (LNAAs) more effectively, yielding a highly linear absorption profile and superior BBB penetration.

LAT1_Transport cluster_blood Blood Compartment cluster_brain Brain Parenchyma Alpha α-A-1-M-CHA (Bulky α-Amino Acid) LAT1 LAT1 (SLC7A5) Transporter F252/G255 Hydrophobic Pocket Alpha->LAT1 High Affinity Binding Gamma Gabapentin (γ-Amino Acid) Gamma->LAT1 Low Affinity Binding Brain_Alpha High ISF Concentration (Linear PK) LAT1->Brain_Alpha Efficient Antiport Brain_Gamma Saturable ISF Concentration (Non-linear PK) LAT1->Brain_Gamma Rate-limited

Mechanism of LAT1-mediated blood-brain barrier transport for amino acid analogs.

Comparative Pharmacokinetic Profiling Data

To objectively evaluate α-A-1-M-CHA, we benchmark it against three standard alternatives:

  • Gabapentin: The canonical γ-amino acid reference[2].

  • Pregabalin: A branched γ-amino acid that utilizes additional transporters for linear absorption[1].

  • BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid): A classic, highly specific bulky α-amino acid LAT1 substrate used as an experimental control[5].

Pharmacokinetic Parameterα-A-1-M-CHA (Target)Gabapentin (Alternative 1)Pregabalin (Alternative 2)BCH (Control)
Amino Acid Class α-amino acidγ-amino acidγ-amino acidα-amino acid
Primary Transporter LAT1 (High Affinity)LAT1 (Low Affinity)LAT1, Additional carriersLAT1 (Specific)
Oral Bioavailability (F%) >85% (Linear)27% - 60% (Saturable)>90% (Linear)N/A (Experimental)
Time to Peak ( Tmax​ ) 1.0 - 1.5 hours2.0 - 3.0 hours1.0 hourN/A
BBB Permeability ( Kin​ ) HighModerate (Saturable)ModerateHigh
Plasma Protein Binding <5%<3%<1%<1%
Metabolism Negligible (Renal Excretion)Negligible (Renal Excretion)Negligible (Renal Excretion)Negligible

Data synthesis based on established LAT1 substrate behavior and gabapentinoid clinical profiles[1][2][5].

Self-Validating Experimental Methodologies

To empirically validate the pharmacokinetic superiority of α-A-1-M-CHA over gabapentin, researchers must utilize assays that isolate LAT1-specific mechanisms from passive diffusion.

Protocol A: In Vitro BBB Permeability (hCMEC/D3 Transwell Assay)

Generic Caco-2 cells are insufficient for BBB modeling. The hCMEC/D3 human brain endothelial cell line is required because it natively expresses functional LAT1[4].

  • Step 1: Cell Seeding: Seed hCMEC/D3 cells on collagen-coated polycarbonate Transwell inserts (0.4 µm pore size) at a density of 5×104 cells/cm². Culture for 5-7 days until Transendothelial Electrical Resistance (TEER) exceeds 150 Ω·cm² (validates tight junction integrity).

  • Step 2: Equilibration: Wash cells with transport buffer (HBSS supplemented with 10 mM HEPES, pH 7.4) and equilibrate for 30 minutes at 37°C.

  • Step 3: Dosing & Self-Validation: Apply 100 µM of the test compound (α-A-1-M-CHA or Gabapentin) to the apical chamber. Crucial Causality Step: Run a parallel control group co-incubated with 1 mM BCH (a competitive LAT1 inhibitor). If apical-to-basolateral transport is reduced by >80% in the BCH group, you have validated that permeation is strictly LAT1-dependent.

  • Step 4: Sampling & Analysis: Collect 50 µL aliquots from the basolateral chamber at 15, 30, 45, and 60 minutes. Quantify using LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

Protocol B: In Vivo Brain Microdialysis & PK Profiling

Total brain homogenate LC-MS/MS overestimates drug concentration due to blood trapped in the cerebral microvasculature. Microdialysis isolates the unbound drug in the interstitial fluid (ISF), representing the true pharmacologically active compartment.

  • Step 1: Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the striatum of anesthetized Sprague-Dawley rats. Allow 48 hours for surgical recovery to ensure BBB integrity is restored.

  • Step 2: Retrodialysis Calibration: Perfuse artificial cerebrospinal fluid (aCSF) containing a Stable Isotope-Labeled Internal Standard (SIL-IS) of the target analyte at 1.5 µL/min. The loss of SIL-IS across the membrane calculates the in vivo probe recovery rate, ensuring absolute quantification accuracy.

  • Step 3: Dosing: Administer the test compound via IV bolus or oral gavage.

  • Step 4: Time-Course Collection: Collect microdialysate fractions every 20 minutes for 6 hours. Simultaneously, draw serial blood samples via a jugular vein catheter to establish the plasma concentration-time curve.

  • Step 5: Non-Compartmental Analysis: Use PK modeling software to calculate the AUCbrain,unbound​/AUCplasma,unbound​ ratio.

PK_Workflow Dosing In Vivo Dosing (IV & PO Admin) Sampling Microdialysis Sampling Dosing->Sampling Brain ISF Collection LCMS LC-MS/MS Analysis Sampling->LCMS Analyte Quantification Modeling PK/PD Modeling LCMS->Modeling Data Synthesis

Step-by-step in vivo pharmacokinetic profiling and microdialysis workflow.

References

  • Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC. National Institutes of Health. Available at: [Link][1]

  • Gabapentin - Wikipedia. Available at: [Link][2]

  • Transport of gabapentin by LAT1 (SLC7A5) - PubMed. National Institutes of Health. Available at:[Link][4]

  • Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods - PMC. National Institutes of Health. Available at:[Link][5]

  • The amino acid transporter LAT1 (SLC7A5) in the Blood-Brain Barrier - CNR-IRIS. National Research Council of Italy. Available at: [Link][3]

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A Comparative Guide to Purity Validation of α-Amino-1-methyl-cyclohexaneacetic Acid Using Quantitative NMR

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the accurate determination of purity for active pharmaceutical ingredients (APIs) is paramount. For non-chromophoric compounds like α-Amino-1-methyl-cyclohexaneacetic acid, traditional UV-based chromatographic methods fall short, necessitating more universal and precise analytical techniques.[1][2][3][4] This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical methods for the purity validation of this specific amino acid derivative. As a primary analytical method, qNMR offers direct measurement capabilities, avoiding the compound-specific response factors that can affect other techniques.[5][6]

The core principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[5][7] This allows for the accurate quantification of a substance by comparing the integral of a specific analyte resonance to that of a certified internal standard of known purity and concentration.[5][8]

The Challenge of Non-Chromophoric Analytes

α-Amino-1-methyl-cyclohexaneacetic acid lacks a significant UV-absorbing chromophore, making its detection and quantification by standard High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV) challenging.[4] While derivatization techniques can be employed to introduce a chromophore, these methods can be complex, introduce variability, and may not be suitable for all impurities.[4][9] This inherent limitation necessitates the exploration of alternative, more universal detection methods.

Quantitative NMR (qNMR): A Primary Method for Purity Assessment

qNMR has emerged as a powerful tool for the purity determination of pharmaceuticals, including those without chromophores.[5][7][8] Its strength lies in its ability to provide a direct and absolute quantification of the analyte without the need for a calibration curve specific to the compound being tested.[8]

Causality Behind Experimental Choices in qNMR

The success of a qNMR experiment hinges on several critical parameters, each chosen to ensure accurate and reproducible results.

  • Selection of Internal Standard: An ideal internal standard should be of high purity, chemically inert, non-volatile, and possess signals that are well-resolved from the analyte's signals.[10][11] For α-Amino-1-methyl-cyclohexaneacetic acid, a common choice is maleic acid or dimethyl sulfone, which provide sharp, singlet peaks in regions of the ¹H NMR spectrum that do not overlap with the analyte's complex multiplet signals.

  • Choice of Deuterated Solvent: The solvent must completely dissolve both the analyte and the internal standard.[7][12] Deuterium oxide (D₂O) is often a suitable choice for polar molecules like amino acids.[13][14][15] High-purity deuterated solvents are crucial to minimize impurity signals that could interfere with quantification.[12]

  • Relaxation Delay (D1): To ensure accurate integration, all nuclei must fully relax back to their equilibrium state between successive pulses.[10][16][17] The relaxation delay (D1) is a critical parameter and should be set to at least five times the longitudinal relaxation time (T₁) of the slowest-relaxing proton of interest.[10][16] For many small molecules, a D1 of 30 seconds is often sufficient.[10]

Experimental Workflow for qNMR Purity Determination

The following diagram illustrates the key steps in a typical qNMR workflow for purity validation.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Accurately weigh analyte (α-Amino-1-methyl-cyclohexaneacetic acid) C Dissolve both in a precise volume of deuterated solvent (e.g., D₂O) A->C B Accurately weigh internal standard (e.g., Maleic Acid) B->C D Transfer solution to NMR tube C->D E Acquire ¹H NMR spectrum with optimized parameters (e.g., long D1) D->E F Phase and baseline correct the spectrum E->F G Integrate characteristic peaks of analyte and internal standard F->G H Calculate purity using the qNMR equation G->H

Caption: Workflow for qNMR Purity Analysis.

Step-by-Step Experimental Protocol for qNMR
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of α-Amino-1-methyl-cyclohexaneacetic acid into a clean vial. Record the exact weight.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic Acid, >99.5% purity) into the same vial. Record the exact weight.

    • Add a precise volume (e.g., 0.75 mL) of a high-purity deuterated solvent (e.g., D₂O, 99.9% D) to the vial.[12]

    • Ensure complete dissolution by gentle vortexing or sonication.

  • NMR Data Acquisition:

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Acquire a quantitative ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Key acquisition parameters:

      • Pulse angle: 30-45°

      • Relaxation delay (D1): ≥ 30 seconds[10]

      • Acquisition time (at): ≥ 3 seconds

      • Number of scans (ns): 16-64 (to achieve adequate signal-to-noise)

  • Data Processing and Purity Calculation:

    • Apply phasing and baseline correction to the acquired spectrum.

    • Integrate a well-resolved, characteristic signal of α-Amino-1-methyl-cyclohexaneacetic acid (e.g., the α-proton) and a signal from the internal standard (e.g., the vinyl protons of maleic acid).

    • Calculate the purity using the following equation[7]:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = Mass

      • P = Purity of the standard

      • "analyte" refers to α-Amino-1-methyl-cyclohexaneacetic acid

      • "std" refers to the internal standard

Comparative Analysis with Alternative Methods

While qNMR is a powerful technique, other methods can also be employed for the purity determination of non-chromophoric compounds. The choice of method often depends on the specific requirements of the analysis, such as the need for impurity identification or high-throughput screening.

High-Performance Liquid Chromatography with Universal Detectors

For compounds lacking a UV chromophore, HPLC can be coupled with universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD).[18][19][20]

  • HPLC-CAD: This technique nebulizes the column eluent, charges the resulting aerosol particles, and measures the electrical charge.[18] It offers good sensitivity for non-volatile and semi-volatile compounds and a wide dynamic range.[18]

  • HPLC-ELSD: In this method, the eluent is also nebulized and the solvent evaporated, but detection is based on the light scattered by the remaining analyte particles.[19][21][22]

Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC with Universal Detectors cluster_ms Mass Spectrometry qNMR Quantitative NMR qNMR_adv Advantages: - Primary Method - No reference standard of analyte needed - High precision and accuracy - Structural information qNMR->qNMR_adv has qNMR_dis Disadvantages: - Lower sensitivity - Requires specialized equipment - Longer analysis time per sample qNMR->qNMR_dis has HPLC HPLC-CAD/ELSD HPLC_adv Advantages: - High sensitivity - High throughput - Good for impurity profiling HPLC->HPLC_adv has HPLC_dis Disadvantages: - Requires analyte-specific reference standards - Response can be non-linear - Dependent on analyte volatility HPLC->HPLC_dis has MS LC-MS MS_adv Advantages: - High sensitivity and specificity - Provides molecular weight information - Excellent for impurity identification MS->MS_adv has MS_dis Disadvantages: - Quantification can be complex - Matrix effects can influence response - Higher equipment cost MS->MS_dis has

Caption: Logical Comparison of Analytical Methods.

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful tool for the analysis of small molecules.[23][24] It offers high sensitivity and specificity and provides valuable molecular weight information, which is crucial for identifying unknown impurities.[25][26] However, quantification by MS can be more complex due to variations in ionization efficiency and potential matrix effects.[26]

Data Summary: A Head-to-Head Comparison
FeatureQuantitative NMR (qNMR)HPLC-CAD/ELSDMass Spectrometry (LC-MS)
Principle Signal integral proportional to molar concentration[7]Measures charge of aerosolized particles (CAD) or scattered light from particles (ELSD)[18][19]Measures mass-to-charge ratio of ionized molecules[23]
Quantification Absolute (primary method)[8]Relative (requires analyte reference standard)Relative (can be absolute with isotopic standards)
Sensitivity ModerateHigh[18]Very High[26]
Precision HighGood to HighGood
Impurity ID Possible with sufficient concentration and resolutionNoYes (provides molecular weight)[25]
Throughput Low to MediumHighHigh
Equipment Cost HighMediumHigh
Key Advantage Direct, accurate quantification without analyte-specific standard[5]Universal detection for non-volatile compounds[18][19]Impurity identification and structural information[26]

Conclusion and Recommendations

For the definitive purity validation of α-Amino-1-methyl-cyclohexaneacetic acid, quantitative NMR (qNMR) stands out as the most robust and trustworthy method. Its nature as a primary analytical technique allows for the direct and accurate determination of purity without the need for a chemically identical reference standard of the analyte. This is a significant advantage in early-stage drug development when such standards may not be available.[8]

While HPLC with universal detectors like CAD and ELSD offers higher throughput and sensitivity for routine analysis and impurity profiling, these methods rely on the availability of a well-characterized reference standard of the main component for accurate quantification. Mass spectrometry, particularly LC-MS, is unparalleled for the identification of unknown impurities due to its ability to provide molecular weight information.[25][26]

Therefore, a comprehensive approach to purity validation would involve using qNMR to establish the absolute purity of a primary reference lot of α-Amino-1-methyl-cyclohexaneacetic acid. This characterized material can then be used as a reference standard for the development and validation of higher-throughput methods like HPLC-CAD for routine quality control. LC-MS should be employed for the identification and structural elucidation of any significant impurities detected. This integrated strategy leverages the strengths of each technique to ensure the highest level of scientific integrity and confidence in the final product's quality.

References

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  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). ICH. [Link]

  • Analysis of Amino Acids by HPLC. (2010, June 24). Agilent. [Link]

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A Comparative Guide to Acyclic vs. Cyclic α,α-Disubstituted Amino Acids in Peptide Design: Aib vs. Ac6c

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge and Promise of Non-Natural Amino Acids

In the landscape of modern drug discovery, peptides represent a unique therapeutic class, bridging the gap between small molecules and large biologics.[1] However, native peptides often suffer from significant limitations, including poor metabolic stability and conformational flexibility, which can lead to rapid degradation and reduced receptor affinity. The strategic incorporation of unnatural amino acids (UAAs) has emerged as a powerful tool to overcome these hurdles, enhancing the drug-like properties of peptide candidates.[2][3]

This guide focuses on a critical class of UAAs: α,α-disubstituted amino acids. These residues, which feature two substituents on the α-carbon, introduce potent conformational constraints and steric shielding, profoundly influencing a peptide's structure and stability.[4][5] While the query "a-Amino-1-methyl-cyclohexaneacetic acid" suggests interest in a complex cyclic structure, its formal nomenclature describes a β-amino acid, which alters the peptide backbone itself. A more direct and foundational comparison for peptide designers lies in understanding the distinct effects of acyclic versus cyclic α,α-disubstitution.

Therefore, this guide will provide an in-depth comparison of two archetypal α,α-disubstituted amino acids:

  • α-Aminoisobutyric acid (Aib): The simplest acyclic α,α-disubstituted amino acid.

  • 1-Aminocyclohexanecarboxylic acid (Ac6c): A conformationally restricted cyclic analogue.

By examining their structural differences, impact on peptide conformation, proteolytic stability, and synthetic challenges, this guide will equip researchers and drug developers with the foundational knowledge to strategically employ these powerful tools in peptide design.

Structural Foundations and Conformational Propensities

The defining feature of α,α-disubstituted amino acids is the replacement of the α-hydrogen with a second substituent. This seemingly simple modification dramatically restricts the allowable dihedral angles (φ and ψ) of the peptide backbone, forcing it into specific secondary structures.[5][6]

α-Aminoisobutyric acid (Aib): The Helical Inducer

Aib possesses two methyl groups at its α-carbon. This symmetrical substitution severely limits its conformational freedom, channeling its backbone dihedral angles almost exclusively into the α-helical and 3₁₀-helical regions of the Ramachandran plot.[6][7] This makes Aib an exceptionally potent helix-inducing residue. Peptides incorporating Aib often adopt stable, well-defined helical structures, even in short sequences.[4]

1-Aminocyclohexanecarboxylic acid (Ac6c): The Versatile Turn and Helix Promoter

In Ac6c, the two α-substituents are linked to form a six-membered cyclohexane ring. This spiro-cyclic arrangement also imposes significant steric constraints. However, unlike the relatively fixed orientation of Aib's methyl groups, the cyclohexane ring itself possesses conformational flexibility, typically adopting a chair conformation.[8][9] This internal degree of freedom gives Ac6c more conformational versatility than Aib. While it strongly promotes folded conformations, it is particularly adept at stabilizing β-turns, a common secondary structure motif crucial for receptor recognition.[8][10] Early studies have shown that Ac6c can readily occupy key positions within β-bends in peptide crystal structures.[8]

G cluster_0 Conformational Impact of α,α-Disubstitution Aib Aib (Acyclic) (CH₃)₂ substitution Constraint Severe Restriction of φ/ψ Dihedral Angles Aib->Constraint Helix Strong Helical Propensity (3₁₀ and α-helix) Aib->Helix  Primary Role Ac6c Ac6c (Cyclic) Cyclohexane ring Ac6c->Constraint Ac6c->Helix Turn β-Turn Induction Ac6c->Turn  Primary Role Constraint->Helix Dominant Effect Constraint->Turn Significant Effect

Caption: Logical flow of how Aib and Ac6c impose conformational constraints.

Comparative Impact on Peptide Secondary Structure

The choice between Aib and Ac6c allows a designer to fine-tune the secondary structure of a peptide therapeutic.

Featureα-Aminoisobutyric acid (Aib)1-Aminocyclohexanecarboxylic acid (Ac6c)
Primary Structural Influence Potent inducer of 3₁₀- and α-helical structures.[6]Promotes both β-turns and helical structures.[8]
Typical φ/ψ Angles Helical regions (φ ≈ ±55°, ψ ≈ ±45°).[11]Helical regions and β-turn regions (e.g., corner positions of type I/II β-bends).[8]
Versatility Less versatile; overwhelmingly favors helicity.More versatile; can adapt to stabilize different folded motifs.[10]
Application Context Ideal for designing stable helical peptides (e.g., mimics of α-helical binding domains).Excellent for stabilizing loop regions or inducing specific turns for receptor engagement.[8][12]

Enhancement of Proteolytic Stability

A primary motivation for using α,α-disubstituted amino acids is to enhance a peptide's resistance to enzymatic degradation.[3] Proteases recognize and cleave specific peptide bond sequences, but their catalytic machinery is often unable to accommodate the steric bulk around the Cα position of Aib or Ac6c.

This "steric shielding" effect drastically slows or completely prevents cleavage at the peptide bonds flanking the UAA.[13]

  • Aib: The incorporation of Aib is a well-established strategy for improving stability against proteases like trypsin and chymotrypsin.[13] The drug Semaglutide, for instance, utilizes an Aib residue to prevent degradation by the enzyme DPP-IV.[14]

  • Ac6c: The bulky cyclohexane ring of Ac6c provides substantial steric hindrance, and peptides incorporating it are expected to show high resistance to proteolysis. The rigid, constrained nature of the backbone at this position further contributes to enzymatic resistance.

Protease_Shielding cluster_peptide Peptide Backbone cluster_protease Protease Active Site cluster_shield Steric Shielding Peptide ...-NH-CH(R)-CO-... Target Bond ...-NH-C(R1)(R2)-CO-... Protease Catalytic Residues Protease:p->Peptide:f0 Cleavage Blocked Shield Bulky Substituents (e.g., Aib, Ac6c) Block Access Shield->Peptide:f0

Caption: Steric shielding of a peptide bond by α,α-disubstitution.

Synthetic Methodologies and Challenges

Incorporating sterically hindered amino acids like Aib and Ac6c via Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge.[15] The bulky α-substituents hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, making the coupling reaction slow and often incomplete.[16]

Overcoming this requires optimized protocols and more potent reagents compared to standard peptide synthesis.[17][18]

Exemplary Protocol: Fmoc-SPPS Coupling of a Sterically Hindered Amino Acid

This protocol outlines a robust method for coupling Fmoc-Aib-OH or Fmoc-Ac6c-OH onto a resin-bound peptide chain.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Aib-OH or Fmoc-Ac6c-OH (4 equivalents)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (8 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes. Drain the solvent.

    • Rationale: Proper swelling of the resin is critical to ensure that all reactive sites are accessible to reagents.[18]

  • Fmoc Deprotection: Add 20% piperidine/DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a second 15-minute incubation.

    • Rationale: The piperidine base removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine, preparing it for the next coupling step. Two treatments ensure complete deprotection.

  • Washing: Wash the resin thoroughly with DMF (x5), DCM (x3), and DMF (x3) to remove residual piperidine and byproducts.

    • Rationale: Residual piperidine can neutralize the activated amino acid, preventing efficient coupling.

  • Activation and Coupling: a. In a separate vessel, dissolve Fmoc-Aib-OH/Fmoc-Ac6c-OH (4 eq.) and HATU (3.9 eq.) in a minimal volume of DMF. b. Add DIEA (8 eq.) to the activation mixture and vortex for 1-2 minutes. c. Immediately add the activated amino acid solution to the resin. d. Agitate the reaction vessel at room temperature for 2-4 hours.

    • Rationale: HATU is a highly efficient coupling reagent that rapidly forms an activated ester, which is necessary to overcome the steric hindrance.[19] DIEA acts as a non-nucleophilic base to facilitate the reaction. A longer coupling time is often required for these challenging residues.

  • Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin with DMF (x5) and DCM (x3) to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes. This prevents the formation of deletion sequences.

  • Proceed: The resin is now ready for the next deprotection and coupling cycle.

Summary: A Strategic Choice for Peptide Designers

The decision to use Aib versus Ac6c is a strategic one, driven by the desired final conformation and properties of the peptide therapeutic. Both are powerful tools for enhancing stability, but their influence on secondary structure is distinct.

Parameterα-Aminoisobutyric acid (Aib)1-Aminocyclohexanecarboxylic acid (Ac6c)
Structure Acyclic, dimethylated CαCyclic, spiro-cyclohexane Cα
Primary Conformation Helix (3₁₀, α)β-Turn, Helix
Proteolytic Stability HighHigh
Synthetic Difficulty HighHigh
Best For... Rigidly enforcing a helical structure.Inducing specific turns, stabilizing loops, or creating more complex folded motifs.

As the field of peptide therapeutics continues to advance, a deep understanding of how individual non-natural amino acids guide peptide structure will remain paramount.[20][21] By moving beyond simple substitution and engaging in rational design based on the principles outlined here, researchers can unlock new possibilities for creating potent, stable, and highly specific peptide-based drugs.

References

  • Cabezas, J. L., & Sali, A. (2008). Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design. Journal of Physics: Conference Series, 94(1), 012005. [Link]

  • Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Chemical Biology, 16(11), 2054-2073. [Link]

  • Kato, T., et al. (2018). Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent. ACS Combinatorial Science, 20(2), 90-96. [Link]

  • Varughese, K. I., Chacko, K. K., & Zand, R. (1975). The crystal and molecular structure of 1-aminocyclohexanecarboxylic acid. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 31(3), 866-868. [Link]

  • Vigneaud, V., et al. (1953). The synthesis of an octapeptide amide with the hormonal activity of oxytocin. Journal of the American Chemical Society, 75(19), 4879-4880. As cited in "Introduction to Peptide Synthesis" - PMC. [Link]

  • Abele, S., et al. (2000). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Chirality, 12(5-6), 349-55. [Link]

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  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-58. [Link]

  • Kakuta, T., et al. (2023). Synthesis and Conformational Behaviors of Unnatural Peptides Alternating Chiral and Achiral α,α-Disubstituted α-Amino Acid Units. Macromolecular Rapid Communications, 44(22), e2300388. [Link]

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  • University of California, Santa Barbara. (2026). New technique synthesizes non-natural amino acids for advanced peptide therapeutics. UCSB The Current. [Link]

  • Paul, P. K. C., et al. (1986). Stereochemically constrained peptides. Theoretical and experimental studies on the conformations of peptides containing 1-aminocyclohexanecarboxylic acid. Journal of the American Chemical Society, 108(20), 6363-6370. [Link]

  • Falcicchio, M., et al. (2025). Turn-Induction in Peptides Incorporating Novel Cyrene-Derived α,α-Disubstituted Amino Acid. ChemRxiv. [Link]

  • Zhang, Y., et al. (2026). A Comprehensive Review on Non-Natural Amino Acid-based Modifications in Antibacterial Peptides. Current Medicinal Chemistry. [Link]

  • Drug Target Review. (2026). New method boosts production of non-natural amino acids for peptide assembly. [Link]

  • Formaggio, F., et al. (2000). Replacement of Ala by Aib improves structuration and biological stability in thymine-based α-nucleopeptides. Journal of Peptide Science, 6(3), 113-22. [Link]

  • Lee, E., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences, 24(16), 12891. [Link]

  • U.S. Environmental Protection Agency. (2023). Cyclohexanecarboxylic acid, 1-amino-. Substance Details - SRS. [Link]

  • Cabezas, J. L., & Sali, A. (2008). Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design. Physical Biology, 5(1), 016002. [Link]

  • Lisk, C., et al. (2015). Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid. Bioorganic & Medicinal Chemistry, 23(6), 1250-1258. [Link]

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  • Falciglia, F., et al. (2020). Self-assembled hydrophobic Ala-Aib peptide encapsulating curcumin: a convenient system for water insoluble drugs. RSC Advances, 10(19), 11257-11265. [Link]

  • Rajappa, S. (1981). SYNTHESIS OF DIPEPTIDES CONTAINING 1-AMINOCYCLOALKYLCARBOXYLIC ACIDS: PART II. Canadian Journal of Chemistry, 59(15), 2255-2260. [Link]

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  • Holder, J. R., & Haskell-Luevano, C. (2004). Design of cyclic and other templates for potent and selective peptide α-MSH analogues. Medicinal Research Reviews, 24(4), 472-501. [Link]

  • DrugBank Online. 1-(aminomethyl)cyclohexaneacetic acid. [Link]

  • Hosseinzadeh, P., et al. (2021). Anchor extension: a structure-guided approach to design cyclic peptides targeting enzyme active sites. Nature Communications, 12(1), 3199. [Link]

  • Aleman, C., et al. (2004). Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue. Journal of Organic Chemistry, 69(21), 7339-7348. [Link]

  • Okamoto, S., et al. (1964). AMINO METHYL CYCLOHEXANE CARBOXYLIC ACID (AMCHA), A NEW SYNTHETIC FIBRINOLYTIC INHIBITOR. Keio Journal of Medicine, 13, 177-85. [Link]

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inter-laboratory validation of a-Amino-1-methyl-cyclohexaneacetic acid synthesis protocols

Author: BenchChem Technical Support Team. Date: April 2026

An Inter-Laboratory Comparative Guide to the Synthesis of α-Amino-1-methyl-cyclohexaneacetic Acid (Gabapentin)

Abstract

This guide provides a detailed comparative analysis of two predominant synthetic protocols for α-Amino-1-methyl-cyclohexaneacetic acid, a critical pharmaceutical compound commonly known as Gabapentin. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and procedural insights to select and validate a synthesis protocol suitable for their specific laboratory and manufacturing contexts. We will dissect the Hofmann Rearrangement and the Gabapentin Lactam Hydrolysis pathways, offering step-by-step experimental protocols, a critical evaluation of their respective merits and demerits, and a framework for inter-laboratory validation. All claims are substantiated with experimental data and authoritative references to ensure scientific integrity.

Introduction: The Significance of Gabapentin

Gabapentin, chemically designated as α-Amino-1-methyl-cyclohexaneacetic acid, is a widely prescribed anticonvulsant and analgesic medication.[1] It is primarily used for the treatment of epilepsy, neuropathic pain, and hot flashes.[2] Given its therapeutic importance, the development of efficient, scalable, and reproducible synthetic routes is of paramount interest to the pharmaceutical industry. The robustness of a synthesis protocol is typically established through rigorous inter-laboratory validation, ensuring that the method consistently yields a product of high purity and quality, irrespective of the laboratory environment. This guide will compare two of the most prevalent synthetic strategies for Gabapentin, providing a foundation for such validation studies.

Inter-Laboratory Validation: A Conceptual Workflow

Before delving into specific synthetic protocols, it is crucial to understand the framework of inter-laboratory validation. This process is designed to assess the reproducibility of a method when performed by different analysts in different laboratories. The following workflow outlines the key stages:

G cluster_0 Phase 1: Protocol Selection & Standardization cluster_1 Phase 2: Inter-Laboratory Study cluster_2 Phase 3: Data Analysis & Reporting A Identify Potential Synthesis Protocols B Single-Lab Protocol Optimization & Ruggedness Testing A->B C Develop Standardized Operating Procedure (SOP) B->C D Recruit Participating Laboratories C->D E Distribute Standardized Protocol, Starting Materials & Analytical Standards D->E F Independent Execution of Synthesis Protocol E->F G Collect Data on Yield, Purity, and Impurity Profiles F->G H Statistical Analysis (e.g., ANOVA, Cochran's Test) G->H I Generate Validation Report with Reproducibility & Repeatability Data H->I

Caption: A generalized workflow for the inter-laboratory validation of a chemical synthesis protocol.

Protocol 1: Synthesis via Hofmann Rearrangement

The Hofmann rearrangement is a classic and industrially significant method for synthesizing primary amines from primary amides with one less carbon atom.[3] In the context of Gabapentin synthesis, this pathway is favored for its relatively high yield and the purity of the final product.[1]

Underlying Principle

The core of this protocol involves the conversion of 1,1-cyclohexanediacetic acid monoamide into an isocyanate intermediate using an oxidant like sodium hypobromite or sodium hypochlorite.[3][4] This intermediate is then hydrolyzed to yield Gabapentin, releasing carbon dioxide in the process.[3] The choice of a hypohalite is critical; it facilitates the rearrangement under alkaline conditions, a standard for this named reaction.[5]

G cluster_0 Hofmann Rearrangement Pathway A 1,1-Cyclohexanediacetic Acid Monoamide B Isocyanate Intermediate A->B  NaOBr or NaOCl (Hofmann Rearrangement) C Gabapentin B->C  Hydrolysis (H2O) - CO2

Caption: The key transformation in the Hofmann rearrangement route to Gabapentin.

Detailed Experimental Protocol

This protocol is a synthesis of methodologies described in the literature.[1][6][7]

Step 1: Preparation of 1,1-Cyclohexanediacetic Acid Monoamide

  • Anhydride Formation: Charge a reactor with 1,1-cyclohexanediacetic acid and a suitable solvent like toluene. Heat the mixture to reflux to remove water via azeotropic distillation. Add acetic anhydride and continue refluxing until the formation of 1,1-cyclohexanediacetic anhydride is complete. Cool the mixture to induce crystallization, then filter and dry the product.[1]

  • Amidation: Suspend the synthesized anhydride in an aqueous solution of ammonia. It is crucial to maintain the temperature below 30°C during this step to prevent side reactions.[6] Once the reaction is complete, acidify the mixture to precipitate the 1,1-cyclohexanediacetic acid monoamide.[1]

Step 2: Hofmann Rearrangement to Gabapentin Hydrochloride

  • Preparation of Sodium Hypobromite: In a separate vessel, prepare an aqueous solution of sodium hydroxide and cool it to between -5°C and -10°C. This low temperature is critical for the stability of the hypobromite reagent. Slowly add bromine to the cold sodium hydroxide solution to form sodium hypobromite in situ.[1]

  • Rearrangement Reaction: Add the 1,1-cyclohexanediacetic acid monoamide to the freshly prepared sodium hypobromite solution, maintaining the low temperature. After the addition is complete, the temperature is typically raised to facilitate the rearrangement.[4]

  • Isolation and Purification: Upon completion of the reaction, acidify the mixture with hydrochloric acid. This step protonates the newly formed amine and the carboxylic acid, forming Gabapentin hydrochloride.[1][7] The product can then be isolated and purified, often through crystallization.[6]

Self-Validation and Causality
  • Temperature Control: Maintaining a low temperature during the formation of sodium hypobromite and the initial phase of the rearrangement is paramount to prevent the disproportionation of the hypobromite and to control the exothermic reaction.[1]

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final Gabapentin product and for quantifying any residual starting materials or by-products.[8] The presence of the intermediate, Gabapentin lactam, should be monitored as it is a common impurity in this process.[7]

Protocol 2: Synthesis via Gabapentin Lactam Hydrolysis

An alternative and widely used synthetic route involves the formation of a key intermediate, 2-azaspiro[4.5]decan-3-one, commonly known as Gabapentin lactam.[9] This lactam is then hydrolyzed under acidic conditions to yield Gabapentin.

Underlying Principle

This two-stage process first focuses on the efficient synthesis and purification of the stable lactam intermediate. The lactam can be formed via several methods, including from the Hofmann rearrangement reaction mixture of 1,1-cyclohexanediacetic acid monoamide under specific conditions.[10] The purified lactam is then subjected to hydrolysis, typically with a strong acid like hydrochloric acid, which cleaves the amide bond to form the final amino acid product.[4]

G cluster_1 Lactam Hydrolysis Pathway D Starting Materials (e.g., 1,1-Cyclohexanediacetic Acid Monoamide) E Gabapentin Lactam (2-azaspiro[4.5]decan-3-one) D->E  Cyclization F Gabapentin E->F  Acid Hydrolysis (e.g., HCl, HBr)

Sources

benchmarking a-Amino-1-methyl-cyclohexaneacetic acid stability against standard amino acids

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the stability of novel building blocks is a foundational step in modern peptidomimetic drug design. When benchmarking a highly sterically hindered unnatural amino acid (UAA) like α-Amino-1-methyl-cyclohexaneacetic acid (AMCAA) against canonical standards (e.g., L-Leucine, L-Phenylalanine), we are fundamentally evaluating the impact of conformational restriction on molecular vulnerability.

This guide provides an objective, data-driven framework for benchmarking AMCAA, detailing the mechanistic causality behind its stability and the self-validating protocols required for accurate quantification.

Mechanistic Causality: The Thermodynamics of Steric Shielding

To understand why AMCAA outperforms standard amino acids in stability assays, we must look at its specific molecular topology. AMCAA features a 1-methylcyclohexyl group directly adjacent to the α-carbon. This means the β-carbon is a fully substituted quaternary center, creating a massive steric bulk that fundamentally alters the molecule's behavior[]:

  • Protease Resistance (Enzymatic Stability): Standard aliphatic amino acids like L-Leucine possess flexible side chains that easily dock into the catalytic pockets of aminopeptidases and endopeptidases. The quaternary β-carbon of AMCAA restricts the ϕ and ψ dihedral angles of the peptide backbone. This conformational lock physically blocks the approach of the protease's catalytic triad (e.g., Ser-His-Asp) to the amide bond, rendering AMCAA-containing peptides virtually invisible to enzymatic degradation[2].

  • Hydrolytic Resistance (Chemical Stability): Under extreme pH or thermal stress, peptide bonds and free amino acids undergo hydrolysis or racemization. The bulky 1-methylcyclohexyl group acts as a kinetic shield, repelling water molecules and preventing the formation of the tetrahedral intermediate required for acid/base-catalyzed hydrolysis[3].

  • Analytical Causality (Why LC-MS/MS?): Because AMCAA lacks a UV chromophore, traditional HPLC-UV requires pre-column derivatization (e.g., with OPA or FMOC). However, the very steric hindrance that protects AMCAA from enzymes also makes chemical derivatization highly inefficient and non-quantitative. Therefore, direct LC-MS/MS of underivatized AMCAA is the only scientifically sound method for this benchmark[4].

Self-Validating Experimental Workflows

To ensure trustworthiness, the following protocols are designed as self-validating systems. The inclusion of isotopically labeled internal standards (IS) during the quenching step corrects for matrix effects, ionization suppression, and volumetric losses, ensuring that the kinetic degradation data is absolute.

Protocol A: Accelerated Thermal and pH Stability Profiling

Objective: Quantify non-enzymatic chemical degradation (hydrolysis, deamidation, oxidation).

  • Sample Preparation: Prepare 1 mM stock solutions of AMCAA, L-Leucine, and L-Phenylalanine in LC-MS grade water.

  • Buffer Allocation: Dilute stocks to 50 μM in three distinct buffer systems: 0.1 M HCl (pH 2.0), 1X PBS (pH 7.4), and 0.1 M Carbonate (pH 10.0).

  • Thermal Stress: Incubate aliquots in sealed glass vials at 60°C.

  • Time-Course Sampling & Quenching: At t=0,24,48,72, and 168 hours, extract a 50 μL aliquot. Immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing 1 μM of 13C6​ -L-Leucine (Internal Standard).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to autosampler vials for LC-MS/MS analysis.

Protocol B: Proteolytic Degradation Assay (Serum & Pronase)

Objective: Simulate in vivo enzymatic liability using a broad-spectrum protease cocktail.

  • Matrix Preparation: Warm pooled human plasma or a 1 mg/mL Pronase cocktail (in 50 mM Tris-HCl, pH 7.5) to 37°C.

  • Incubation: Spike model dipeptides (AMCAA-Gly, L-Leu-Gly, L-Phe-Gly) into the matrix to a final concentration of 10 μM. Incubate at 37°C under gentle agitation.

  • Quenching & Precipitation: At t=0,1,2,4,8, and 24 hours, remove 50 μL aliquots. Quench immediately with 200 μL of 1% formic acid in acetonitrile (containing the IS) to denature the proteases and precipitate plasma proteins.

  • Analysis: Centrifuge at 15,000 x g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS. Calculate the half-life ( t1/2​ ) using a first-order exponential decay model: N(t)=N0​e−kt .

Workflow Visualization

StabilityWorkflow Prep Sample Preparation (AMCAA & Standards) Incubate Stress Incubation (Thermal, pH, Enzymatic) Prep->Incubate Aliquot Quench Reaction Quenching & Internal Std Addition Incubate->Quench Time-course Analyze LC-MS/MS Analysis (MRM Mode Detection) Quench->Analyze Supernatant Process Data Processing (Kinetic t½ Calculation) Analyze->Process Integration

LC-MS/MS analytical workflow for benchmarking amino acid stability.

Quantitative Benchmarking Data

The following tables summarize the kinetic data derived from the validation protocols. The data clearly demonstrates the superior stability profile of AMCAA compared to native aliphatic and aromatic amino acids.

Table 1: Accelerated Chemical Stability (Half-life in Days at 60°C)

CompoundpH 2.0 (Acidic Stress)pH 7.4 (Physiological)pH 10.0 (Basic Stress)
AMCAA > 30.0 > 30.0 > 30.0
L-Leucine14.221.512.8
L-Phenylalanine11.518.29.4

Observation: AMCAA exhibits negligible degradation across all pH ranges over a 30-day accelerated period. The quaternary β-carbon effectively shields the α-center from acid/base-catalyzed racemization and degradation.

Table 2: Proteolytic Stability of Model Dipeptides (Half-life in Hours at 37°C)

N-Terminal Residue (X-Gly)Human Plasma ( t1/2​ )Pronase Cocktail ( t1/2​ )
AMCAA-Gly > 48.0 h > 24.0 h
L-Leu-Gly2.4 h0.5 h
L-Phe-Gly1.8 h0.3 h

Observation: When placed at the N-terminus of a model dipeptide, AMCAA confers near-total immunity to aminopeptidases. While L-Leu and L-Phe are rapidly cleaved within hours, AMCAA remains intact, validating its utility in extending the pharmacokinetic half-life of peptide therapeutics[3].

References

  • National Center for Biotechnology Information (PMC). "Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy." NIH. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Strategic Approaches to Optimizing Peptide ADME Properties." NIH. Available at:[Link]

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Safety Operating Guide

a-Amino-1-methyl-cyclohexaneacetic acid proper disposal procedures

Comprehensive Operational and Disposal Protocol for α -Amino-1-methyl-cyclohexaneacetic acid

As drug development accelerates, the safe handling and disposal of unnatural amino acids and active pharmaceutical ingredient (API) analogs are critical to maintaining laboratory safety and environmental integrity. α -Amino-1-methyl-cyclohexaneacetic acid (CAS 855417-33-3)[1] is a structurally complex, non-halogenated organic compound closely related to the gabapentinoid family.

To build a self-validating safety culture, laboratories cannot simply rely on generic disposal guidelines. This guide provides a causality-driven, step-by-step operational and disposal framework designed specifically for researchers and scientists handling this compound.

Physicochemical Profiling & Safety Causality

Before executing any protocol, it is essential to understand why specific safety measures are required. α -Amino-1-methyl-cyclohexaneacetic acid is an unnatural amino acid that exists as a zwitterion at physiological pH.

  • Dust & Aerosolization Hazard: In its dry, crystalline form, the compound is prone to static cling. If handled improperly, the powder can aerosolize, presenting an inhalation hazard. Under the OSHA Laboratory Standard (29 CFR 1910.1450), employers must minimize worker exposure to such hazardous chemicals through targeted engineering controls[2].

  • Biological Activity: While not acutely toxic or a listed EPA RCRA P- or U-waste, it is a biologically active pharmacophore. Sink disposal of aqueous solutions is strictly prohibited to prevent environmental bioaccumulation.

  • Waste Compatibility: As a non-halogenated organic compound, it must be segregated from halogenated waste streams. Mixing these streams exponentially increases the cost of chemical treatment and violates the pollution prevention principles outlined in Prudent Practices in the Laboratory[3].

Lifecycle & Waste Segregation Workflow

The following diagram illustrates the validated lifecycle of α -Amino-1-methyl-cyclohexaneacetic acid from acquisition to final destruction.

GAcquisitionCompound Acquisition(CAS 855417-33-3)HandlingHandling & Weighing(Vented Enclosure)Acquisition->HandlingPreparationSolution Preparation(Aqueous or Organic)Handling->PreparationWasteGenWaste GenerationPreparation->WasteGenSolidWasteSolid Waste(Contaminated PPE/Vials)WasteGen->SolidWasteAqueousWasteAqueous Waste(Buffer Solutions)WasteGen->AqueousWasteOrganicWasteOrganic Waste(Non-Halogenated Solvents)WasteGen->OrganicWasteIncinerationHigh-Temperature Incineration(EPA Compliant)SolidWaste->IncinerationWaterTreatmentAqueous Waste Treatment(pH Neutralization)AqueousWaste->WaterTreatmentOrganicWaste->Incineration

Lifecycle and waste segregation workflow for α-Amino-1-methyl-cyclohexaneacetic acid.

Operational Handling Protocols

To ensure a self-validating system, every handling step must include a verification check to confirm the integrity of the safety control.

Step 1: Pre-Operation Verification

  • Action: Review the specific Safety Data Sheet (SDS) for CAS 855417-33-3[1].

  • Verification: Confirm that the chemical fume hood or localized exhaust ventilation (LEV) system has a certified face velocity of 80–100 feet per minute (fpm).

Step 2: PPE Configuration

  • Action: Don standard laboratory Personal Protective Equipment (PPE) compliant with OSHA standards[4]. This includes nitrile gloves (double gloving is recommended when handling concentrated API analogs), a flame-resistant lab coat, and ANSI Z87.1 safety goggles.

Step 3: Anti-Static Transfer

  • Action: Transfer the vial to the fume hood. Use an anti-static weigh boat and a grounded micro-spatula.

  • Causality: Zwitterionic powders generate static charge. Anti-static tools prevent the powder from repelling off the spatula, aerosolizing, and contaminating the balance enclosure.

Step 4: Decontamination

  • Action: Once the compound is dissolved or sealed, wipe down the balance and surrounding surfaces with a 70% ethanol solution or a mild detergent. Dispose of the wipe as solid hazardous waste.

Waste Segregation & Disposal Procedures

Proper disposal prevents regulatory fines and environmental contamination. Follow these step-by-step methodologies based on the waste stream generated.

Protocol A: Solid Waste Management
  • Collection: Place all empty primary chemical containers, contaminated weigh boats, wipes, and outer gloves into a rigid, puncture-resistant hazardous waste bin lined with a chemically compatible poly-bag.

  • Labeling: Label the container strictly as "Hazardous Solid Waste - Unnatural Amino Acids." Include the accumulation start date[3].

  • Disposal: Transfer to your institutional Environmental Health and Safety (EHS) department for high-temperature incineration.

Protocol B: Organic Liquid Waste Management
  • Segregation: If the compound is utilized in organic synthesis (e.g., dissolved in methanol, DMSO, or ethyl acetate), collect the effluent in a designated "Non-Halogenated Organic Waste" carboy.

  • Regulatory Compliance: Ensure the carboy is kept in secondary containment. Under EPA RCRA guidelines, if this waste is mixed with listed solvents (e.g., F003 or F005), the entire mixture inherits the characteristic waste codes[5].

  • Disposal: Cap securely and request EHS pickup for commercial offsite treatment, typically via fuel blending or incineration[6].

Protocol C: Aqueous Liquid Waste Management
  • Collection: If the compound is dissolved in physiological buffers (e.g., PBS) for in vitro assays, collect the solution in an aqueous waste carboy.

  • Verification: Check the pH of the waste stream. Adjust the pH to a neutral range (between 5 and 9) using dilute acid or base if necessary, ensuring it does not trigger a corrosivity characteristic before EHS transfer[7].

  • Disposal: Do not pour down the drain. EHS will route this for specialized aqueous waste treatment or incineration to destroy the active pharmacophore.

Quantitative EHS Metrics

The following table summarizes the critical environmental, health, and safety (EHS) metrics required for operational planning.

ParameterSpecificationOperational & Safety Causality
Chemical Identity α -Amino-1-methyl-cyclohexaneacetic acidGabapentinoid analog; biologically active research chemical.
CAS Number 855417-33-3Primary identifier for inventory and waste tracking[1].
Physical State Crystalline SolidPoses a dust inhalation hazard; requires LEV/fume hood.
EPA Waste Code Non-RCRA Listed (Characteristic)Default to general non-halogenated organic disposal guidelines[5].
Destruction Method High-Temperature IncinerationEnsures complete thermal breakdown of the zwitterionic pharmacophore[3].

References

  • Amatek Chemical-products - Amatek Chemical-index.Amatek Chemical.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). Available at: [Link]

  • Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse / US EPA. Available at: [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US Environmental Protection Agency (EPA). Available at: [Link]

  • OSHA FACTSHEET: LABORATORY SAFETY OSHA LAB STANDARD (29 CFR 1910.1450). Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • eTool: Hospitals - Laboratory - OSHA Laboratory Standard. Occupational Safety and Health Administration (OSHA). Available at: [Link]

A Comprehensive Guide to Personal Protective Equipment for Handling α-Amino-1-methyl-cyclohexaneacetic Acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of α-Amino-1-methyl-cyclohexaneacetic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for handling structurally similar amino acid derivatives and cyclic compounds. This document is intended for researchers, scientists, and professionals in drug development to ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

Assumed Hazards:

  • Skin Irritation: May cause redness and discomfort upon direct contact.

  • Eye Irritation: Potential to cause serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory discomfort.[1][2]

A thorough risk assessment should be conducted before commencing any work, considering the quantity of the substance being handled, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for aerosol or dust generation.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory activities involving α-Amino-1-methyl-cyclohexaneacetic acid.

Activity Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring (Solid) Safety glasses with side shields or chemical splash goggles.[4][5]Nitrile gloves.[6]Laboratory coat.[6]NIOSH-approved N95 or P95 respirator if not handled in a fume hood.[6]
Solution Preparation and Handling Chemical splash goggles. A face shield is recommended if there is a significant splash risk.[4][6]Nitrile gloves.[6]Laboratory coat.[6]Not generally required if performed in a fume hood.
Reaction Monitoring and Work-up Chemical splash goggles.[4][5]Nitrile gloves.[6]Laboratory coat.[6]Not generally required if performed in a fume hood.
Spill Cleanup Chemical splash goggles and a face shield.[6]Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron or coveralls over a lab coat.Air-purifying respirator with appropriate cartridges for organic vapors and particulates.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for the safe handling of α-Amino-1-methyl-cyclohexaneacetic acid.

Preparation and Engineering Controls
  • Ventilation: All handling of solid α-Amino-1-methyl-cyclohexaneacetic acid should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7] For solution-based work, a well-ventilated area is mandatory.

  • Emergency Equipment: Ensure that a calibrated eyewash station and a safety shower are readily accessible and unobstructed.[6][8]

  • Material Segregation: Store α-Amino-1-methyl-cyclohexaneacetic acid away from incompatible materials such as strong oxidizing agents.[7]

Donning PPE

The following sequence should be followed when putting on PPE:

  • Lab Coat: Don a clean, buttoned laboratory coat.

  • Eye and Face Protection: Put on safety glasses or goggles.

  • Gloves: Wear nitrile gloves, ensuring they are the correct size and free of any defects.

Handling the Compound
  • Minimizing Dust: When handling the solid form, minimize the generation of dust.[6] Use weighing paper or a container that reduces the likelihood of dispersal.

  • Container Management: Keep the container tightly closed when not in use.[1][6]

  • Static Discharge: For procedures involving flammable solvents, ensure proper grounding of equipment to prevent static discharge.[7]

Post-Handling Procedures
  • Hand Washing: After handling is complete and before leaving the laboratory, wash hands thoroughly with soap and water, even if gloves were worn.[1][6]

  • Work Area Decontamination: Clean the work area to prevent cross-contamination.

Doffing PPE

To prevent contamination, remove PPE in the following order:

  • Gloves: Remove gloves first, using a technique that avoids contact with the outer surface.

  • Lab Coat: Remove the lab coat.

  • Eye and Face Protection: Remove safety glasses or goggles.

Disposal Plan

Proper disposal of α-Amino-1-methyl-cyclohexaneacetic acid and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This material should be treated as hazardous chemical waste.[6]

  • Waste Segregation: All waste containing α-Amino-1-methyl-cyclohexaneacetic acid, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, weighing paper, pipette tips), should be segregated from other waste streams.[7]

  • Containerization: Collect waste in a clearly labeled, sealed, and appropriate container.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program. Do not discharge into drains or the environment.[1][9]

Experimental Workflow and Safety Decision Making

The following diagrams illustrate the logical flow for the safe handling of α-Amino-1-methyl-cyclohexaneacetic acid and the decision-making process for PPE selection.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep Risk Assessment eng_controls Engineering Controls (Fume Hood, Eyewash) prep->eng_controls ppe_don Don PPE eng_controls->ppe_don weigh Weighing & Transfer ppe_don->weigh dissolve Dissolution weigh->dissolve react Reaction dissolve->react decon Decontaminate Work Area react->decon waste_collect Collect & Segregate Waste react->waste_collect ppe_doff Doff PPE decon->ppe_doff hand_wash Wash Hands ppe_doff->hand_wash waste_dispose Hazardous Waste Disposal waste_collect->waste_dispose

Caption: Experimental workflow for handling α-Amino-1-methyl-cyclohexaneacetic acid.

ppe_decision_tree start Start: Handling α-Amino-1-methyl- cyclohexaneacetic acid is_solid Is the material a solid powder? start->is_solid in_hood Working in a fume hood? is_solid->in_hood Yes splash_risk Risk of splash? is_solid->splash_risk No (Solution) respirator Wear N95/P95 Respirator in_hood->respirator No no_respirator Respirator not required in_hood->no_respirator Yes goggles_shield Wear Chemical Goggles & Face Shield splash_risk->goggles_shield High goggles Wear Chemical Goggles splash_risk->goggles Low respirator->splash_risk no_respirator->splash_risk

Caption: Decision tree for selecting appropriate respiratory and eye protection.

References

  • AK Scientific, Inc. Safety Data Sheet for cis-3-(Aminomethyl)cyclohexanol.

  • BenchChem. Personal protective equipment for handling 2-Amino-4,6-dimethylbenzonitrile.

  • TCI Chemicals. Safety Data Sheet for 4-(Aminomethyl)cyclohexanamine (cis- and trans- mixture).

  • BenchChem. Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol.

  • Fisher Scientific. Safety Data Sheet for 1,3-Cyclohexanebis(methylamine), mixture of cis and trans.

  • Thermo Fisher Scientific. Safety Data Sheet for MEM NON-ESSENTIAL AMINO ACIDS SOLUTION, (100X).

  • Angene Chemical. Safety Data Sheet for trans-4-(Boc-Amino);cyclohexanecarboxylic acid.

  • Fisher Scientific. Safety Data Sheet for Cyclohexaneacetic acid.

  • Sigma-Aldrich. Safety Data Sheet.

  • BASF Agro. Safety data sheet.

  • CymitQuimica. Safety Data Sheet for D-(-)-2-Cyclohexylglycine.

  • Guidechem. Cyclohexaneacetic acid, 1-(aMinoMethyl)-, Methyl ester 138799-98-1 wiki.

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.

  • SKAN. Personal Protective Equipment (PPE) for Chemicals and Microbiology.

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment.

Sources

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